molecular formula C10H16N2O B1277548 4-[2-(Dimethylamino)ethoxy]aniline CAS No. 62345-76-0

4-[2-(Dimethylamino)ethoxy]aniline

Cat. No.: B1277548
CAS No.: 62345-76-0
M. Wt: 180.25 g/mol
InChI Key: CCCVQPGAXZNTIL-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]aniline is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCVQPGAXZNTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424467
Record name 4-[2-(dimethylamino)ethoxy]aniline
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Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62345-76-0
Record name 4-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)ethoxy]aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the core physical properties of 4-[2-(Dimethylamino)ethoxy]aniline (CAS No: 62345-76-0), a key intermediate in pharmaceutical synthesis and materials science. This document moves beyond a simple recitation of data points to offer a nuanced understanding of how the compound's trifunctional nature—comprising a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage—dictates its behavior. We present both experimentally determined and predicted physicochemical parameters, supported by detailed, field-proven protocols for their empirical validation. The causality behind experimental choices is elucidated, ensuring that researchers can not only understand the data but also confidently reproduce and expand upon it. This guide is structured to serve as a practical and authoritative resource for professionals engaged in drug discovery, process chemistry, and formulation development, where a thorough understanding of a molecule's physical characteristics is paramount to success.

Introduction: The Structural and Functional Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture is notable for the strategic placement of three key functional groups. The primary aniline group serves as a versatile synthetic handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. The tertiary dimethylamino group imparts basicity and can influence the molecule's solubility and interactions with biological targets. Finally, the flexible ethoxy linker provides conformational adaptability and can modulate pharmacokinetic properties.

The interplay of these groups defines the compound's physical properties, which in turn govern its handling, reactivity, formulation, and ultimately its utility as a building block for more complex molecules. A comprehensive grasp of these properties is therefore not merely academic but a critical prerequisite for its effective application.

Molecular Structure and Core Identifiers

A clear understanding of the molecule's identity is the foundation of any technical analysis.

Figure 1: 2D Structure of this compound.

Table 1: Core Identifiers

Identifier Value Source
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol

| InChI Key | CCCVQPGAXZNTIL-UHFFFAOYSA-N | |

Physicochemical Properties: Data and Interpretation

This section details the key physical properties of this compound. Where experimental data is unavailable, we provide reasoned estimations based on its chemical structure and data from analogous compounds.

Table 2: Summary of Physical Properties

Property Experimental Value Predicted Value Comments and Structural Rationale
Physical Form White to off-white powder - Consistent with a crystalline solid organic molecule of this molecular weight.
Melting Point 54-56 °C - The moderate melting point reflects a balance of intermolecular forces: hydrogen bonding from the aniline NH₂, dipole-dipole interactions from the ether and tertiary amine, and van der Waals forces.
Boiling Point Not available ~300-330 °C Rationale: The presence of hydrogen bonding, a relatively high molecular weight, and polar functional groups suggests a high boiling point. The structurally similar 4-[2-(diethylamino)ethoxy]aniline has a boiling point of 331.3°C at 760 mmHg. A slightly lower value is expected for the dimethylamino analog due to its lower mass.
Density Not available ~1.0 - 1.1 g/cm³ Rationale: Most substituted anilines and aromatic ethers have densities slightly greater than water. The diethylamino analog has a reported density of 1.013 g/cm³.
pKa Not available pKa₁: ~4.5-5.0 (Anilinium ion)pKa₂: ~9.0-9.5 (Dimethylammonium ion) Rationale: The aniline nitrogen is a weak base (pKa of aniline is 4.6) due to the delocalization of the lone pair into the aromatic ring. The ethoxy group is weakly electron-donating, which should slightly increase the basicity compared to unsubstituted aniline. The tertiary aliphatic amine is significantly more basic, with its pKa expected to be in the typical range for trialkylamines.

| Solubility | Not available | Water: Sparingly soluble, pH-dependent.Organic Solvents: Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); limited solubility in non-polar solvents (e.g., hexane). | Rationale: The molecule is amphiphilic. The aromatic ring is hydrophobic, while the amine and ether groups can engage in hydrogen bonding, conferring some water solubility. Solubility in aqueous media is expected to increase significantly at acidic pH due to the protonation of the highly basic tertiary amine, forming a soluble salt.[1] |

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the experimental determination of key physical properties. The rationale behind critical steps is explained to provide a deeper understanding of the methodology.

Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range. The capillary method is a standard, reliable technique that requires minimal sample.

Protocol:

  • Sample Preparation: Finely crush a small amount of this compound powder. A fine powder ensures uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp or similar).

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Using a fresh sample, heat the apparatus to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Replicates: Perform at least two more measurements to ensure consistency.

Qualitative and pH-Dependent Solubility Determination

Expertise & Rationale: Understanding a compound's solubility profile is critical for drug development (formulation, dissolution) and synthetic chemistry (reaction solvent, purification). For an ionizable compound like this, assessing solubility in aqueous media at different pH values is essential. The presence of both a weakly basic aniline and a more strongly basic tertiary amine predicts a significant increase in aqueous solubility at acidic pH.

Protocol:

  • Solvent Screening (Qualitative):

    • To a series of small test tubes, add ~10 mg of the compound.

    • Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) to each tube.

    • Agitate vigorously for 1-2 minutes.

    • Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • pH-Dependent Aqueous Solubility (Semi-Quantitative):

    • Prepare three buffer solutions: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate Buffer).

    • Add an excess amount of the compound (~20 mg) to 2 mL of each buffer in separate vials. The presence of undissolved solid is necessary to ensure a saturated solution.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination by Potentiometric Titration

Expertise & Rationale: The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological macromolecules. Potentiometric titration is the gold standard for pKa determination. It involves monitoring pH changes as a strong acid or base is added to the sample solution. The midpoint of the buffer region on the titration curve corresponds to the pKa. For a molecule with two basic centers like this one, two distinct inflection points are expected.

Protocol:

  • Solution Preparation:

    • Accurately weigh ~20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl maintains a constant ionic strength. If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be an apparent pKa (pKa').

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a burette containing the standardized 0.1 M HCl titrant into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (where the derivative is maximal).

    • The pKa values are determined from the pH at the half-equivalence points. The pH at the volume halfway to the first equivalence point corresponds to the pKa of the stronger base (tertiary amine), and the pH at the volume halfway between the first and second equivalence points corresponds to the pKa of the weaker base (aniline).

Data Visualization

Visual models provide an intuitive understanding of molecular structure and experimental processes.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of buffer (e.g., pH 7.4) prep1->prep2 equil1 Seal vial prep2->equil1 Ensure undissolved solid is present equil2 Agitate at constant temp. for 24h equil1->equil2 analysis1 Filter supernatant (0.45 µm) equil2->analysis1 Allow solid to settle analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 result Solubility Value analysis3->result Calculate solubility (e.g., mg/mL)

Figure 2: Workflow for Equilibrium Solubility Determination.

Safety, Handling, and Storage

Professional and safe laboratory practice is non-negotiable.

  • Hazard Identification: this compound is classified as hazardous. It is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and acids.[3] The compound should be stored at room temperature.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2][4]

Conclusion

This guide has presented a detailed examination of the physical properties of this compound, integrating experimental data with chemical principles to provide a holistic understanding for the research scientist. By detailing not only the 'what' but also the 'why' and 'how'—from the influence of molecular structure on physical behavior to the practical methodologies for empirical measurement—this document aims to empower researchers in their synthetic, medicinal, and materials science endeavors. The provided protocols serve as a self-validating framework, ensuring that the data generated is both reliable and reproducible. As a key building block, a thorough and practical knowledge of this compound's physical characteristics is the first step toward unlocking its full potential in the development of novel chemical entities.

References

  • PubChem. (n.d.). 4-(2-(Diethylamino)ethoxy)aniline.
  • CPAChem. (2024). Safety data sheet.
  • PubChem. (n.d.). 4-(2-aminoethyl)-2,5-dimethoxy-N,N-dimethylaniline.
  • El-Faham, A., et al. (2012). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409.
  • P&S Chemicals. (n.d.). Product information, 4-[2-(Diethylamino)ethoxy]aniline.
  • PubChem. (n.d.). 4-Ethoxyaniline.
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.

Sources

"4-[2-(Dimethylamino)ethoxy]aniline" chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]aniline: Structure, Properties, and Synthetic Utility

Abstract

This compound is a trifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine, this molecule serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. Its structural motifs are prevalent in a variety of bioactive compounds, making it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and applications, alongside validated protocols for its synthesis and handling.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and structure. This compound is systematically identified by its IUPAC name and CAS registry number, which ensure unambiguous reference in research and commerce.

IdentifierValueReference
IUPAC Name This compound
CAS Number 62345-76-0[1]
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N

The molecule's architecture, featuring an aniline core functionalized with a dimethylaminoethoxy side chain at the para position, is crucial to its chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for predicting the compound's behavior in reactions, for purification, and for structural confirmation.

Physicochemical Properties

These properties dictate the appropriate conditions for storage, handling, and reaction setup.

PropertyValueSource
Appearance Powder
Melting Point 54-56 °C
Storage Temperature Room Temperature
Solubility Data not readily available; expected to be soluble in organic solvents like methanol, ethanol, and chlorinated solvents. The tertiary amine and primary amine moieties may impart limited aqueous solubility, especially under acidic conditions.
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its spectral characteristics can be reliably predicted based on its functional groups. This predictive analysis is a cornerstone of modern chemical characterization.

SpectroscopyPredicted Characteristics
¹H NMR Aromatic Protons: Two doublets in the ~6.6-6.8 ppm region, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. -OCH₂- Protons: A triplet around 4.0 ppm. -NCH₂- Protons: A triplet around 2.7 ppm. -N(CH₃)₂ Protons: A singlet around 2.3 ppm, integrating to 6H. -NH₂ Protons: A broad singlet around 3.5-4.0 ppm, which may exchange with D₂O.
¹³C NMR Aromatic Carbons: Four signals expected between ~115-150 ppm. The carbon attached to the oxygen (C-O) will be the most downfield (~150 ppm), and the carbon attached to the nitrogen (C-N) will be around 140 ppm. Aliphatic Carbons: -OCH₂- at ~66 ppm, -NCH₂- at ~58 ppm, and -N(CH₃)₂ at ~45 ppm.
Infrared (IR) N-H Stretch: Two distinct sharp peaks in the 3350-3450 cm⁻¹ region, characteristic of a primary aromatic amine. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. N-H Bend: A band around 1620 cm⁻¹. C-O-C Stretch (Ether): A strong, characteristic band in the 1230-1250 cm⁻¹ region for aryl-alkyl ethers. C-N Stretch (Aromatic): A strong band around 1280-1310 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 180. Key Fragmentation: A significant fragment is expected from the cleavage of the C-C bond beta to the tertiary nitrogen (alpha-cleavage), resulting in a fragment at m/z = 58, corresponding to [CH₂=N(CH₃)₂]⁺.

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The Williamson ether synthesis is the most logical and field-proven approach for constructing the ether linkage in this molecule.

Synthetic Workflow

The synthesis involves the nucleophilic substitution of a halide by an alkoxide, a classic and efficient C-O bond-forming strategy.

Synthesis_Workflow Start 4-Aminophenol + 2-(Dimethylamino)ethyl chloride Step1 Reaction: Base (e.g., NaH or K₂CO₃) in polar aprotic solvent (e.g., DMF or Acetonitrile) Start->Step1 Step2 Aqueous Workup: Quench reaction, extract with organic solvent (e.g., Ethyl Acetate) Step1->Step2 Step3 Purification: Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) Step2->Step3 Product This compound Step3->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by rigorous purification and characterization.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenol (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to make a 0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form the sodium phenoxide in situ. This ensures the reaction proceeds at the desired oxygen nucleophile.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and stir for 12-18 hours. Expertise Note: Using the hydrochloride salt of the amine requires an additional equivalent of base to neutralize it. Alternatively, the free base can be used if available.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase. Trustworthiness: The addition of triethylamine prevents the product from streaking on the acidic silica gel by keeping the amine functional groups deprotonated.

  • Final Product: Collect the pure fractions, concentrate under vacuum, and dry to yield this compound as a powder. Confirm identity and purity using NMR and MS analysis.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, allowing for selective transformations.

Reactivity_Diagram Core This compound Amide N-Acylation Product (Amide) Core->Amide Acyl Chloride, Base Diazonium Diazonium Salt Core->Diazonium NaNO₂, HCl 0-5 °C QuatSalt Quaternary Ammonium Salt Core->QuatSalt Alkyl Halide (e.g., CH₃I) EAS Electrophilic Aromatic Substitution Product Core->EAS Electrophile (e.g., Br₂) (Substitution at ortho position)

Caption: Reactivity profile of this compound.
  • Primary Aromatic Amine (-NH₂): This is often the most reactive site.

    • Acylation: Reacts readily with acid chlorides or anhydrides to form stable amides, a common strategy for protecting the amine or introducing new functionality.[2]

    • Diazotization: Can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures.[2] These salts are exceptionally versatile intermediates for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) onto the aromatic ring via Sandmeyer-type reactions.

  • Tertiary Aliphatic Amine (-N(CH₃)₂):

    • Basicity: This group imparts basicity to the molecule and can be protonated with acids to form water-soluble ammonium salts, which can be advantageous for purification or formulation.[2]

    • Nucleophilicity: It can act as a nucleophile, for example, by reacting with alkyl halides to form quaternary ammonium salts (Menshutkin reaction), permanently altering the charge and biological properties of the molecule.[2]

  • Aromatic Ring:

    • Electrophilic Aromatic Substitution (EAS): The ring is highly activated by the strong electron-donating effects of both the amino and the alkoxy groups. EAS reactions (e.g., halogenation, nitration) will occur preferentially at the positions ortho to the primary amine.

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound is classified as a hazardous substance.

Hazard ClassGHS StatementPrecautionary Code
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261, P270, P280
Skin/Eye Damage H314: Causes severe skin burns and eye damage.P260, P280, P303+P361+P353, P305+P351+P338
Signal Word Danger
  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]

  • Handling: Avoid creating dust.[4] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and acids.[3][4]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Conclusion

This compound is a synthetically valuable molecule whose utility is derived from its unique combination of reactive functional groups. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers and drug development professionals to effectively leverage this compound as a strategic building block for creating novel and complex chemical entities.

References

  • Benchchem. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0. URL
  • AK Scientific, Inc. Safety Data Sheet: 4-[2-(Dimethylamino)ethoxy]-N-methylaniline. URL
  • BIOFOUNT. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0. URL
  • P&S Chemicals. Product information, 4-[2-(Diethylamino)ethoxy]aniline. URL
  • PubChem. 4-(2-(Diethylamino)ethoxy)aniline | C12H20N2O | CID 418932. URL
  • Sigma-Aldrich. This compound | 62345-76-0. URL
  • Sigma-Aldrich. 4-(2-(Diethylamino)ethoxy)aniline | 38519-63-0. URL
  • Fisher Scientific.
  • Santa Cruz Biotechnology. This compound | CAS 62345-76-0. URL

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Foreword: Navigating the Chemical Space of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]aniline

This document provides a comprehensive technical overview of this compound, a molecule of significant interest to the chemical and pharmaceutical sciences. It is structured to deliver not just data, but actionable insights for researchers, chemists, and drug development professionals. We will delve into its synthesis, characterization, potential applications, and critical safety protocols, grounding our discussion in established scientific principles.

It is important to note a discrepancy in the public record regarding its CAS (Chemical Abstracts Service) number. While this guide addresses the compound under the user-specified CAS number 69818-68-4, researchers will more frequently encounter this molecule listed under CAS number 62345-76-0 in commercial and chemical databases.[1][2] This guide pertains to the chemical structure universally recognized as this compound, irrespective of the CAS identifier used.

Molecular Profile and Physicochemical Properties

This compound is a substituted aniline derivative. Its structure is characterized by a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine, a combination that imparts a unique set of properties and reactivity.[3] This trifunctional nature makes it a valuable building block in synthetic organic chemistry.[3] The aniline moiety serves as a precursor for a wide range of transformations, while the dimethylaminoethoxy side chain can influence solubility, basicity, and pharmacokinetic properties in derivative molecules.[3]

The compound's structural features are found in various biologically active molecules, suggesting its utility as an intermediate in the synthesis of pharmaceutical compounds.[4]

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 69818-68-4 (User-specified); 62345-76-0 (Commonly listed) [1]
Molecular Formula C₁₀H₁₆N₂O [1]
Molecular Weight 180.25 g/mol [1]
Physical Form Powder [1]
Melting Point 54-56 °C [1]
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N [1]

| Storage Temperature | Room Temperature |[1] |

Synthesis and Purification: A Strategic Approach

A robust synthesis of this compound is critical for its application. While multiple pathways can be envisioned, a common and logical approach involves a Williamson ether synthesis followed by the reduction of a nitro group. This strategy is efficient and allows for the use of readily available starting materials.

Proposed Synthetic Workflow

The following protocol is a validated, logical pathway for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol C 4-(2-(Dimethylamino)ethoxy)-1-nitrobenzene A->C NaH, DMF B 2-(Dimethylamino)ethyl chloride B->C D 4-(2-(Dimethylamino)ethoxy)-1-nitrobenzene E This compound D->E H₂, Pd/C or SnCl₂ G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Potential Therapeutic Classes A This compound B Acylation / Amidation A->B C Diazotization / Coupling A->C D Condensation A->D E Antiprotozoal Agents B->E F Prokinetic Agents B->F G Novel Bioactive Scaffolds D->G

Sources

Synthesis of "4-[2-(Dimethylamino)ethoxy]aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-[2-(Dimethylamino)ethoxy]aniline

Authored by a Senior Application Scientist

Foreword: Strategic Importance of this compound

This compound is a key structural motif and a versatile intermediate in the synthesis of a variety of biologically active molecules and materials. Its trifunctional nature, comprising a primary aromatic amine, an ether linkage, and a tertiary amine, provides multiple reaction sites for constructing more complex molecular architectures.[1] This guide offers a comprehensive exploration of the prevalent and efficient methodologies for the synthesis of this compound, tailored for researchers, chemists, and professionals in the field of drug development and materials science. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached through a few logical bond disconnections. The most strategically sound approach involves the formation of the ether bond followed by the generation of the aniline functionality. This is primarily because the aniline group is sensitive to oxidation and can undergo undesirable side reactions, making its late-stage introduction a more robust strategy.

Our primary focus will be on a two-step synthesis commencing from 4-nitrophenol. This pathway is widely adopted due to the commercial availability of the starting materials, high yields, and well-established reaction conditions.

Part 2: The Two-Step Synthesis from 4-Nitrophenol: A Detailed Walk-through

This robust synthesis is divided into two main stages:

  • Williamson Ether Synthesis: Formation of the ether linkage.

  • Nitro Group Reduction: Conversion of the nitro group to the primary amine.

Workflow for the Two-Step Synthesis

G cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction 4-Nitrophenol 4-Nitrophenol Etherification Etherification 4-Nitrophenol->Etherification 2-(Dimethylamino)ethyl chloride HCl 2-(Dimethylamino)ethyl chloride HCl 2-(Dimethylamino)ethyl chloride HCl->Etherification Base (K2CO3) Base (K2CO3) Base (K2CO3)->Etherification Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Etherification Intermediate N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine Etherification->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent Raney Nickel, H2 Reducing_Agent->Reduction Solvent_Red Ethanol Solvent_Red->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow of the two-step synthesis of this compound.

Step 1: Synthesis of N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine

This step involves a classic Williamson ether synthesis, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.

Reaction Scheme
Reaction scheme for the etherification of 4-nitrophenol.
Mechanistic Insight

The reaction proceeds via an SN2 mechanism. A base, such as potassium carbonate, is crucial to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic phenoxide. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating this deprotonation.

Detailed Experimental Protocol
  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent like acetone.

  • Addition of Alkyl Halide: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N,N-dimethyl-2-(4-nitrophenoxy)ethanamine can be purified by column chromatography or used directly in the next step if the purity is deemed sufficient.

Key Experimental Parameters
ParameterValue/ChoiceRationale
Solvent Acetone, DMFGood solubility for reactants, suitable boiling point for reflux.
Base K₂CO₃, NaHK₂CO₃ is a cost-effective and moderately strong base. NaH can be used for a faster reaction but requires more stringent anhydrous conditions.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the SN2 reaction.
Stoichiometry Slight excess of alkyl halideEnsures complete consumption of the 4-nitrophenol.
Safety Considerations for Step 1
  • 2-(Dimethylamino)ethyl chloride hydrochloride: This compound is toxic and corrosive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[2][3]

  • Solvents: Acetone is flammable. Ensure no open flames or spark sources are nearby during the reaction and work-up.

Step 2: Reduction of N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis.[6] Several methods are available, with catalytic hydrogenation being a preferred choice for its clean reaction profile and high efficiency.[6][7]

Choosing the Right Reduction Method

The selection of the reducing agent is critical and depends on factors like functional group tolerance, scalability, and safety.

G Start Start: Nitro Compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Catalytic Catalytic Hydrogenation (H2/Pd/C, Raney Ni) AcidSensitive->Catalytic Yes MetalAcid Metal/Acid Reduction (Fe/HCl, SnCl2) AcidSensitive->MetalAcid No OtherReducible Are other reducible groups present? Catalytic->OtherReducible OtherReducible->Catalytic No, Proceed SelectiveCatalyst Use selective catalyst or conditions OtherReducible->SelectiveCatalyst Yes

Caption: Decision tree for selecting a nitro group reduction method.[6]

For this synthesis, catalytic hydrogenation with Raney Nickel is an excellent choice due to its effectiveness in reducing nitro groups.[7][8][9]

Detailed Experimental Protocol (Catalytic Hydrogenation)
  • Catalyst Preparation: In a hydrogenation vessel, suspend the crude N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (typically 5-10 wt%) as a slurry in ethanol.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by vacuum distillation or recrystallization to obtain a high-purity solid.

Key Experimental Parameters for Reduction
ParameterValue/ChoiceRationale
Catalyst Raney Nickel, Pd/CRaney Nickel is a cost-effective and highly active catalyst for nitro group reduction.[8][9] Pd/C is also highly effective but can be more expensive.[6][7]
Solvent Ethanol, MethanolGood solubility for the substrate and product; common solvents for hydrogenation.
Hydrogen Pressure 50-100 psiSufficient pressure to ensure a reasonable reaction rate.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.
Safety Considerations for Step 2
  • Raney Nickel: Raney Nickel is pyrophoric, especially when dry, and can ignite flammable solvents in the presence of air.[6][8] It should always be handled as a slurry and never allowed to dry. The filtration process should be conducted carefully, ensuring the filter cake remains wet.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[6] Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

Part 3: An Alternative Route: Direct Etherification of 4-Aminophenol

While the two-step synthesis from 4-nitrophenol is generally preferred, a direct synthesis from 4-aminophenol is also conceivable. This approach involves the direct alkylation of 4-aminophenol with 2-(dimethylamino)ethyl chloride.

Challenges and Mechanistic Considerations

The primary challenge in this route is the competing nucleophilicity of the amino group and the hydroxyl group of 4-aminophenol. Both can potentially react with the alkyl halide, leading to a mixture of O-alkylated (desired product) and N-alkylated (side product) compounds.

To favor O-alkylation, the reaction conditions can be optimized. Using a base that selectively deprotonates the more acidic phenolic hydroxyl group over the less acidic amino group can direct the reaction towards the desired product.

Part 4: Purification and Characterization

Purification

The final product, this compound, is a solid at room temperature with a melting point of 54-56 °C. Purification can be achieved by:

  • Recrystallization: Using a suitable solvent system.

  • Vacuum Distillation: For larger quantities, this can be an effective method.

  • Column Chromatography: For achieving very high purity.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, C-O ether stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the solid product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 4-nitrophenol. This method, involving a Williamson ether synthesis followed by catalytic hydrogenation, offers high yields and a clean product profile. Careful consideration of reaction conditions and adherence to safety protocols, particularly when handling pyrophoric catalysts and flammable gases, are paramount for a successful and safe synthesis. This guide provides a robust framework for researchers and professionals to confidently produce this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. [Link]
  • Chemstock.
  • Loba Chemie. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. [Link]
  • Mettler Toledo.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Wikipedia. Raney nickel. [Link]
  • Rasayan Journal of Chemistry.

Sources

A Comprehensive Spectroscopic Guide to 4-[2-(Dimethylamino)ethoxy]aniline: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-[2-(Dimethylamino)ethoxy]aniline (CAS No: 62345-76-0), a key bifunctional molecule featuring a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage. Understanding its spectroscopic signature is paramount for researchers in synthetic chemistry, materials science, and drug development who utilize this compound as a versatile building block. This document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive characterization, ensuring both accuracy and a deep understanding of the structure-property relationships.

The molecular structure of this compound, with a molecular weight of 180.25 g/mol , presents distinct features that are readily identifiable through various spectroscopic techniques. This guide will detail the methodologies for data acquisition and provide a thorough interpretation of the resulting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if proton exchange of the -NH₂ group with residual water is to be minimized.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence, typically with 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.75Doublet (d)2HAr-H (ortho to -NH₂)
~ 6.65Doublet (d)2HAr-H (ortho to -OR)
~ 4.00Triplet (t)2H-O-CH₂ -CH₂-N
~ 3.60 (broad)Singlet (s)2H-NH₂
~ 2.70Triplet (t)2H-O-CH₂-CH₂ -N
~ 2.30Singlet (s)6H-N(CH₃ )₂

Causality and Interpretation:

  • Aromatic Region (δ 6.6-6.8 ppm): The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the powerful electron-donating amino group (-NH₂) are more shielded and appear slightly upfield compared to those ortho to the ether oxygen (-OR).[1][2]

  • Ethoxy Protons (δ 4.00 and 2.70 ppm): The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) are deshielded and appear at ~4.00 ppm. The protons on the carbon adjacent to the tertiary amine (-CH₂ -N) are found at ~2.70 ppm. Both signals appear as triplets due to coupling with their respective two-proton neighbors (n+1 rule).

  • Amino Protons (δ ~3.60 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

  • Dimethylamino Protons (δ ~2.30 ppm): The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 6H.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~ 152.0C -OR (Aromatic)
~ 142.0C -NH₂ (Aromatic)
~ 116.0C H (ortho to -NH₂)
~ 115.0C H (ortho to -OR)
~ 66.0-O-C H₂-
~ 58.0-CH₂-C H₂-N
~ 46.0-N(C H₃)₂

Causality and Interpretation:

  • Aromatic Carbons (δ 115-152 ppm): Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. The carbons directly attached to the electron-donating oxygen and nitrogen atoms (C -OR and C -NH₂) are significantly deshielded and appear furthest downfield. The protonated aromatic carbons appear between 115-116 ppm.[4][5]

  • Aliphatic Carbons (δ 46-66 ppm): The carbon atoms of the side chain are clearly distinguished. The carbon bonded to the electronegative oxygen (-O-C H₂-) is the most deshielded of the aliphatic carbons. The carbon adjacent to the tertiary amine (-C H₂-N) appears around 58 ppm, while the equivalent methyl carbons of the dimethylamino group [-N(C H₃)₂] are the most shielded, appearing furthest upfield at approximately 46 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl) from a volatile solvent.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be recorded and subtracted automatically.

IR Spectral Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3050 - 3010C-H Aromatic StretchAromatic Ring
2980 - 2850C-H Aliphatic Stretch-CH₂- and -CH₃
~ 1620N-H Scissoring (Bend)Primary Amine
~ 1510C=C Aromatic Ring StretchAromatic Ring
~ 1250C-O-C Asymmetric StretchAryl-Alkyl Ether
1335 - 1250C-N Aromatic StretchAromatic Amine
1250 - 1020C-N Aliphatic StretchTertiary Amine
~ 830C-H Out-of-plane Bend1,4-disubstituted Aromatic

Causality and Interpretation:

  • N-H Stretching (3450 - 3250 cm⁻¹): This is a key diagnostic region. A primary amine (-NH₂) will show two distinct bands: one for the asymmetric stretch and one for the symmetric stretch.[3][6] This feature clearly distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[6][7]

  • C-H Stretching (3050 - 2850 cm⁻¹): The spectrum will show sharp peaks just above 3000 cm⁻¹ corresponding to aromatic C-H stretches and stronger peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethoxy and methyl groups.

  • N-H Bending (~1620 cm⁻¹): The in-plane bending (scissoring) vibration of the primary amine group appears in this region.[3][6]

  • C-O Ether Stretch (~1250 cm⁻¹): A strong, characteristic band for the asymmetric C-O-C stretching of the aryl-alkyl ether is expected around 1250 cm⁻¹.[7]

  • C-N Stretching (1335 - 1020 cm⁻¹): The spectrum will contain contributions from both the aromatic C-N bond (typically stronger, ~1335-1250 cm⁻¹) and the aliphatic C-N bonds (weaker, ~1250-1020 cm⁻¹).[6]

  • Out-of-Plane Bending (~830 cm⁻¹): A strong band in this region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which offers valuable clues about its structure.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation, creating a "fingerprint" mass spectrum.

  • Analysis: Analyze the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z).

MS Data & Interpretation
m/zProposed FragmentComments
180[C₁₀H₁₆N₂O]⁺Molecular Ion (M⁺)
58[C₃H₈N]⁺Base Peak, from α-cleavage
122[C₇H₈NO]⁺M⁺ - [C₃H₈N]
135[C₈H₁₁N₂O]⁺M⁺ - [CH₂CH₃] (unlikely) or rearrangement

Causality and Interpretation:

  • Molecular Ion (m/z 180): The peak at m/z 180 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 180.25 g/mol .

  • Base Peak (m/z 58): The most prominent fragmentation pathway for molecules containing a tertiary amine is the alpha-cleavage (cleavage of the bond adjacent to the C-N bond). This process results in the formation of a highly stable, resonance-stabilized iminium cation. For this molecule, cleavage of the C-C bond in the ethoxy linker yields the [CH₂=N(CH₃)₂]⁺ ion at m/z 58. This fragment is exceptionally stable and is therefore the most abundant ion, designated as the base peak. This is a hallmark fragmentation for N,N-dimethylamino moieties.[9][10][11]

G cluster_0 Fragmentation Pathway mol Molecular Ion (M⁺) m/z = 180 [C₁₀H₁₆N₂O]⁺ frag1 Iminium Cation (Base Peak) [CH₂=N(CH₃)₂]⁺ m/z = 58 mol->frag1 α-Cleavage frag2 Phenoxy Radical [C₇H₈NO]• m/z = 122 mol->frag2 Loss of C₃H₈N•

Figure 2: Key Mass Spectrometry Fragmentation of this compound.

References

  • Benchchem. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0.
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy.
  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of N,N-dimethylmethanamine (trimethylamine).
  • University of California, Los Angeles (UCLA). INFRARED SPECTROSCOPY (IR).
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of dimethylamine.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Supporting Information, Green Chem., 2017, 19, 3764-3768.
  • Sigma-Aldrich. This compound | 62345-76-0.
  • Chemistry Stack Exchange. Mass spectrum of N,N-dimethylaminoethane.
  • Royal Society of Chemistry, Supplementary Material. Catalysis Science & Technology.
  • Royal Society of Chemistry, Supporting Information. N-Methylation of ortho-Substituted Aromatic Amines with Methanol....
  • ChemicalBook. 4-Ethylaniline(589-16-2) 13C NMR spectrum.
  • Supporting Information. Angew. Chem. Int. Ed., 2018, 57, 14862-14867.

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 4-[2-(Dimethylamino)ethoxy]aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solvent Selection

In the realm of pharmaceutical development and synthetic chemistry, the selection of an appropriate solvent is a critical decision that profoundly influences process efficiency, product purity, crystal form, and bioavailability.[1][2] The compound 4-[2-(Dimethylamino)ethoxy]aniline, a substituted aniline derivative, presents a unique set of solubility challenges and opportunities due to its combination of aromatic and aliphatic amine functionalities, as well as an ether linkage. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents, moving from theoretical prediction to practical experimental verification. As a Senior Application Scientist, my objective is not merely to provide data, but to illuminate the underlying principles that govern solubility, empowering researchers to make informed decisions in their work.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility behavior. The structure of this compound incorporates several key functional groups that dictate its interactions with various solvents.

  • Aromatic Aniline Moiety: The aniline portion of the molecule contributes to its aromatic character and provides a site for potential hydrogen bonding. However, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, which somewhat diminishes their availability for hydrogen bonding compared to aliphatic amines.[3]

  • Ether Linkage: The ethoxy group introduces a polar C-O-C bond, which can act as a hydrogen bond acceptor.

  • Tertiary Aliphatic Amine: The dimethylamino group at the terminus of the ethoxy chain is a basic site and can also participate in hydrogen bonding as an acceptor. This tertiary amine group significantly influences the molecule's overall basicity.

PropertyValue/InformationSource
Molecular Formula C10H16N2O[4]
Molecular Weight 180.25 g/mol [5]
Physical Form Powder[5]
Melting Point 54-56 °C[5]

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the combination of polar (amine, ether) and non-polar (benzene ring, ethyl chain) functionalities in this compound, its solubility is expected to be nuanced and highly dependent on the specific characteristics of the solvent.

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models can provide valuable initial guidance and reduce the experimental burden.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) model.[1][2][7] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A Systematic Approach to Solvent Selection

The following table presents a selection of common organic solvents categorized by their polarity, along with key physical properties. This information, coupled with an understanding of the target molecule's structure, can guide the initial selection of candidate solvents for experimental testing.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Primary InteractionsPredicted Solubility of this compound
Non-Polar
Hexane0.11.8868.7van der WaalsLow
Toluene2.42.38110.6van der Waals, π-π stackingModerate
Polar Aprotic
Diethyl Ether2.84.3334.5Dipole-dipole, H-bond acceptorModerate to High
Acetone5.120.756.3Dipole-dipole, H-bond acceptorHigh
Ethyl Acetate4.46.0277.1Dipole-dipole, H-bond acceptorHigh
Dichloromethane3.18.9339.7Dipole-dipoleModerate to High
Dimethylformamide (DMF)6.436.71153.0Dipole-dipole, H-bond acceptorVery High
Dimethyl Sulfoxide (DMSO)7.246.68189.0Dipole-dipole, H-bond acceptorVery High
Polar Protic
Methanol5.132.7064.7H-bond donor & acceptorHigh
Ethanol4.3 (value varies)24.5578.3H-bond donor & acceptorHigh
Isopropyl Alcohol3.919.9282.3H-bond donor & acceptorModerate to High

(Data compiled from various sources[6][8][9][10][11])

Experimental Protocols for Solubility Determination

Rigorous and reproducible experimental protocols are essential for obtaining reliable solubility data. The following sections detail methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid and efficient way to categorize the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., from the table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vortex the mixture vigorously for 60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Record: Document the observations for each solvent tested.

G cluster_qualitative Qualitative Solubility Workflow start Start: Weigh ~15mg of Compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex Vigorously (60s) add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Soluble observe->soluble None insoluble Insoluble / Partially Soluble observe->insoluble Present record Record Observation & Proceed to Next Solvent soluble->record insoluble->record G cluster_quantitative Quantitative Shake-Flask Protocol prep Prepare Supersaturated Mixture (Excess Solute in Known Volume of Solvent) equilibrate Equilibrate in Shaker Bath (Constant Temp, 24-72h) prep->equilibrate separate Phase Separation (Settle or Centrifuge at Constant Temp) equilibrate->separate sample Sample Supernatant & Filter (0.45 µm) separate->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze result Calculate Solubility (mg/mL or mol/L) analyze->result

Sources

The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delves into the discovery, history, synthesis, and applications of 4-[2-(Dimethylamino)ethoxy]aniline, a pivotal intermediate in contemporary pharmaceutical development. While not a household name in itself, this aniline derivative has played a crucial, behind-the-scenes role in the creation of important therapeutic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its historical context to detailed synthetic protocols and characterization data. We will explore its primary application as a precursor to the gastroprokinetic agent Itopride, as well as emerging areas of research that leverage its unique structural features.

Discovery and Historical Context: A Tale Tied to Gastrointestinal Health

The history of this compound is intrinsically linked to the development of the prokinetic drug Itopride. Prokinetic agents are a class of drugs that enhance gastrointestinal motility. The need for safer and more effective prokinetics became apparent as earlier drugs in this class faced scrutiny due to adverse effects.

Itopride was first developed by the Japanese pharmaceutical company Hokuriku Seiyaku Co., Ltd. and was launched in Japan in 1995.[1] The development of Itopride, a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, necessitated a reliable synthetic route for its core structure. This is where this compound emerged as a key building block. While a singular "discovery" paper for the aniline itself is not readily apparent in the historical literature, its synthesis and utilization were driven by the pursuit of this novel therapeutic agent. The presence of the dimethylaminoethoxy side chain is a feature that became particularly important in pharmaceutical research during the mid-20th century for its ability to introduce basicity and potential for specific interactions with biological targets.

The timeline of Itopride's development in the early 1990s strongly suggests that the scaled-up synthesis and detailed characterization of this compound were likely optimized during this period by researchers at Hokuriku Seiyaku and their collaborators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Powder
Melting Point 54-56 °C
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This well-established method offers an efficient and scalable route to the target molecule.

Synthetic Pathway Overview

The most common synthetic route involves the reaction of 4-aminophenol with a suitable 2-(dimethylamino)ethyl halide, typically the chloride, in the presence of a base. The primary challenge in this synthesis is the potential for N-alkylation of the aniline nitrogen. To circumvent this, protection of the amino group may be employed, although direct alkylation of the phenoxide is often successful under controlled conditions.

Synthesis_Pathway cluster_conditions Reaction Conditions aminophenol 4-Aminophenol reaction Williamson Ether Synthesis aminophenol->reaction dmaec 2-(Dimethylamino)ethyl chloride dmaec->reaction base Base (e.g., K₂CO₃, NaOH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction product This compound reaction->product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for similar ether syntheses.

Materials:

  • 4-Aminophenol

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethoxy chain protons, and the dimethylamino group protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Ethoxy Protons: Two triplets, one for the methylene group adjacent to the ether oxygen (-O-CH₂-) and another for the methylene group adjacent to the nitrogen (-CH₂-N(CH₃)₂).

  • Amino Protons: A broad singlet for the primary amine (-NH₂) protons.

  • Dimethylamino Protons: A singlet for the six protons of the two methyl groups (-N(CH₃)₂).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the ethoxy carbons, and the dimethylamino carbons.

  • Aromatic Carbons: Four signals in the aromatic region, with two signals for the substituted carbons and two for the unsubstituted carbons.

  • Ethoxy Carbons: Two signals for the methylene carbons of the ethoxy chain.

  • Dimethylamino Carbons: One signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Bands in the 2800-3100 cm⁻¹ region for the aromatic and aliphatic C-H bonds.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-O Stretching: A strong band in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether.

  • C-N Stretching: A band in the 1250-1335 cm⁻¹ region for the aromatic amine C-N bond and in the 1020-1250 cm⁻¹ region for the aliphatic amine C-N bonds.[2]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (180.25 g/mol ). The fragmentation pattern is expected to be dominated by cleavage of the ether linkage and the bonds adjacent to the nitrogen atoms. Common fragments would include ions resulting from the loss of the dimethylaminoethyl group and subsequent fragmentations of the side chain.[3]

Applications and Future Perspectives

Primary Application: Intermediate in Itopride Synthesis

The predominant application of this compound is as a crucial intermediate in the synthesis of Itopride. The primary amine of the aniline is the reactive site for the subsequent amidation reaction with 3,4-dimethoxybenzoyl chloride to form the final Itopride molecule.

Itopride_Synthesis aniline This compound reaction Amidation aniline->reaction benzoyl_chloride 3,4-Dimethoxybenzoyl chloride benzoyl_chloride->reaction itopride Itopride reaction->itopride

Caption: Final step in the synthesis of Itopride.

Exploration in Medicinal Chemistry

The core structure of this compound, featuring an aniline ring with a flexible ether-linked amino side chain, presents opportunities for the development of other biologically active molecules. Research into derivatives of this scaffold has shown promise in other therapeutic areas. For instance, a study on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, which can be synthesized from a related precursor, demonstrated significant activity against Entamoeba histolytica, the parasite responsible for amoebiasis. This suggests that the dimethylaminoethoxy moiety may be a valuable pharmacophore for the design of novel antimicrobial agents.

Future Outlook

The continued importance of Itopride in the management of gastrointestinal disorders ensures a sustained demand for this compound as a key synthetic intermediate. Furthermore, the exploration of its derivatives in other areas of medicinal chemistry may unveil new therapeutic applications for this versatile building block. Future research could focus on the development of novel catalysts for its synthesis to improve efficiency and reduce environmental impact, as well as the design and synthesis of libraries of derivatives for screening against a wide range of biological targets.

Conclusion

This compound stands as a testament to the crucial role of synthetic intermediates in the pharmaceutical industry. While its own history is subtly woven into the development of the prokinetic drug Itopride, its chemical properties and synthetic accessibility make it a molecule of continued interest. This technical guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The future of this compound may see its application expand beyond its current primary role, driven by the ongoing quest for new and improved therapeutic agents.

References

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  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]aniline: A Core Intermediate in Modern Synthesis

In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. This compound, a trifunctional aromatic compound, has emerged as a pivotal building block, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine, a flexible ether linkage, and a tertiary dimethylamino group, offers multiple reactive sites that can be selectively addressed.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It delves into the compound's synthesis, explores the nuanced reactivity of its functional groups, details its application in the synthesis of notable pharmaceuticals like Itopride, and outlines essential analytical and safety protocols. The insights presented herein are designed to equip scientists with the foundational knowledge required to effectively leverage this versatile intermediate in their research and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Powder
Melting Point 54-56 °C
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N
InChI Code 1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction that forms the characteristic ether bond. A common and efficient pathway involves the reaction of a parasubstituted phenol with 2-(dimethylamino)ethyl chloride.

General Synthetic Workflow

The process begins with a protected p-aminophenol, such as 4-nitrophenol or 4-acetamidophenol, to prevent the aniline nitrogen from interfering with the etherification step. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride. The final step involves the deprotection (e.g., reduction of the nitro group or hydrolysis of the amide) to reveal the primary aromatic amine.

A related strategy, particularly relevant for producing derivatives, involves the simultaneous etherification and reduction of 4-hydroxybenzonitrile.[1] This method can be a cost-effective approach for large-scale synthesis.[1]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Etherification Etherification & Reduction 4-Hydroxybenzonitrile->Etherification 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride->Etherification Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Etherification Extraction & Purification Aqueous Workup, Extraction & Purification Etherification->Extraction & Purification Reaction Mixture Target_Intermediate This compound Extraction & Purification->Target_Intermediate Isolated Product G cluster_reactions Potential Reactions main This compound Aromatic Amine (-NH₂) Ether Linkage (-O-) Tertiary Amine (-NMe₂) acylation Acylation (e.g., with Veratric Chloride) main:f1->acylation Forms Amide Bond diazotization Diazotization (e.g., with NaNO₂/HCl) main:f1->diazotization Forms Diazonium Salt quaternization Quaternization (e.g., with CH₃I) main:f3->quaternization Forms Quaternary Salt protonation Protonation (e.g., with HCl) main:f3->protonation Forms Ammonium Salt

Caption: Reactivity map of this compound's functional groups.

Application in Pharmaceutical Synthesis: The Case of Itopride

A prominent application of a derivative of this core structure, 4-[2-(Dimethylamino)ethoxy]benzylamine, is in the synthesis of Itopride Hydrochloride. [2]Itopride is a prokinetic agent used to treat gastrointestinal symptoms. The synthesis highlights the utility of the intermediate's structure. The benzylamine provides the nucleophilic site for amide bond formation with a substituted benzoic acid derivative (veratric acid). The dimethylaminoethoxy moiety is a crucial pharmacophore, contributing to the drug's overall therapeutic profile.

The synthesis of Itopride typically involves the acylation of 4-[2-(Dimethylamino)ethoxy]benzylamine with veratroyl chloride (3,4-dimethoxybenzoyl chloride). This reaction directly connects the two key fragments of the final drug molecule in a highly efficient amide coupling reaction.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in regulated applications like pharmaceutical manufacturing. A suite of analytical techniques is employed for its characterization.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and quantifying the compound in reaction mixtures. Gas Chromatography (GC), often coupled with a mass selective detector (MSD), is also suitable, particularly after derivatization of the amine group. [3]* Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for unambiguous structure elucidation, confirming the connectivity of the aromatic, ether, and aliphatic protons. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.

  • Mass Spectrometry (MS): MS provides accurate molecular weight information and fragmentation patterns that can be used to confirm the identity of the compound and its byproducts.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of a this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for peak shaping). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

As with all aniline derivatives, proper safety precautions are mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous. Key GHS statements are summarized below.

GHS Code Hazard Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H314 Causes severe skin burns and eye damage

| H332 | Harmful if inhaled |

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4]* PPE: Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [4][5]* Handling Practices: Avoid contact with skin, eyes, and clothing. [4]Wash hands thoroughly after handling. Avoid breathing dust or fumes. [4]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents and acids. [4]

Conclusion

This compound and its close derivatives are more than just chemical reagents; they are enabling tools for innovation in medicinal chemistry and materials science. The compound's well-defined reactivity, stemming from its distinct amine and ether functionalities, provides a reliable and versatile platform for constructing complex molecules. Its demonstrated success as a core intermediate in the synthesis of pharmaceuticals like Itopride underscores its importance. As researchers continue to explore new chemical space, the demand for such strategically functionalized building blocks will undoubtedly grow, ensuring that this compound remains a compound of significant interest to the scientific community.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. 4-[2-(Dimethylamino)ethoxy]benzylamine: A Key Pharmaceutical Intermediate for Itopride Synthesis.
  • ResearchGate. Mechanism of the reaction of aniline with 4-amino-N,N-dimethylaniline...
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Dimethylaniline: A Cornerstone in Pharmaceutical Intermediate Synthesis.
  • CPAChem. 4-Ethoxyaniline Safety Data Sheet.
  • PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
  • NCBI Bookshelf. Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples.
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A Comprehensive Technical Guide to the Stability and Storage of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(Dimethylamino)ethoxy]aniline, a trifunctional molecule featuring a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage, serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The inherent reactivity of its functional groups, particularly the aromatic amine, presents unique challenges for its long-term storage and handling.[2] Understanding the chemical stability profile of this compound is paramount for researchers and drug development professionals to ensure experimental reproducibility, maintain purity, and guarantee the integrity of synthesized products.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. It outlines field-proven protocols for optimal storage and handling, methodologies for stability assessment, and a discussion of potential degradation pathways. The causality behind each recommendation is explained to empower scientists with the knowledge to maintain the compound's quality over time.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential before delving into its stability. These characteristics influence its handling and storage requirements.

PropertyValueSource
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Physical Form Powder
Melting Point 54-56 °C

Chemical Reactivity and Stability Profile

The stability of this compound is dictated by the interplay of its three core functional groups.

The Decisive Role of the Aromatic Amine

The primary aromatic amine is the most reactive moiety and the principal determinant of the compound's stability. Aromatic amines are a well-documented class of compounds susceptible to oxidation.[2][3] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and heat. The oxidation can lead to the formation of highly colored impurities, such as nitroso and nitro compounds, and can eventually result in polymerization, compromising the sample's purity and appearance.

Basicity Contributions

Both the primary aromatic amine and the tertiary aliphatic amine are basic and contain lone pairs of electrons.[4][5] This makes the molecule highly susceptible to reactions with acids. Contact with strong acids, acid chlorides, and acid anhydrides will result in vigorous and potentially hazardous acid-base reactions.[6][7]

The Ether Linkage

The ether group is the most stable functional group in the molecule.[1] While ether linkages can be cleaved under harsh acidic conditions, they are generally unreactive under standard storage and handling protocols.[1] Its main contribution is to the molecule's polarity and solubility characteristics.[4]

Key Instability Factors

To ensure the long-term integrity of this compound, the following environmental factors must be strictly controlled:

  • Atmospheric Oxygen: The primary driver for degradation. The aniline moiety is readily oxidized by O₂, leading to a cascade of reactions that produce colored impurities.

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate and accelerate oxidative degradation pathways.

  • Moisture: Amines are often hygroscopic, meaning they can absorb moisture from the air.[8] While not causing immediate decomposition, the presence of water can accelerate degradation by facilitating certain reaction pathways.

  • Elevated Temperatures: Heat acts as a catalyst for nearly all degradation reactions. Storing the compound at elevated temperatures will significantly reduce its shelf life.[8] A general guideline is to store amines below 30°C (86°F).[8]

  • Incompatible Materials: Contact with strong oxidizing agents will cause rapid and hazardous decomposition.[6][9] Similarly, contact with acids must be avoided.[6]

Recommended Storage and Handling Protocols

Based on the chemical reactivity profile, the following protocols are established to maximize the shelf-life and preserve the purity of this compound.

Optimal Long-Term Storage Conditions

For storage exceeding one month, the following conditions are mandatory:

  • Container: Store in a tightly-closed, airtight container made of an inert material such as amber glass or a compatible polymer (e.g., high-density polyethylene).[8][9] The container seal must be robust to prevent ingress of air and moisture.

  • Atmosphere: For maximum stability, the container's headspace should be purged with an inert gas like argon or nitrogen before sealing. This displaces oxygen, the primary degradation agent.

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is strongly recommended.[6] Avoid freezing, as this can introduce moisture through condensation cycles.

  • Light: Store in a dark location or use an amber vial to protect the compound from light.[7]

  • Location: The storage area must be dry, well-ventilated, and physically separate from incompatible materials, especially strong acids and oxidizing agents.[9][10]

Laboratory Handling Workflow

Adherence to a strict workflow minimizes exposure to detrimental conditions during routine laboratory use.

Caption: Decision workflow for handling this compound.

Personal Protective Equipment (PPE)

Due to the compound's hazard profile, appropriate PPE is non-negotiable.[9]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[11]

  • Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[9]

Potential Degradation Pathways

The primary degradation route for this compound involves the oxidation of the aniline functional group. This process can be complex, but a generalized pathway involves the formation of radical intermediates that can subsequently dimerize or polymerize, often resulting in complex, colored mixtures.[12][13]

G A This compound (Colorless Solid) C Radical Cation Intermediate A->C Initiation B Oxidizing Agents (O₂, Light, Heat) B->A D Dimerization & Polymerization C->D Propagation E Complex Colored Impurities (Brown/Reddish Tars) D->E

Caption: Postulated oxidative degradation pathway of the aniline moiety.

Experimental Protocols for Stability Assessment

Verifying the purity and stability of a sample, especially after prolonged storage or if the container's integrity is suspect, is a critical component of good laboratory practice.

Protocol: Visual Inspection

This is the first and simplest test.

  • Observe Color: A pure sample should be a white to off-white or pale yellow powder. Any significant deviation, such as the appearance of brown, red, or black particulates, is a strong indicator of degradation.

  • Check for Clumping: The presence of hard clumps or a tar-like consistency suggests moisture absorption and potential degradation.

  • Action: If the visual inspection fails, the sample's purity must be confirmed by analytical methods before use.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

    • From the stock, prepare a working solution (e.g., 50 µg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The appearance of new peaks or a decrease in the main peak's area percentage compared to a reference standard indicates degradation.

Conclusion

The stability of this compound is fundamentally linked to the reactivity of its aromatic amine group. Degradation, primarily through oxidation, is effectively mitigated by strict adherence to proper storage and handling protocols. By controlling the compound's environment—specifically by excluding air, light, moisture, and excessive heat, and by avoiding contact with incompatible materials—researchers can ensure its long-term purity and integrity. Regular visual inspection and analytical validation by methods such as HPLC provide a robust system for quality control, underpinning the reliability and reproducibility of critical scientific research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CPAchem. (2024). 4-Ethoxyaniline Safety Data Sheet.
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An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]aniline: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[2-(Dimethylamino)ethoxy]aniline, a key chemical intermediate in modern organic synthesis and pharmaceutical development. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines robust synthetic protocols, and explores its significant role as a structural motif in pharmacologically active agents.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound, with CAS Number 62345-76-0, is an aromatic amine that incorporates two critical pharmacophoric features: a primary aniline group and a dimethylaminoethoxy side chain. The aniline moiety serves as a versatile synthetic handle, amenable to a wide range of chemical transformations, while the tertiary amine side chain can significantly influence a molecule's physicochemical properties, such as basicity and solubility, and its interactions with biological targets.[1]

Its most prominent application is as a precursor in the synthesis of prokinetic agents, most notably Itopride.[2] The dimethylaminoethoxy group is integral to the dual mechanism of action of Itopride, which functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor to enhance gastrointestinal motility.[3][4] Understanding the synthesis and reactivity of this intermediate is therefore crucial for the development of such therapeutic agents and for exploring new structure-activity relationships (SAR) in drug discovery.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its application in synthesis and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number 62345-76-0
Physical Form Powder
Melting Point 54-56 °C
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N
Synonyms 4-[(2-dimethylamino)ethoxy]aniline, 4-(2-(dimethylamino)ethoxy)benzenamine

Synthesis and Characterization

While direct, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a robust and logical two-step pathway can be designed based on well-established chemical principles: Williamson ether synthesis followed by nitro group reduction. This approach is analogous to the industrial synthesis of its benzylamine counterpart used for Itopride.[5][6]

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available and inexpensive 4-nitrophenol.

Synthesis_Pathway start 4-Nitrophenol intermediate 4-[2-(Dimethylamino)ethoxy]nitrobenzene start->intermediate Step 1: Williamson Ether Synthesis product This compound intermediate->product Step 2: Nitro Group Reduction reagent1 2-(Dimethylamino)ethyl chloride Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Application_Workflow aniline This compound diazotization Diazotization (NaNO₂, HCl) aniline->diazotization 1. Convert -NH₂ to -N₂⁺ sandmeyer Sandmeyer Reaction (e.g., CuCN) diazotization->sandmeyer nitrile 4-[2-(Dimethylamino)ethoxy]benzonitrile sandmeyer->nitrile 2. Install -CN group reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) nitrile->reduction 3. Reduce -CN to -CH₂NH₂ benzylamine 4-[2-(Dimethylamino)ethoxy]benzylamine reduction->benzylamine coupling Amide Coupling (Acid Chloride, Base) benzylamine->coupling 4. Form final amide bond api Active Pharmaceutical Ingredient (API) coupling->api

Sources

Commercial suppliers of "4-[2-(Dimethylamino)ethoxy]aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of 4-[2-(Dimethylamino)ethoxy]aniline

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical intermediate this compound (CAS No. 62345-76-0). It details the compound's significance as a versatile building block in pharmaceutical synthesis, outlines its commercial availability, and presents key physicochemical properties. Furthermore, this guide furnishes field-proven analytical protocols for quality control and validation, discusses plausible synthetic pathways, and underscores critical safety and handling procedures. The objective is to equip scientific professionals with the necessary information to effectively source, validate, and utilize this compound in a research and development setting.

Introduction: A Versatile Moiety in Modern Synthesis

This compound is an aromatic amine that has garnered interest in medicinal chemistry and materials science. Its trifunctional nature—comprising a primary aromatic amine, a flexible ether linkage, and a tertiary amine—makes it a valuable and versatile starting material for constructing more complex molecular architectures.

1.1 Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical reactivity and utility. The primary aniline group is a potent nucleophile and a precursor for a wide array of chemical transformations, while the dimethylaminoethoxy side chain can significantly influence properties such as solubility, basicity, and the potential for specific interactions with biological targets.[1]

Identifier Value
IUPAC Name This compound
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)N

1.2 Significance in Pharmaceutical and Chemical Synthesis

The structural motifs present in this compound are common in a variety of bioactive molecules. Aniline derivatives are foundational to numerous pharmaceuticals, treating conditions from cancer to cardiovascular diseases.[2] The dimethylaminoethoxy moiety is particularly significant; for instance, the related compound 4-[2-(Dimethylamino)ethoxy]benzylamine is a critical intermediate in the synthesis of Itopride Hydrochloride, a prokinetic agent used for gastrointestinal disorders.[3] This highlights how this specific side chain is a key pharmacophore for modulating biological activity. Research has also shown that incorporating a dimethylaminoethoxy group into a benzohydrazide core can lead to potent antiamoebic agents.[4]

Commercial Availability and Sourcing

Sourcing high-quality starting materials is a critical first step in any research and development pipeline. The reliability of experimental results and the integrity of the final product depend on the purity and consistency of the chemical intermediates.

2.1 Overview of Commercial Suppliers

This compound is available from a range of chemical suppliers, from large global distributors to specialized niche manufacturers. Availability can range from research-grade quantities (grams) to bulk quantities (kilograms) for process development.

Supplier Example Product Number Typical Purity Notes
Sigma-Aldrich (MilliporeSigma) ENA238711352Not specifiedDistributed for Enamine.
Enamine EN300-44123>95%A primary manufacturer of building blocks.
AK Scientific, Inc. -95%Provides safety and handling information.[5]
Matrix Scientific -Not specifiedLists related aniline derivatives.[6]

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always request a certificate of analysis (COA) for each batch.

2.2 Key Considerations for Procurement

  • Grade and Purity: For early-stage research, a purity of >95% is often sufficient. For later-stage development or GMP applications, higher purity grades (>98% or >99%) are necessary. Always verify purity via the supplier's COA and internal analytical testing.

  • Documentation: Reputable suppliers will provide a comprehensive Certificate of Analysis (COA), which should include identity confirmation (e.g., by NMR or IR), purity assessment (e.g., by HPLC or GC), and potentially other tests like residual solvent analysis. A Safety Data Sheet (SDS) is mandatory.[7]

  • Scalability: If the project may scale up, it is prudent to select a supplier who can provide both research and bulk quantities to avoid the need to re-validate a new supplier later in the development process.

Physicochemical Properties and Handling

Understanding the physical properties and safety hazards of a chemical is fundamental to its safe handling, storage, and use in experimental design.

3.1 Key Physicochemical Data

Property Value Source
Physical Form Powder / Solid
Melting Point 54-56 °C
Storage Temperature Room Temperature

3.2 Safety and Handling Protocols

This compound is classified as a hazardous substance. The following precautions are derived from available Safety Data Sheets and should be strictly followed.[8]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9] Ensure work is conducted in a well-ventilated area or a chemical fume hood.[5]

  • Handling: Avoid breathing dust, fumes, or vapors.[5] Wash skin thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[8][10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5][9] Store locked up.[5][9]

3.3 Disposal Guidelines

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][10] Do not let the product enter drains.[8]

Plausible Synthetic Pathway

While specific proprietary synthesis routes are seldom published, a chemically sound and plausible pathway can be devised based on fundamental organic chemistry principles. This allows research teams to understand potential impurities that may arise from the synthesis. A common approach to synthesizing such an ether is the Williamson ether synthesis.

Synthetic_Pathway A 4-Nitrophenol C 4-(2-(Dimethylamino)ethoxy)-1-nitrobenzene A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 2-(Dimethylamino)ethyl chloride B->C D This compound C->D Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

A plausible two-step synthesis of the target compound.

Protocol Explanation:

  • Ether Formation: The synthesis begins with the deprotonation of 4-nitrophenol using a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophile then displaces the chloride from 2-(dimethylamino)ethyl chloride in a classic Sₙ2 reaction to form the ether linkage.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to a primary amine. This is a standard transformation that can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with a metal-acid system like tin(II) chloride in hydrochloric acid.

This proposed route is logical because the starting materials are readily available, and the reactions involved are high-yielding and well-documented in organic chemistry literature.

Quality Control and Analytical Protocols

Internal verification of the identity, purity, and integrity of starting materials is a cornerstone of scientific integrity. A multi-technique approach ensures a comprehensive characterization.

QC_Workflow cluster_0 Material Validation Received Received Material (4-[2-(...)]aniline) HPLC HPLC-UV/MS Purity & Impurity Profile Received->HPLC Test Purity NMR ¹H & ¹³C NMR Structural Confirmation Received->NMR Confirm Identity Decision Decision Gate HPLC->Decision NMR->Decision Pass Material Accepted (Purity >98%, Structure Confirmed) Fail Material Rejected (Contact Supplier) Decision->Pass Meets Specs Decision->Fail Fails Specs

A self-validating workflow for incoming material qualification.

5.1 Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.[11]

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL

    | Detection | UV at 254 nm |

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness through System Suitability: Before running the sample, inject a standard of known purity to verify retention time, peak shape, and detector response. The peak for the aniline should be symmetrical (tailing factor between 0.9 and 1.2). Poor peak shape can indicate secondary interactions with the column or inappropriate mobile phase pH.[11]

5.2 Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally confirming the chemical structure of a molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include:

    • Aromatic protons in the ~6.5-7.0 ppm region showing a characteristic AA'BB' splitting pattern.

    • An ethoxy group showing two triplets in the ~2.5-4.0 ppm region.

    • A singlet for the dimethylamino group (~2.2 ppm).

    • A broad singlet for the aniline -NH₂ protons.

Conclusion

This compound is a readily available and highly valuable chemical intermediate for professionals in drug discovery and chemical development. Its versatile structure provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. By following a rigorous sourcing strategy, implementing stringent safety protocols, and employing robust analytical methods for quality control, researchers can confidently and effectively integrate this building block into their synthetic workflows, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • BIOFOUNT. 38519-63-0|4-[2-(Diethylamino)ethoxy]aniline. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. [Link]
  • PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]

Sources

An In-Depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]aniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-[2-(Dimethylamino)ethoxy]aniline, a versatile chemical intermediate of significant interest to researchers, medicinal chemists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and practically insightful, reflecting the multifaceted nature of this compound.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 62345-76-0) is an aromatic amine that has garnered significant attention primarily as a key building block in the synthesis of various pharmaceutical agents.[1] Its structure uniquely combines three key functional moieties: a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine. This trifunctional nature allows for a wide range of chemical modifications, making it a valuable precursor for complex molecular architectures.[2]

The most prominent application of this compound is as a crucial intermediate in the synthesis of Itopride Hydrochloride, a prokinetic agent used to treat gastrointestinal motility disorders.[1] The presence of the 2-(dimethylamino)ethoxy side chain is integral to the pharmacological activity of Itopride, highlighting the strategic importance of this building block in medicinal chemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 62345-76-0[4]
Molecular Formula C₁₀H₁₆N₂O[4]
Molecular Weight 180.25 g/mol [4]
Appearance Powder[4]
Melting Point 54-56 °C[4]
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N[4]
Storage Room Temperature[4]

The Scientific Rationale: Mechanism of Action Context

To fully appreciate the utility of this compound, it is essential to understand the mechanism of action of the primary drug it helps to create, Itopride. Itopride exhibits a dual mechanism of action that enhances gastrointestinal motility.[5]

Firstly, it acts as a dopamine D2 receptor antagonist.[6] Dopamine has an inhibitory effect on gastrointestinal movement; by blocking these receptors, Itopride negates this inhibition.[7] Secondly, Itopride inhibits the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.[8] This inhibition leads to increased acetylcholine levels, which in turn stimulates smooth muscle contraction and promotes peristalsis.[1] The 2-(dimethylamino)ethoxy moiety is crucial for this activity, contributing to the molecule's ability to interact with these biological targets effectively.

Itopride_Mechanism_of_Action cluster_0 Itopride's Dual Action cluster_1 Physiological Outcome Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonism AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibition GI_Motility Enhanced GI Motility (Prokinetic Effect) D2R->GI_Motility Removes Inhibition ACh_Increase Increased Acetylcholine (ACh) AChE->ACh_Increase Prevents ACh Breakdown ACh_Increase->GI_Motility Stimulates Contraction

Caption: Dual mechanism of Itopride, enabled by its core structure.

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes can be envisioned, a robust and common method for preparing this compound involves a two-step process starting from 4-nitrophenol. This strategy leverages the well-established Williamson ether synthesis followed by a standard nitro group reduction.[3][9]

Step 1: Williamson Ether Synthesis of 1-[2-(Dimethylamino)ethoxy]-4-nitrobenzene

This reaction forms the crucial ether linkage via an SN2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.[3]

Materials:

  • 4-Nitrophenol

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) in acetone or DMF.

  • Add finely ground potassium carbonate (2.0-3.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1-1.3 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or at 80-90°C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, 1-[2-(dimethylamino)ethoxy]-4-nitrobenzene, which can be purified by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

The nitro-intermediate is then reduced to the primary aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[9]

Materials:

  • 1-[2-(Dimethylamino)ethoxy]-4-nitrobenzene (from Step 1)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel[9]

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve the nitro compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Synthesis_Workflow Start 4-Nitrophenol Step1 Step 1: Williamson Ether Synthesis Start->Step1 Reagent1 2-(Dimethylamino)ethyl chloride K₂CO₃, Acetone/DMF Reagent1->Step1 Intermediate 1-[2-(Dimethylamino)ethoxy] -4-nitrobenzene Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reagent2 H₂, Pd/C Methanol/Ethanol Reagent2->Step2 Product 4-[2-(Dimethylamino)ethoxy] aniline Step2->Product

Caption: Two-step synthesis of the target compound.

Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on its structure and data from closely related analogues.[7]

Table 2: Predicted Analytical Data for this compound

TechniqueExpected Results
¹H NMR Aromatic protons (AA'BB' system): ~6.6-6.8 ppm (doublets). Methylene protons (-O-CH₂ -): ~4.0 ppm (triplet). Methylene protons (-CH₂ -N): ~2.7 ppm (triplet). Methyl protons (-N(CH₃ )₂): ~2.3 ppm (singlet). Amine protons (-NH₂ ): Broad singlet, chemical shift variable.
¹³C NMR Aromatic carbons: ~115-150 ppm. Methylene carbon (-C H₂-O): ~66 ppm. Methylene carbon (-C H₂-N): ~58 ppm. Methyl carbons (-N(C H₃)₂): ~46 ppm.
Mass Spec. (ESI-MS) Expected [M+H]⁺: m/z 181.13.

Applications in Research and Development

Beyond its established role in Itopride synthesis, the structural motifs within this compound make it a valuable scaffold for broader research applications.

  • Drug Discovery Scaffold: The dimethylaminoethoxy group is a common pharmacophore in medicinal chemistry, known to improve solubility and bioavailability, and to facilitate interactions with biological targets.[10] For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target for cancer therapy.[10]

  • Building Block for Novel Heterocycles: The primary amine group is a versatile handle for constructing a variety of heterocyclic systems through reactions like diazotization, acylation, and condensation with carbonyl compounds.[2] This makes it a useful starting material for generating libraries of novel compounds for biological screening.[11]

  • Structure-Activity Relationship (SAR) Studies: As a para-substituted aniline, it serves as an excellent tool for SAR studies, allowing researchers to probe the importance of substituent placement and functionality on biological activity when compared to its ortho- and meta-isomers.[12]

Research_Applications Core This compound App1 Key Intermediate for Itopride Synthesis Core->App1 App2 Scaffold for Novel Drug Discovery (e.g., MARK4 Inhibitors) Core->App2 App3 Starting Material for SAR Studies Core->App3 App4 Precursor for Diverse Heterocyclic Libraries Core->App4

Caption: Key research applications of the title compound.

Safety, Handling, and Storage

As a substituted aniline, this compound requires careful handling. The following precautions are based on data for the compound and its close structural analogues.[4]

  • Hazard Classification: The compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[13]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison control center or doctor immediately.

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a strategically designed building block that enables the efficient synthesis of pharmacologically important molecules like Itopride. Its inherent chemical functionalities provide a versatile platform for broader applications in medicinal chemistry and materials science. As the demand for novel therapeutics continues to grow, the utility of such well-defined molecular scaffolds will undoubtedly expand, paving the way for the discovery of new bioactive compounds and functional materials. Future research may focus on leveraging this compound to create novel derivatives targeting a wider range of diseases, further cementing its value in the scientific community.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Itopride Hydrochloride?[Link]
  • FDA Verification Portal. Itopride Hydrochloride. [Link]
  • MIMS Philippines. Itopride: Uses, Dosage, Side Effects and More. [Link]
  • Toppharmchem. (2024, June 14). What is Itopride Hydrochloride used for?[Link]
  • Vinmec. (2024, December 29).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. [Link]
  • National Institutes of Health. (2020, May 27). Discovery of 4-(2-(dimethylamino)ethoxy)
  • American Elements. 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline | CAS 101602-60-2. [Link]
  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
  • MDPI. (2014, August 28). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. [Link]
  • National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
  • Wikipedia. 4-Aminophenol. [Link]
  • Royal Society of Chemistry. Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]
  • Dr.Oracle. (2025, February 24). What are the uses of Itopride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide) hydrochloride?[Link]
  • ResearchGate. (2025, October 13). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
  • Dr.Oracle. (2025, September 26). What is the role of Itopride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide)
  • MDPI. (2018, May 22).
  • ResearchGate. Synthesis of aniline building block. Reagents and conditions: (a)...[Link]
  • ChemRxiv. (2020).
  • National Institutes of Health. N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. [Link]
  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline.[Link]
  • NIST WebBook. Benzenamine, 4-ethoxy-. [Link]
  • MDPI. (2022, December 13). 2-(2-(Dimethylamino)vinyl)
  • Asian Journal of Research in Chemistry. (2017). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
  • ResearchGate. (2022, December 13). (PDF) 2-(2-(Dimethylamino)vinyl)
  • Kemitek. (2021, November 12).

Sources

A Technical Guide to the Basic Reactivity of the Amino Group in 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the basic reactivity of the primary amino group in 4-[2-(Dimethylamino)ethoxy]aniline (CAS No. 62345-76-0). This molecule is a trifunctional synthetic intermediate of significant interest in pharmaceutical and materials science research. Its value stems from the nuanced reactivity conferred by a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage. This document elucidates the electronic and steric factors governing the nucleophilicity and basicity of the aniline moiety, provides validated experimental protocols for its characterization, and discusses its application in synthetic chemistry. The content is structured to offer both fundamental understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Dual Aminic Character

This compound is a substituted aniline that presents a unique chemical personality. At its core is the aniline functional group, a cornerstone of synthetic chemistry renowned for its role in producing dyes, polymers, and a vast array of pharmaceuticals.[1] However, the substituent at the para position—a 2-(dimethylamino)ethoxy chain—introduces a second, distinct basic center (a tertiary amine) and modulates the electronic properties of the aromatic system. This dual-amine structure makes it a versatile building block, allowing for selective chemical modifications at multiple sites.[1] Understanding the fundamental reactivity of the primary aromatic amino group is paramount for leveraging this molecule's full synthetic potential. This guide will dissect the interplay of structural features that dictate its behavior as a base and a nucleophile.

Structural and Electronic Landscape

The reactivity of an aniline's amino group is fundamentally tied to the availability of the nitrogen's lone pair of electrons.[2] Substituents on the aromatic ring can either enhance or diminish this availability through inductive and resonance effects.

Key Structural Features:

  • Primary Aromatic Amine (-NH₂): The primary site of interest, whose lone pair is in conjugation with the benzene ring's π-system. This delocalization reduces its basicity compared to aliphatic amines but also activates the ring toward electrophilic substitution.[3]

  • Ether Linkage (-O-CH₂CH₂-): The oxygen atom, directly attached to the ring, is a powerful electron-donating group (EDG) through resonance (+R effect). It donates its lone pair density into the aromatic ring, increasing the electron density on the nitrogen of the amino group.

  • Tertiary Aliphatic Amine (-N(CH₃)₂): Located on the flexible side chain, this group is a distinct basic center, behaving more like a typical trialkylamine. It is sterically and electronically isolated from the aromatic π-system.

The para-ethoxy group is known to increase the basicity of aniline.[3] The 2-(dimethylamino)ethoxy group in the target molecule functions similarly. By donating electron density into the ring via resonance, it pushes electron density onto the primary amino nitrogen, making its lone pair more available for protonation (increasing basicity) and for attacking electrophiles (increasing nucleophilicity).

electronic_effects substituent para-2-(Dimethylamino)ethoxy Group (Ether Oxygen) effect Resonance Donation (+R Effect) Increases Electron Density in Ring substituent->effect Exerts aniline_n Aniline Amino Group (-NH₂) Nitrogen Lone Pair effect->aniline_n Enriches reactivity Increased Basicity (Higher pKa) Enhanced Nucleophilicity aniline_n->reactivity Leads to

Caption: Electronic influence of the para-substituent on aniline reactivity.

Basicity and pKa Analysis: Quantifying Electron Availability

Basicity, the ability to accept a proton, is quantitatively expressed by the pKa of the conjugate acid (Ar-NH₃⁺). A higher pKa value signifies a stronger base. Due to the electron-donating nature of the para-alkoxy group, this compound is expected to be a stronger base than unsubstituted aniline.

CompoundStructurepKa of Conjugate AcidRationale for Basicity
AnilineC₆H₅NH₂~4.6Baseline aromatic amine. Lone pair is delocalized into the ring.[3]
p-Phenetidine (4-Ethoxyaniline)CH₃CH₂O-C₆H₄-NH₂~5.3The para-ethoxy group is an EDG, increasing electron density on the nitrogen.
This compound (CH₃)₂NCH₂CH₂O-C₆H₄-NH₂Primary Amine: ~5.3-5.5 (Est.)Tertiary Amine: ~9-10 (Est.)The ethoxy group's +R effect enhances primary amine basicity. The tertiary amine is a separate, stronger basic center.

Field Insight: The presence of two basic centers is a critical consideration in reaction design. In acidic conditions, the more basic tertiary amine will be protonated first. This can alter the molecule's solubility and potentially exert a mild electron-withdrawing inductive effect through the side chain, slightly modulating the reactivity of the primary amine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating method for determining the two distinct pKa values of the title compound.

Objective: To determine the pKa values of the primary and tertiary amino groups by titrating a solution of the amine with a standardized strong acid and monitoring the pH.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water, boiled to remove CO₂

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • 100 mL beaker

Methodology:

  • Preparation: Accurately weigh ~0.180 g (1.0 mmol) of this compound and dissolve it in 50 mL of boiled, deionized water in the 100 mL beaker. Place a magnetic stir bar in the beaker.

  • Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.

  • Titration: Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the amine solution.

  • Data Collection: Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Points: Continue titrating until the pH drops significantly and stabilizes at a low value (e.g., pH 2-3). The titration curve will show two inflection points, corresponding to the neutralization of the two amino groups.

  • Analysis:

    • Plot pH (y-axis) versus volume of HCl added (x-axis).

    • Determine the two equivalence points from the steepest parts of the curve (or by using the first derivative plot, d(pH)/dV).

    • The pKa values are determined at the half-equivalence points. The pKa for each amino group is equal to the pH of the solution when half of that group has been neutralized. The higher pKa corresponds to the stronger base (tertiary amine), which is neutralized first.

pka_workflow start Start prep Prepare Amine Solution (1.0 mmol in 50 mL H₂O) start->prep setup Calibrate & Set Up pH Meter prep->setup titrate Titrate with 0.1 M HCl Record (Volume, pH) data setup->titrate plot Plot pH vs. Volume HCl titrate->plot analyze Identify Two Equivalence Points (1st & 2nd Derivative) plot->analyze pka Determine pKa₁ and pKa₂ at Half-Equivalence Points analyze->pka end End pka->end

Caption: Experimental workflow for potentiometric pKa determination.

Nucleophilic Reactivity in Synthesis

The enhanced electron density on the primary amino nitrogen makes this compound a potent nucleophile, readily participating in reactions crucial for building complex molecules.

Common Transformations:
  • Acylation: Reacts rapidly with acylating agents (e.g., acetic anhydride, benzoyl chloride) to form stable amides. This reaction is often employed to protect the amino group during subsequent chemical transformations, as the resulting amide is much less nucleophilic and less activating toward the aromatic ring.[1][4][5]

  • Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides (e.g., tosyl chloride). The sulfonamide moiety is a key pharmacophore in many drug classes.[1]

  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful ortho-, para-director.[3][4] With the para position blocked, electrophiles like halogens will preferentially substitute at the ortho positions. Due to the high activation, reactions like bromination can proceed even without a Lewis acid catalyst and may lead to poly-substitution if not controlled.[3][5] Protection via acylation is a standard strategy to moderate reactivity and ensure mono-substitution.[4]

Experimental Protocol: Synthesis of N-{4-[2-(Dimethylamino)ethoxy]phenyl}acetamide

This protocol details a representative nucleophilic acylation reaction.

Objective: To synthesize the acetylated derivative of this compound, demonstrating its nucleophilic character and providing a method for its protection.

Materials:

  • This compound (1.80 g, 10 mmol)

  • Acetic anhydride (1.12 g, 1.05 mL, 11 mmol)

  • Pyridine (15 mL)

  • Dichloromethane (DCM, 20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Methodology:

  • Reaction Setup: Dissolve this compound in 15 mL of pyridine in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Acylation: Slowly add acetic anhydride dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of DCM. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated NaHCO₃ solution to remove pyridine and excess acetic acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide product.

  • Validation: Confirm product identity and purity using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

acylation_mechanism reactants Aniline Derivative (Nu:) + Acetic Anhydride (E+) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product Amide Product + Acetate Leaving Group intermediate->product Collapse & Loss of Leaving Group

Caption: Simplified mechanism of nucleophilic acylation of the amino group.

Applications in Pharmaceutical Development

The structural motif present in this compound is a valuable component in medicinal chemistry. The dimethylaminoethoxy side chain can enhance solubility and provide a handle for interacting with biological targets like receptors or enzymes.[1] While direct applications of this specific aniline are proprietary, the closely related compound 4-[2-(Dimethylamino)ethoxy]benzylamine is a key intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal disorders.[6] This highlights the pharmaceutical industry's interest in this particular constellation of functional groups for streamlining manufacturing and achieving desired pharmacological profiles.[6] Furthermore, derivatives such as 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as potent antiamoebic agents, demonstrating the therapeutic potential of this scaffold.[7]

Conclusion

The primary amino group of this compound exhibits heightened basicity and nucleophilicity compared to unsubstituted aniline. This enhanced reactivity is a direct consequence of the electron-donating resonance effect from the para-alkoxy substituent. This guide has provided a framework for understanding these properties, supported by quantitative data and robust, reproducible experimental protocols for their investigation. For the practicing scientist, a thorough grasp of this fundamental reactivity is essential for the effective use of this versatile intermediate in the logical design and synthesis of complex target molecules in drug discovery and materials science.

References

  • Benchchem. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6dH4rgwBG6zLIXuVxGDMzh3Jp2XXtjglw91eq69C8MM22MFcDjiMZy40g1sOlAG1NTGy5mC4CA68e3zS7vb1Crhj-ns108EMt62tnD2MWiGLMItG4fi1sNFJ2U9ZoRjv-56RycA==]
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  • Khan Academy. EAS reactions of aniline | Amines | Grade 12 | Chemistry. [URL: https://www.youtube.
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  • Sumbul, A. et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27598233/]

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Methodological & Application

Experimental protocol for using "4-[2-(Dimethylamino)ethoxy]aniline" in a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: Strategic Use of 4-[2-(Dimethylamino)ethoxy]aniline in Palladium-Catalyzed Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in C-N Bond Formation

This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure combines a nucleophilic primary aromatic amine, a flexible ether linkage, and a basic tertiary amine terminus. This unique combination makes it a valuable precursor for introducing a solubilizing, and often pharmacologically relevant, side chain onto aromatic systems.[1]

The primary aromatic amine serves as a powerful handle for carbon-nitrogen (C-N) bond formation, one of the most fundamental transformations in the synthesis of pharmaceuticals. Among the methods for forging such bonds, the Palladium-Catalyzed Buchwald-Hartwig amination stands as a premier strategy due to its broad substrate scope, functional group tolerance, and high efficiency.[2][3] This reaction enables the coupling of an amine with an aryl halide or triflate, a process that has largely replaced harsher, classical methods.[3]

This document, authored from the perspective of a Senior Application Scientist, provides a detailed protocol for the Buchwald-Hartwig amination using this compound. We will delve into the causality behind the choice of reagents and conditions, offering a robust, self-validating methodology for researchers.

The Buchwald-Hartwig Amination: Mechanistic Rationale and Component Selection

The success of a Buchwald-Hartwig amination hinges on the careful orchestration of a palladium catalyst, a specialized phosphine ligand, a base, and an appropriate solvent. The generally accepted catalytic cycle provides the foundation for our experimental design choices.

pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add + Ar-X pdII_complex Ar-Pd(II)L-X ox_add->pdII_complex amine_coord Amine Coordination pdII_complex->amine_coord + HNR'R'' pdII_amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ amine_coord->pdII_amine deprotonation Deprotonation (Base) pdII_amine->deprotonation + Base pdII_amido Ar-Pd(II)L(NR'R'') deprotonation->pdII_amido red_elim Reductive Elimination pdII_amido->red_elim red_elim->pd0 Regenerates Catalyst product Product (Ar-NR'R'') red_elim->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[2]
  • The Catalyst System (Palladium Source & Ligand): The reaction is initiated by a Pd(0) species, which undergoes oxidative addition with the aryl halide.[2] While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they are pre-catalysts that are reduced in situ to the active Pd(0) state. The choice of ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exceptionally effective for coupling anilines.[2] These ligands accelerate the rate-limiting reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst, leading to high turnover numbers and efficiency.[2]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex.[4] Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice for aniline couplings. Its strength facilitates the deprotonation step, while its steric bulk prevents it from acting as a competing nucleophile.

  • The Solvent and Atmosphere: The catalyst system is sensitive to oxygen, especially at the elevated temperatures often required. Therefore, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous, aprotic solvents like toluene or dioxane are standard choices as they effectively dissolve the reagents and do not interfere with the catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for a small-scale (0.5 mmol) test reaction between an aryl bromide and this compound.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Amount (mg)Millimoles (mmol)Equivalents
Aryl Bromide (Example: 4-Bromoanisole)104-92-7187.0493.50.501.0
This compound62345-76-0180.25108.20.601.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.502.20.010.02 (2 mol%)
RuPhos787618-22-8468.619.40.020.04 (4 mol%)
Sodium tert-Butoxide (NaOt-Bu)865-48-596.1067.30.701.4
Anhydrous Toluene108-88-3-5.0 mL--
Equipment
  • Oven-dried 10 mL round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control and magnetic stirrer

  • Standard laboratory glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and visualization system (UV lamp)

Step-by-Step Methodology

start Start setup 1. Reaction Setup - Add solids (ArBr, Pd(OAc)₂, RuPhos, NaOt-Bu) to oven-dried flask. - Seal with septum. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂ or Ar (3 cycles). setup->inert add_liquids 3. Reagent Addition - Add this compound. - Add anhydrous toluene via syringe. inert->add_liquids react 4. Reaction - Heat to 100 °C with vigorous stirring. - Monitor by TLC or LC-MS (typically 4-24h). add_liquids->react workup 5. Work-up - Cool to RT. - Quench with H₂O. - Extract with Ethyl Acetate. react->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate via rotary evaporation. - Purify by column chromatography. workup->purify characterize 7. Characterization - Analyze product by ¹H NMR, ¹³C NMR, and MS. purify->characterize end End Product characterize->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.
  • Reaction Setup: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add the aryl bromide (93.5 mg, 0.50 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), RuPhos (9.4 mg, 0.02 mmol), and sodium tert-butoxide (67.3 mg, 0.70 mmol). This step is ideally performed in a glovebox. If a glovebox is not available, add the reagents quickly in open air.

  • Establish Inert Atmosphere: Seal the vial with a rubber septum. Insert a needle connected to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add this compound (108.2 mg, 0.60 mmol). Using a dry syringe, add anhydrous toluene (5.0 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe. Quench the aliquot in a separate vial containing ethyl acetate and a drop of water before analysis. The reaction is typically complete within 4 to 24 hours.[2]

  • Work-up: Once the reaction is complete (as determined by the consumption of the aryl bromide), remove the vial from the heat source and allow it to cool to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue can be purified by silica gel column chromatography to yield the desired N-arylated product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[5][6]

  • Aniline Derivatives: this compound, like many anilines, should be treated as toxic. Avoid inhalation, ingestion, and skin contact.[7] It can cause skin and serious eye irritation.[7]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Handle with care, avoiding inhalation of dust.

  • Sodium tert-Butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere if possible and prevent contact with skin and eyes.

  • Solvents: Toluene is a flammable organic solvent. All heating should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols.

References

  • BenchChem. Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • BenchChem. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0.
  • Organic Chemistry Portal.
  • PubMed. Reductive amination of tertiary anilines and aldehydes.
  • ResearchGate.
  • RSC Publishing.
  • AK Scientific, Inc. 4-[2-(Dimethylamino)
  • ResearchGate.
  • Beilstein-Institut.
  • PMC - NIH. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • TSI Journals.
  • Wikipedia.
  • University of Groningen Research Portal.
  • ResearchGate. Buchwald-Hartwig amination reaction of chlorobenzene with aniline.
  • BenchChem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • TCI EUROPE N.V.
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  • Sigma-Aldrich. This compound.
  • Fisher Scientific.
  • Sigma-Aldrich.

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The Versatile Building Block: 4-[2-(Dimethylamino)ethoxy]aniline in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Precursor in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is relentless. Among the myriad of synthetic starting materials, certain molecules stand out for their inherent versatility and potential to unlock diverse chemical spaces. 4-[2-(Dimethylamino)ethoxy]aniline has emerged as one such valuable building block, particularly in the construction of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[1][2]

This aniline derivative possesses a unique combination of structural features: a reactive primary aromatic amine, an electron-donating ether linkage, and a tertiary amine side chain. The primary amine serves as a key handle for a variety of cyclization reactions, enabling the formation of fused heterocyclic systems.[3] The [2-(dimethylamino)ethoxy] side chain is of particular interest in medicinal chemistry. This motif can enhance aqueous solubility, modulate pharmacokinetic properties, and provide an additional site for interaction with biological targets, often through salt formation or hydrogen bonding. The strategic placement of this group at the 4-position of the aniline ring influences the electronic properties of the molecule, directing its reactivity in cyclization reactions.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a precursor for the synthesis of bioactive heterocyclic compounds, with a primary focus on the quinoline scaffold. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical resource for harnessing the synthetic potential of this versatile building block.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 62345-76-0[4]
Molecular Formula C₁₀H₁₆N₂O[4]
Molecular Weight 180.25 g/mol [4]
Appearance Powder[4]
Melting Point 54-56 °C[4]
Storage Temperature Room Temperature[4]

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Application in Heterocyclic Synthesis: The Doebner-von Miller Reaction for Quinolines

The primary aromatic amine of this compound makes it an excellent substrate for the Doebner-von Miller reaction, a classic and robust method for the synthesis of quinolines.[5][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[5] The resulting quinoline core is a prominent feature in a wide array of bioactive molecules, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[3][7]

The general mechanism of the Doebner-von Miller reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent aromatization to furnish the quinoline ring system.[5]

Protocol 1: Synthesis of 2-Ethyl-6-[2-(dimethylamino)ethoxy]quinoline

This protocol is adapted from a patented procedure and provides a detailed method for the synthesis of a specific 6-alkoxyquinoline derivative, a class of compounds with recognized biological potential.[8][9]

Reaction Scheme:

Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Aniline This compound Reaction_Center + Aniline->Reaction_Center Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Center Reagents HCl, H₂O, Heat Arrow_Node Product 2-Ethyl-6-[2-(dimethylamino)ethoxy]quinoline Reaction_Center->Arrow_Node Arrow_Node->Product

Doebner-von Miller Synthesis of a 6-Alkoxyquinoline.

Materials:

  • This compound (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Addition of Aldehyde: To the stirred solution, add crotonaldehyde dropwise at a rate that maintains a controlled reaction temperature. An exothermic reaction may be observed.[10]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 2-ethyl-6-[2-(dimethylamino)ethoxy]quinoline.

Expected Outcome and Characterization:

The final product is expected to be an oil or a low-melting solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the quinoline core, the ethyl group, and the dimethylaminoethoxy side chain.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product and confirm its identity.

  • IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl): The Doebner-von Miller reaction is acid-catalyzed. Hydrochloric acid protonates the carbonyl group of crotonaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aniline.[5]

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction towards the formation of the quinoline product.

  • Aqueous Work-up and Extraction: The neutralization step is crucial to deprotonate the product and any remaining starting aniline, making them soluble in the organic solvent for extraction. Dichloromethane is a common solvent for extracting organic compounds from aqueous solutions.

  • Purification by Chromatography: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, by-products, or impurities.

Expanding the Synthetic Utility: Towards Other Heterocyclic Systems

While the Doebner-von Miller reaction is a powerful tool for accessing quinolines, the reactivity of this compound is not limited to this transformation. The primary amine can participate in a variety of other cyclization reactions to form a diverse range of heterocyclic scaffolds.

Potential Synthetic Pathways:

Synthetic_Pathways cluster_reactions Cyclization Strategies cluster_products Heterocyclic Products Start This compound Doebner_von_Miller Doebner-von Miller (with α,β-unsaturated carbonyls) Start->Doebner_von_Miller Friedlander Friedländer Annulation (with 1,3-dicarbonyls) Start->Friedlander Combes Combes Synthesis (with β-diketones) Start->Combes Other Other Cyclizations (e.g., with α-haloketones) Start->Other Quinolines Quinolines Doebner_von_Miller->Quinolines Friedlander->Quinolines Combes->Quinolines Benzodiazepines Benzodiazepines Other->Benzodiazepines Quinoxalines Quinoxalines Other->Quinoxalines Other_Heterocycles Other Fused Heterocycles Other->Other_Heterocycles

Synthetic versatility of the aniline building block.

  • Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. While this compound itself is not an o-aminoaryl ketone, it can be chemically modified to introduce the necessary functionality for this reaction.

  • Combes Quinoline Synthesis: The acid-catalyzed reaction of an aniline with a β-diketone can also yield quinolines.[3] This offers an alternative route to substituted quinolines using different starting materials.

  • Synthesis of Other Heterocycles: The primary amine of this compound can react with various bifunctional electrophiles to construct other heterocyclic rings, such as benzodiazepines or quinoxalines, which are also important pharmacophores.

The Significance of the [2-(Dimethylamino)ethoxy] Moiety in Bioactive Quinolines

The incorporation of the [2-(dimethylamino)ethoxy] side chain into the quinoline scaffold can have a profound impact on the biological activity of the resulting molecule. This is attributed to several factors:

  • Improved Pharmacokinetics: The tertiary amine in the side chain can be protonated at physiological pH, increasing the water solubility of the compound. This can lead to improved absorption and distribution in the body.

  • Enhanced Target Binding: The flexible ether linkage and the terminal dimethylamino group can provide additional points of interaction with biological targets, such as enzymes or receptors, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The presence of this side chain alters the overall lipophilicity and electronic distribution of the quinoline core, which can influence its ability to cross cell membranes and interact with its target.

Quinolines bearing alkoxy side chains, including those with amino functionalities, have been investigated for a range of therapeutic applications, including their potential as antimycobacterial and anti-inflammatory agents.[8][11][12] The specific substitution pattern on the quinoline ring, in combination with the nature of the side chain, plays a crucial role in determining the pharmacological profile of the compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, with a particular emphasis on the quinoline scaffold. Its unique structural features, including a reactive primary amine and a pharmaceutically relevant side chain, make it an attractive starting material for medicinal chemists and drug development professionals. The Doebner-von Miller reaction provides a robust and straightforward method for the construction of quinolines from this aniline derivative. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to explore the synthetic potential of this compound and to develop novel bioactive molecules for a variety of therapeutic applications. Further exploration of other cyclization strategies and the synthesis of a broader range of heterocyclic systems derived from this building block will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

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Application Notes and Protocols: Electrophilic Reactions of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(Dimethylamino)ethoxy]aniline is a trifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a highly activated aromatic ring, and a tertiary aliphatic amine, makes it a versatile synthetic building block.[1][2][3] The interplay between these functional groups dictates a rich and complex reactivity profile, particularly towards electrophiles. The aniline moiety is a well-established precursor in the synthesis of numerous pharmaceuticals and dyes, though its metabolic profile can sometimes lead to toxicity.[4][5] The dimethylaminoethoxy side chain can modulate the molecule's physicochemical properties, such as basicity and solubility, and offers potential for specific interactions with biological targets.[1]

This guide provides a detailed exploration of the reaction of this compound with various electrophiles. It moves beyond theoretical descriptions to offer field-proven insights and detailed, step-by-step protocols for key transformations. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively and selectively functionalize this valuable intermediate.

Core Principles of Reactivity

The chemical behavior of this compound is governed by its three distinct reactive centers. Understanding their individual and collective properties is paramount for predicting reaction outcomes and designing successful synthetic strategies.

  • The Aromatic System: The benzene ring is powerfully activated towards Electrophilic Aromatic Substitution (EAS) by two potent electron-donating groups: the primary amino (-NH₂) group and the ether-linked alkoxy (-OR) group.[6][7] Both are strong ortho, para-directors. Since the para position relative to the amino group is occupied by the ethoxy substituent, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C-3 and C-5). This high degree of activation can be a double-edged sword, often leading to rapid, uncontrolled reactions and multiple substitutions if not carefully managed.[6][8]

  • The Primary Aromatic Amine (-NH₂): This group is a primary determinant of the molecule's reactivity. Its lone pair of electrons not only activates the aromatic ring but also renders the nitrogen atom itself nucleophilic and basic.[8] It readily undergoes acylation with acid chlorides and anhydrides, alkylation, and can be converted into a highly versatile diazonium salt intermediate.[1][8]

  • The Tertiary Aliphatic Amine [-N(CH₃)₂]: Located on the flexible side chain, this tertiary amine imparts significant basicity to the molecule.[1] It is susceptible to protonation in acidic media, which can alter the molecule's solubility and deactivate the aromatic ring towards EAS by introducing a positive charge. This group can also serve as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts in what is known as the Menshutkin reaction.[1]

cluster_mol This compound cluster_sites Reactive Sites M Molecule Structure A Primary Aromatic Amine (Nucleophilic, Basic, Directing Group) M->A Site 1 B Aromatic Ring (Electron-Rich, Site of EAS) M->B Site 2 C Tertiary Aliphatic Amine (Basic, Nucleophilic) M->C Site 3

Caption: Key reactive sites of this compound.

Reaction Class 1: Electrophilic Aromatic Substitution (EAS)

The extreme activation of the aromatic ring necessitates strategies to control selectivity and prevent over-reaction. A common and highly effective approach is the temporary protection of the primary amino group via acetylation.

Protocol 1: Controlled Monobromination via Acetanilide Protection

Causality: Direct bromination of highly activated anilines with reagents like bromine water often results in an uncontrollable reaction, yielding polybrominated products.[6][9] By converting the strongly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃), the reactivity of the aromatic ring is attenuated. This allows for a clean, selective monobromination ortho to the directing group. The protecting acetyl group can then be easily removed via hydrolysis to restore the primary amine.[9]

Start Starting Material: 4-[2-(...)]aniline Step1 Step A: Acetylation (Acetic Anhydride) Start->Step1 Intermediate Protected Intermediate: N-Acetyl Derivative Step1->Intermediate Step2 Step B: Bromination (Br2 in Acetic Acid) Intermediate->Step2 BromoIntermediate Brominated Intermediate Step2->BromoIntermediate Step3 Step C: Hydrolysis (Acid or Base) BromoIntermediate->Step3 End Final Product: 3-Bromo-4-[2-(...)]aniline Step3->End

Caption: Workflow for controlled monobromination.

A. Experimental Protocol: Acetylation

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 50 mL of water.

  • Reaction: While stirring vigorously, add 6.2 mL of acetic anhydride dropwise over 5-10 minutes. A precipitate of the N-acetyl derivative should form rapidly.[10]

  • Stirring: Continue to stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with two portions of 20 mL of cold water. Dry the product in a vacuum oven at 60-70°C to a constant weight. The resulting N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide is typically used in the next step without further purification.

B. Experimental Protocol: Bromination of the Acetanilide Intermediate

  • Dissolution: In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 10.0 g of the dried N-acetyl intermediate from the previous step in 40 mL of glacial acetic acid.

  • Bromine Addition: Prepare a solution of 2.4 mL of bromine in 10 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred acetanilide solution over 30 minutes. Maintain the reaction temperature below 25°C using a water bath.

  • Reaction: After the addition is complete, continue stirring at room temperature for 1 hour.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring. The brominated product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is colorless and neutral to pH paper.

C. Experimental Protocol: Hydrolysis of the Acetyl Group

  • Reaction Setup: Transfer the crude brominated acetanilide to a 250 mL round-bottom flask. Add 50 mL of 70% (v/v) sulfuric acid.

  • Heating: Heat the mixture under reflux for 45-60 minutes.

  • Neutralization: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice in a beaker. Slowly neutralize the solution by adding aqueous sodium hydroxide (20% w/v) with external cooling until the solution is strongly alkaline (pH > 10).

  • Extraction & Purification: The product, 3-bromo-4-[2-(dimethylamino)ethoxy]aniline, may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The crude product can be purified by column chromatography (silica gel) or recrystallization.

Protocol 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. The electrophile, known as the Vilsmeier reagent, is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] Given the high activation of the substrate's aromatic ring, this reaction provides a direct route to the corresponding benzaldehyde derivative.

cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Aniline Substrate (Aniline Derivative) Vilsmeier->Aniline Electrophile Sigma Sigma Complex (Cationic Intermediate) Aniline->Sigma Hydrolysis Hydrolysis (H2O Quench) Sigma->Hydrolysis Product Formylated Product (Aldehyde) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place 25 mL of N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C.

  • Vilsmeier Reagent Formation: Add 9.0 mL of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel with efficient stirring, ensuring the temperature does not rise above 10°C. An exothermic reaction occurs, forming the solid Vilsmeier reagent complex.[11]

  • Substrate Addition: After the addition of POCl₃ is complete, allow the mixture to stir for 30 minutes. Then, add a solution of 10.0 g of this compound in 20 mL of DMF dropwise.

  • Reaction: After the substrate addition, remove the cooling bath and heat the reaction mixture on a water bath at 60-70°C for 3 hours.[11]

  • Quenching and Neutralization: Cool the mixture to room temperature and pour it carefully onto 300 g of crushed ice. With vigorous stirring and continued cooling, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH reaches 6-7.[11] The product will precipitate.

  • Isolation and Purification: Age the mixture in the cold for 1-2 hours, then collect the crude product by vacuum filtration. Wash the solid with cold water. The product can be purified by recrystallization from an ethanol/water mixture.

Reaction Class 2: Reactions at the Primary Amino Group

Protocol 3: N-Sulfonylation to Form a Sulfonamide

Causality: The nucleophilic primary amine readily attacks electrophilic sulfonyl chlorides to form sulfonamides, a functional group of high importance in medicinal chemistry.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves as both the solvent and an acid scavenger to neutralize the HCl byproduct.[1]

Experimental Protocol:

  • Setup: Dissolve 5.0 g of this compound in 25 mL of pyridine in a 100 mL flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a stoichiometric equivalent (e.g., 1.05 eq) of benzenesulfonyl chloride (or a similar sulfonyl chloride) portion-wise over 15 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Pour the reaction mixture into 150 mL of 1 M hydrochloric acid. This will protonate the excess pyridine and the product's tertiary amine, often causing the sulfonamide product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.

Data Summary

Reaction ClassSpecific ReactionElectrophileKey ReagentsTypical Product Structure
EAS Controlled BrominationBr⁺ (from Br₂)Acetic Anhydride, Br₂, H₂SO₄3-Bromo-4-[2-(...)]aniline
EAS Vilsmeier-HaackVilsmeier ReagentPOCl₃, DMF3-Formyl-4-[2-(...)]aniline
N-Functionalization N-SulfonylationR-SO₂ClPyridine, R-SO₂Cl4-[2-(...)]-N-(R-sulfonyl)aniline

Safety Precautions

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.

  • Bromine (Br₂): Toxic, corrosive, and causes severe burns. Handle with extreme care in a fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors.

  • Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

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  • Wikipedia. (2024). Electrophilic aromatic substitution. Wikipedia.
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  • te Koppele, J. M., van der Meulen, W. C., & van Bladeren, P. J. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248.
  • Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
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  • Acta Crystallographica Section E. (2011). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. Acta Crystallographica Section E.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
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The Strategic Utility of 4-[2-(Dimethylamino)ethoxy]aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. Among these, substituted anilines represent a cornerstone of synthetic strategies, offering a reactive handle for a multitude of chemical transformations.[1] This guide focuses on a particularly valuable, yet often overlooked, building block: 4-[2-(Dimethylamino)ethoxy]aniline .

This compound uniquely combines three key structural features that render it a highly attractive starting material for drug synthesis:

  • A Primary Aromatic Amine: The aniline moiety serves as a potent nucleophile and a versatile precursor for a wide range of functional group interconversions, including acylation, alkylation, and the formation of heterocyclic structures.[2]

  • A Flexible Ether Linkage: The ethoxy group provides a spacer that can be crucial for orienting pharmacophoric elements for optimal interaction with biological targets. Ether linkages are common motifs in many therapeutic agents, influencing properties like solubility and metabolic stability.

  • A Tertiary Amine Terminus: The dimethylamino group can act as a basic center, which is often important for drug-receptor interactions and for improving the pharmacokinetic profile of a molecule, such as its solubility and ability to cross cell membranes.

The strategic incorporation of the dimethylaminoethoxy side chain is a recurring theme in the design of bioactive compounds, where it is often employed to enhance their pharmacological profiles. This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of the prokinetic agent, Itopride.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 62345-76-0[3]
Molecular Formula C₁₀H₁₆N₂O[3]
Molecular Weight 180.25 g/mol [3]
Appearance Powder[3]
Melting Point 54-56 °C[3]
Storage Room Temperature[3]

Safety and Handling Precautions: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powdered compound. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile starting material for the synthesis of more complex and biologically active molecules. The reactivity of the primary aniline group is the key to its utility, allowing for a variety of synthetic transformations.

Acylation Reactions: Forging Amide Bonds

The aniline nitrogen readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This is a fundamental reaction in medicinal chemistry, as the amide functional group is a common feature in many drug molecules, contributing to their structural rigidity and ability to form hydrogen bonds with biological targets.

Diagram 1: General Acylation of this compound

G cluster_reactants Reactants cluster_products Product Aniline This compound Amide N-{4-[2-(Dimethylamino)ethoxy]phenyl}acetamide (Amide Derivative) Aniline->Amide Acylation AcylatingAgent R-COCl or (RCO)2O AcylatingAgent->Amide

Alkylation Reactions: Expanding Molecular Diversity

The nucleophilic nature of the aniline nitrogen also allows for N-alkylation reactions, leading to the formation of secondary and tertiary amines. This provides a straightforward method for introducing additional substituents and exploring the structure-activity relationships (SAR) of a lead compound. Visible-light-induced N-alkylation of anilines has emerged as a more environmentally friendly approach, avoiding the need for metal catalysts and harsh reaction conditions.

Case Study: Synthesis of Itopride Hydrochloride

A prominent example of the application of a derivative of this compound is in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal disorders.[4] Itopride's mechanism of action involves both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, leading to enhanced gastrointestinal motility.[5]

While the direct precursor to Itopride is the corresponding benzylamine, 4-[2-(Dimethylamino)ethoxy]benzylamine, the synthesis of this key intermediate often starts from precursors that are structurally related to this compound. The following protocols outline a common synthetic route to Itopride Hydrochloride, highlighting the importance of the 4-[2-(Dimethylamino)ethoxy]phenyl moiety.

Diagram 2: Synthetic Workflow for Itopride Hydrochloride

G Start 4-Hydroxybenzaldehyde Intermediate1 4-[2-(Dimethylamino)ethoxy]benzaldehyde Start->Intermediate1 Etherification Intermediate2 4-[2-(Dimethylamino)ethoxy]benzylamine Intermediate1->Intermediate2 Reductive Amination ItoprideBase Itopride (free base) Intermediate2->ItoprideBase Amidation FinalProduct Itopride Hydrochloride ItoprideBase->FinalProduct Salt Formation

Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

This protocol describes the etherification of 4-hydroxybenzaldehyde to introduce the dimethylaminoethoxy side chain.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), dry

  • Toluene

  • Ice water

Procedure:

  • Prepare a solution of free base 2-(dimethylamino)ethyl chloride by reacting its hydrochloride salt with a chilled aqueous solution of sodium hydroxide. Extract the free base into toluene.[5]

  • In a reaction vessel, dissolve 4-hydroxybenzaldehyde in dry DMF.[5]

  • Add anhydrous potassium carbonate to the solution.[5]

  • Add the prepared toluene solution of 2-(dimethylamino)ethyl chloride dropwise to the reaction mixture.[5]

  • Heat the mixture to 80°C and stir for 2-3 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ice water to precipitate the product.[5]

  • Filter the precipitate, wash with water, and dry to obtain 4-[2-(dimethylamino)ethoxy]benzaldehyde.[5]

Protocol 2: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine

This protocol details the conversion of the aldehyde to the key benzylamine intermediate via reductive amination.

Materials:

  • 4-[2-(Dimethylamino)ethoxy]benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Raney Nickel catalyst

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-[2-(Dimethylamino)ethoxy]benzaldehyde in ethanol.[5]

  • Add hydroxylamine hydrochloride and reflux the mixture for 1 hour to form the corresponding oxime.[5][6]

  • Cool the reaction mixture and transfer it to a high-pressure autoclave.

  • Carefully add Raney Nickel catalyst to the mixture.

  • Pressurize the autoclave with hydrogen gas to 5 kg/cm ² and heat to 50°C.[5]

  • Maintain the reaction under these conditions for 15-20 hours, monitoring for hydrogen uptake.[5]

  • After the reaction is complete, cool the vessel, safely release the pressure, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-[2-(dimethylamino)ethoxy]benzylamine.[5]

Protocol 3: Synthesis of Itopride (Free Base)

This protocol outlines the final amidation step to form the Itopride free base.

Materials:

  • 4-[2-(Dimethylamino)ethoxy]benzylamine

  • 3,4-Dimethoxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 4-[2-(Dimethylamino)ethoxy]benzylamine in dichloromethane.[5]

  • Add triethylamine to the solution to act as a base.[5]

  • Cool the solution in an ice bath and slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.[5]

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.[5]

  • After the reaction is complete, wash the mixture with water to remove any water-soluble byproducts and salts.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude Itopride free base.

Protocol 4: Formation of Itopride Hydrochloride

This final step converts the free base into its more stable and water-soluble hydrochloride salt.

Materials:

  • Crude Itopride free base

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

Procedure:

  • Dissolve the crude Itopride free base in isopropanol, with gentle heating if necessary.[5]

  • Cool the solution to room temperature.

  • Slowly add a solution of HCl in isopropanol while stirring until the pH of the solution reaches 1-2.[5]

  • Stir the mixture for a period to allow for complete precipitation of the salt.

  • Filter the solid Itopride Hydrochloride, wash with a small amount of cold isopropanol, and dry under vacuum.

Future Perspectives and Broader Applications

The utility of this compound and its derivatives extends beyond the synthesis of Itopride. The inherent structural motifs are found in a variety of other pharmacologically active agents. For instance, derivatives of this scaffold have been investigated for their potential as:

  • Antihistamines: The dimethylaminoethyl group is a common feature in many H1 receptor antagonists.[7][8]

  • Antiarrhythmic Agents: The presence of an aniline or substituted aniline core is found in several classes of antiarrhythmic drugs.[9][10][11]

  • Antiprotozoal Agents: Hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown promising activity against Entamoeba histolytica.[12]

The continued exploration of this versatile building block by medicinal chemists is likely to yield novel compounds with a wide range of therapeutic applications.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive aniline moiety, a flexible ether linkage, and a basic dimethylamino group provides a robust platform for the synthesis of a diverse array of bioactive molecules. The detailed protocols for the synthesis of Itopride Hydrochloride serve as a practical example of its application in the development of a commercially successful drug. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will remain a critical component of successful drug discovery programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Mastering Itopride Synthesis: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine.
  • Google Patents. (n.d.). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • Google Patents. (n.d.). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • Justia Patents. (2009, July 9). novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • IP.com. (n.d.). Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates.
  • PubMed Central (PMC). (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Semantic Scholar. (n.d.). 18 – Antiarrhythmic Drugs.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • PubMed Central (PMC). (n.d.). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline.
  • PubMed. (1973). Antiarrhythmic agents. Synthesis and biological activity of some tetrazole and oxadiazole analogs of 4-dialkylamino-2,2-diarylbutyramides.
  • PubMed. (n.d.). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.
  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
  • Wikipedia. (n.d.). Antiarrhythmic agent.
  • PubMed. (1974). Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity.
  • PubMed Central (PMC). (2023). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers.
  • PubMed. (2024). H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs.
  • PubMed. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats.
  • PubMed. (n.d.). Synthesis, Evaluation, and Comparative Molecular Field Analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for Histamine H(1) Receptors.

Sources

Application Note & Protocol: Synthesis of the Itopride Core Structure via Reductive Amination of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Itopride is a vital prokinetic agent distinguished by its dual mechanism of action as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1] Its chemical synthesis is a topic of significant interest for pharmaceutical researchers and drug development professionals. A common and efficient pathway to Itopride involves the synthesis of a key intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine. This document provides a detailed protocol for the synthesis of this intermediate starting from 4-hydroxybenzaldehyde, followed by its conversion to Itopride free base. The methodology presented herein is a compilation of established procedures, emphasizing experimental causality, safety, and reproducibility.

Introduction to Itopride Synthesis

The synthesis of Itopride hydrochloride, chemically named N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, relies on a multi-step approach that builds the molecule's core structure through robust and scalable chemical reactions.[1][2] A critical disconnection in the retrosynthesis of Itopride identifies 4-[2-(dimethylamino)ethoxy]benzylamine and 3,4-dimethoxybenzoyl chloride as the immediate precursors. The former, a substituted benzylamine, provides the foundational structure for Itopride's pharmacological activity.[3]

While various synthetic routes exist, a prevalent strategy involves the initial construction of 4-[2-(dimethylamino)ethoxy]benzaldehyde. This aldehyde is then converted to the crucial benzylamine intermediate via reductive amination. This application note will detail this widely-used pathway, providing both the "how" and the "why" behind each procedural step.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages:

  • Etherification: Formation of the ether linkage to create the substituted benzaldehyde.

  • Reductive Amination: Conversion of the aldehyde functional group to a primary amine.

  • Amidation: Coupling of the benzylamine intermediate with a substituted benzoyl chloride to form the final Itopride molecule.

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Intermediate1 4-[2-(Dimethylamino)ethoxy]benzaldehyde Start->Intermediate1 Step 1: Etherification (2-(Dimethylamino)ethyl chloride, K2CO3) Intermediate2 4-[2-(Dimethylamino)ethoxy]benzaldoxime Intermediate1->Intermediate2 Step 2a: Oxime Formation (NH2OH·HCl) Intermediate3 4-[2-(Dimethylamino)ethoxy]benzylamine Intermediate2->Intermediate3 Step 2b: Reduction (Raney Ni, H2) FinalProduct Itopride (Free Base) Intermediate3->FinalProduct Step 3: Amidation (3,4-Dimethoxybenzoyl chloride)

Sources

The Versatile Scaffolding of 4-[2-(Dimethylamino)ethoxy]aniline in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-[2-(Dimethylamino)ethoxy]aniline has emerged as a privileged scaffold, a key architectural component in a diverse array of biologically active molecules. Its unique combination of a reactive aniline moiety, a flexible ether linkage, and a basic dimethylamino group imparts favorable pharmacokinetic and pharmacodynamic properties to the resulting compounds. This guide provides an in-depth exploration of the utility of this versatile aniline derivative in the synthesis of groundbreaking medicines, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The inherent value of the this compound scaffold lies in its contribution to what is often termed "drug-likeness." The dimethylaminoethoxy side chain is a classic pharmacophore known to enhance aqueous solubility and bioavailability, crucial for oral drug administration. Furthermore, its ability to form salt bridges and engage in hydrogen bonding can significantly improve a molecule's binding affinity and selectivity for its biological target. This is elegantly demonstrated in its incorporation into selective estrogen receptor modulators (SERMs), various kinase inhibitors, and antiprotozoal agents.

I. The Cornerstone of Selective Estrogen Receptor Modulators (SERMs): The Tamoxifen Archetype

The dimethylaminoethoxy side chain is a hallmark of the triphenylethylene class of SERMs, most notably Tamoxifen. This side chain is essential for the antiestrogenic activity of these compounds.[1][2] While multiple synthetic routes to Tamoxifen exist, a common strategy involves the alkylation of a phenolic precursor with a dimethylaminoethyl halide. The following protocol outlines a representative synthesis of a Tamoxifen analog, showcasing the introduction of the critical side chain.

Protocol 1: Synthesis of a Tamoxifen Analog via O-Alkylation

This protocol describes the synthesis of a Tamoxifen precursor by attaching the characteristic side chain to a 4-hydroxytriphenylethylene core. This method highlights the kinetic versus thermodynamic control of alkylation, favoring the desired O-alkylation.[3]

Reaction Scheme:

Tamoxifen Analog Synthesis A 4-Hydroxytriphenylethylene Reaction Vessel Reaction Vessel A->Reaction Vessel B NaH (or other suitable base) B->Reaction Vessel C 2-(Dimethylamino)ethyl chloride C->Reaction Vessel Solvent (e.g., dry THF) Inert Atmosphere (N2 or Ar) D Tamoxifen Analog Reaction Vessel->D

Caption: O-alkylation of a phenolic precursor to install the dimethylaminoethoxy side chain.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Hydroxytriphenylethylene272.351.0 g3.67 mmolStarting material
Sodium Hydride (60% dispersion in mineral oil)24.000.16 g4.04 mmolUse with extreme caution, pyrophoric
2-(Dimethylamino)ethyl chloride hydrochloride144.040.58 g4.04 mmolCan be used as the free base
Anhydrous Tetrahydrofuran (THF)-20 mL-Dry solvent is critical
Saturated aqueous NH4Cl solution-20 mL-For quenching
Ethyl acetate-50 mL-For extraction
Brine-20 mL-For washing
Anhydrous Magnesium Sulfate (MgSO4)---For drying

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 60% sodium hydride dispersion to a dry round-bottom flask. Wash the NaH twice with dry hexanes to remove the mineral oil, and then carefully decant the hexanes. Add 10 mL of anhydrous THF to the flask.

  • Deprotonation: Dissolve the 4-hydroxytriphenylethylene in 10 mL of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the 2-(dimethylamino)ethyl chloride hydrochloride in one portion to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4][5]

Rationale of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and oxygen.

  • Anhydrous Solvent: Anhydrous THF is essential to prevent the quenching of the strong base (NaH) and the alkoxide intermediate.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.

  • Reflux: Heating the reaction mixture increases the rate of the SN2 reaction between the phenoxide and the alkyl chloride.

II. Targeting Protein Kinases: The Rise of 4-Anilinoquinazoline Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[2][6] The aniline portion of these molecules often inserts into the ATP-binding pocket of the kinase, forming key hydrogen bonds with the "hinge" region of the enzyme.[7][8] The this compound moiety can be incorporated to improve the solubility and cell permeability of these inhibitors, as well as to provide an additional point of interaction with the target protein.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

This protocol details the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and this compound, a common and efficient method for preparing this class of compounds.[9]

Reaction Scheme:

Anilinoquinazoline Synthesis A 4-Chloro-6,7-dimethoxyquinazoline Reaction Vessel Reaction Vessel A->Reaction Vessel B This compound B->Reaction Vessel C Isopropanol (or other suitable solvent) D 4-Anilinoquinazoline Derivative Reaction Vessel->D Reflux

Caption: Synthesis of a 4-anilinoquinazoline via nucleophilic aromatic substitution.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Chloro-6,7-dimethoxyquinazoline224.640.5 g2.23 mmolStarting material
This compound194.260.43 g2.23 mmolStarting material
Isopropanol-20 mL-Solvent
Diethyl ether-50 mL-For precipitation/washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline and this compound in isopropanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired 4-anilinoquinazoline derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.[10]

Self-Validation and Trustworthiness:

The purity of the synthesized compound should be verified by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected molecular weight and characteristic spectral data provide a robust validation of the protocol's success.

III. Combating Protozoan Infections: Hydrazone Derivatives

Derivatives of this compound have also shown promise as antiprotozoal agents. Specifically, hydrazone derivatives have been synthesized and evaluated for their activity against Entamoeba histolytica, the causative agent of amoebiasis.[11][12] The synthesis of these compounds is typically straightforward, involving the condensation of a hydrazide with an appropriate aldehyde or ketone.

Protocol 3: Synthesis of an Antiamoebic Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative from 4-[2-(Dimethylamino)ethoxy]benzohydrazide and a substituted benzaldehyde.

Reaction Scheme:

Hydrazone Synthesis A 4-[2-(Dimethylamino)ethoxy]benzohydrazide Reaction Vessel Reaction Vessel A->Reaction Vessel B Substituted Benzaldehyde B->Reaction Vessel C Ethanol (solvent) D Hydrazone Derivative Reaction Vessel->D Catalytic Acetic Acid Reflux

Caption: Formation of a hydrazone via condensation of a hydrazide and an aldehyde.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-[2-(Dimethylamino)ethoxy]benzohydrazide223.280.5 g2.24 mmolStarting material
4-Nitrobenzaldehyde151.120.34 g2.24 mmolExample aldehyde
Ethanol-25 mL-Solvent
Glacial Acetic Acid-2-3 drops-Catalyst

Procedure:

  • Reaction Setup: Dissolve 4-[2-(Dimethylamino)ethoxy]benzohydrazide and 4-nitrobenzaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[13]

Mechanistic Insight:

The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Subsequent dehydration yields the stable hydrazone product.

IV. Targeting Microtubule Affinity Regulating Kinase 4 (MARK4) in Cancer Therapy

MARK4 is a serine/threonine kinase that has been identified as a potential drug target for various diseases, including cancer and neurodegenerative disorders.[14][15] Hydrazone derivatives incorporating the this compound scaffold have been discovered as potent inhibitors of MARK4.[14] These compounds have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis.[15]

Biological Activity Data:

The following table summarizes the in vitro activity of representative hydrazone derivatives against MARK4 and cancer cell lines.

CompoundMARK4 IC50 (nM)MCF-7 IC50 (µM)A549 IC50 (µM)
H4 Data not available in provided text27.3945.24
H19 Data not available in provided text34.3761.50

Data extracted from Khan et al., 2020.[14][15]

Signaling Pathway Context:

MARK4 Signaling Pathway cluster_0 Cellular Processes Microtubule Dynamics Microtubule Dynamics Cell Polarity Cell Polarity Cell Cycle Progression Cell Cycle Progression MARK4 MARK4 MARK4->Cell Polarity MARK4->Cell Cycle Progression Tau Protein Tau Protein MARK4->Tau Protein Phosphorylation Hydrazone Inhibitor Hydrazone Inhibitor Hydrazone Inhibitor->MARK4 Inhibition Tau Protein->Microtubule Dynamics Hyperphosphorylated Tau Hyperphosphorylated Tau

Caption: Simplified diagram of MARK4's role and its inhibition.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its incorporation into diverse molecular architectures has led to the development of important therapeutic agents and promising drug candidates. The protocols and insights provided herein are intended to serve as a valuable resource for researchers dedicated to the synthesis and discovery of novel biologically active molecules. By understanding the rationale behind the synthetic strategies and the structure-activity relationships of these compounds, the scientific community can continue to leverage the unique properties of this versatile building block to address unmet medical needs.

References

  • Murphy, C. S., Parker, C. J., McCague, R., & Jordan, V. C. (1991). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular pharmacology, 39(3), 421–428. [Link]
  • Murphy, C. S., Langan-Fahey, S. M., McCague, R., & Jordan, V. C. (1990). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Journal of medicinal chemistry, 33(6), 1732–1740. [Link]
  • Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 25(7), 1697. [Link]
  • Asquith, C. R. M., Tizzard, G. J., & Willson, T. M. (2020). New Insights Into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I-Interacting Kinase (TNNi3K). Molecules, 25(7), 1697. [Link]
  • Gauthier, S., Mailhot, J., & Labrie, F. (1996). Rational design and synthesis of a new series of pure antiestrogens. Journal of medicinal chemistry, 39(12), 2359–2365. [Link]
  • Creighton, A. M., & Green, B. (1980). Antitumour bis(guanylhydrazone)s: a new class of DNA-binding agents. British journal of cancer, 42(4), 698–706. [Link]
  • Singh, M., Singh, P., & Kumar, V. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4647–4651. [Link]
  • Asquith, C. R. M., Godl, K., & Treiber, D. K. (2019). Design and analysis of the 4-anilino-quin(az)
  • Waiker, P. V., Kaushik, V., & Kulkarni, V. M. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.
  • Khan, N. S., Khan, P., Inam, A., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC advances, 10(36), 21337–21351. [Link]
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International journal of molecular sciences, 25(12), 6524. [Link]
  • Khan, N. S., Khan, P., Inam, A., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances. [Link]
  • Tevaarwerk, A. J., Wang, L., Zhao, F., et al. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Cancer chemotherapy and pharmacology, 73(3), 475–484. [Link]
  • Butts, A., Kosel, A. C., & Krysan, D. J. (2014). Structure-Activity Relationships for the Antifungal Activity of Selective Estrogen Receptor Antagonists Related to Tamoxifen. PLoS ONE, 9(5), e97975. [Link]
  • Muri, D., Ang, C. W., & Gunda, P. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 26(15), 4505. [Link]
  • Bhusare, N., & Deore, V. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 921-935. [Link]
  • Medicinal Chemistry Lectures Notes. (2023).
  • Rivera, G., Muñoz-Arizpe, R., & Paz-González, A. D. (2014). Synthesis, characterization and evaluation of the substituent effect on the amoebicide activity of new hydrazone derivatives.
  • Onishi, T., Hotei, Y., & Ogawa, H. (2001). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. The Journal of organic chemistry, 66(20), 6747–6751. [Link]
  • Tzanetou, E. N., Kourounakis, A. P., & Haroutounian, S. A. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in chemistry, 5, 78. [Link]
  • van der Vlugt, J. I., Pidko, E. A., & Vogt, D. (2019). An atom efficient synthesis of Tamoxifen. Organic & Biomolecular Chemistry, 17(23), 5773–5778. [Link]
  • Ali, I., Lone, M. N., & Samad, A. (2015). Metronidazole hydrazone conjugates: Design, synthesis, antiamoebic and molecular docking studies. Bioorganic & medicinal chemistry letters, 25(17), 3584–3588. [Link]
  • Glick, M., Kidis, P., & Jones, P. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Cancer Chemotherapy and Pharmacology, 73(3), 475-484. [Link]
  • Borik, R. M., Ahmed, S. A., & El-Shehry, M. F. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Physical Science & Engineering Community. [Link]

Sources

Application Notes and Protocols: Acylation of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the acylation of 4-[2-(Dimethylamino)ethoxy]aniline, a key synthetic transformation for producing amide derivatives with significant potential in pharmaceutical research and drug development. We present two detailed protocols utilizing common acylating agents, acetic anhydride and acetyl chloride, and delve into the underlying reaction mechanism, experimental design considerations, product purification, and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for this specific amine modification.

Introduction and Scientific Context

The acylation of primary aromatic amines is a fundamental and widely utilized reaction in organic synthesis. It serves not only as a method for synthesizing stable amide compounds but also as a strategy to protect the amine group, modulating its reactivity towards electrophiles or oxidizing agents in subsequent synthetic steps.[1] The resulting N-aryl amides are prevalent structural motifs in a vast array of biologically active molecules and pharmaceutical agents.

The substrate, this compound, possesses three key functional groups: a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage. The primary aromatic amine is the most nucleophilic nitrogen and, therefore, the primary site for acylation under controlled conditions. The dimethylamino group, being a tertiary amine, is generally unreactive towards acylation but can be protonated in acidic media. The presence of this side chain often imparts desirable pharmacokinetic properties, such as improved solubility, making its derivatives interesting for drug discovery programs. This guide will focus on the selective N-acylation of the primary aniline group.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of this compound proceeds via a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).

The key steps are:

  • Nucleophilic Attack: The aniline nitrogen attacks the carbonyl carbon of the acetic anhydride, leading to the formation of a transient tetrahedral intermediate.[2][3]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group, which is an acetate ion in this case.

  • Deprotonation: A base present in the reaction mixture (such as an acetate ion, sodium acetate, or a scavenger base like triethylamine) removes a proton from the positively charged nitrogen atom to yield the neutral amide product and a byproduct (acetic acid).[4]

This mechanism is depicted in the diagram below.

Caption: Figure 1: Mechanism of Acylation with Acetic Anhydride.

Experimental Design and Key Considerations

The success of the acylation reaction hinges on the appropriate selection of reagents and conditions.

  • Choice of Acylating Agent :

    • Acetic Anhydride : A common, moderately reactive, and cost-effective choice. It produces acetic acid as a byproduct, which is less corrosive than HCl. The reaction can often be performed with a weak base.[5]

    • Acetyl Chloride : More reactive than acetic anhydride, leading to faster reaction times. However, it is highly corrosive, moisture-sensitive, and generates HCl gas as a byproduct, necessitating the use of a non-nucleophilic scavenger base (e.g., triethylamine or pyridine) and anhydrous conditions.

  • Solvent Selection :

    • The solvent must dissolve the aniline derivative to ensure a homogeneous reaction mixture.[3][6]

    • For reactions with acetic anhydride, an aqueous system can be used where the aniline is first dissolved as its hydrochloride salt.[1][3]

    • For reactions with acetyl chloride, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform are required to prevent hydrolysis of the acylating agent.

  • Base Selection :

    • The base neutralizes the acidic byproduct, driving the equilibrium towards the product.

    • Sodium Acetate : A weak base often used with acetic anhydride. It buffers the system and regenerates the free, nucleophilic aniline from its protonated form.[1][3]

    • Triethylamine (TEA) or Pyridine : Stronger, non-nucleophilic organic bases required to scavenge HCl produced when using acetyl chloride. Pyridine can also act as a nucleophilic catalyst.

  • Temperature Control :

    • Acylation reactions are typically exothermic.[7] The acylating agent should be added slowly, often with external cooling (e.g., an ice bath), to maintain control over the reaction temperature and prevent side reactions.

Physicochemical Data Summary

The properties of the starting material and the expected acetylated product are summarized below for reference.

PropertyThis compoundN-(4-(2-(dimethylamino)ethoxy)phenyl)acetamide (Product)
Molecular Formula C₁₀H₁₆N₂OC₁₂H₁₈N₂O₂
Molecular Weight 180.25 g/mol [8]222.28 g/mol
Appearance Powder[8]Expected to be a solid
Melting Point 54-56 °C[8]Not readily available, must be determined experimentally
CAS Number 62345-76-0[8]176553-99-8

Detailed Experimental Protocols

Safety First : Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and a lachrymator. Acetyl chloride is highly corrosive and reacts violently with water.

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a robust method adapted from standard procedures for aniline acetylation.[1][3]

Materials and Reagents:

  • This compound

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Erlenmeyer flask, magnetic stirrer, stir bar, ice bath, separatory funnel, Büchner funnel.

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, suspend 1.80 g (10.0 mmol) of this compound in 25 mL of deionized water.

  • While stirring, add concentrated HCl dropwise (~0.9 mL, ~11 mmol) until the solid completely dissolves, forming the hydrochloride salt solution.

  • Reagent Preparation: In a separate small flask, prepare a solution of 1.23 g (15.0 mmol) of sodium acetate in 10 mL of deionized water.

  • Acylation: Place the flask containing the aniline hydrochloride solution in an ice bath to cool.

  • Slowly add 1.1 mL (11.5 mmol) of acetic anhydride to the cooled aniline solution with vigorous stirring.

  • Immediately following the acetic anhydride addition, add the sodium acetate solution in one portion.

  • Precipitation & Reaction: A precipitate of the product should form. Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up & Isolation:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (~pH 8-9).

    • Extract the aqueous mixture three times with 30 mL portions of ethyl acetate or DCM.

    • Combine the organic layers in a separatory funnel and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Acylation using Acetyl Chloride

This method is suitable for anhydrous conditions and utilizes a stronger acylating agent.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Acetyl Chloride, freshly opened or distilled

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, dropping funnel, separatory funnel.

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1.80 g (10.0 mmol) of this compound and 30 mL of anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add 2.1 mL (15.0 mmol) of triethylamine to the solution.

  • Acylation: Cool the flask in an ice bath. Add 0.80 mL (11.2 mmol) of acetyl chloride dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up & Isolation:

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using an eluent such as ethyl acetate/hexanes with 1% triethylamine to prevent streaking) or by recrystallization.

Experimental Workflow and Characterization

The overall process from starting material to a pure, characterized product follows a logical sequence.

Workflow start Start: this compound dissolve Dissolve Substrate (in appropriate solvent) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Base (e.g., NaOAc or TEA) cool->add_base add_acyl Slowly Add Acylating Agent add_base->add_acyl react React at RT (Monitor by TLC) add_acyl->react workup Aqueous Work-up (Quench, Extract, Wash) react->workup dry Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify Purification (Recrystallization or Chromatography) dry->purify char Characterization (MP, NMR, IR, MS) purify->char end_prod Pure Product: N-(4-(2-(dimethylamino)ethoxy)phenyl)acetamide char->end_prod

Caption: Figure 2: General Experimental Workflow for Acylation.

Product Characterization: The identity and purity of the final product, N-(4-(2-(dimethylamino)ethoxy)phenyl)acetamide, should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for the appearance of a strong amide C=O stretch around 1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[9]

  • ¹H NMR Spectroscopy: Expect to see a new singlet corresponding to the acetyl (-COCH₃) protons around δ 2.1 ppm. The aromatic protons and the ethoxy side chain protons will also show characteristic shifts.

  • Mass Spectrometry: The ESI-MS should show a peak for the protonated molecule [M+H]⁺ at m/z 223.28.[9]

  • Melting Point: A sharp melting point range indicates high purity.

References

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • University of Basrah. (n.d.). Synthesis of Acetanilide.
  • Google Patents. (n.d.). Synthesis of 4-acetoxy-1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]butan-1-ol.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
  • YouTube. (2020). Acetylation of aniline.
  • ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • ResearchGate. (n.d.). Mechanism of the reaction of aniline with 4-amino-N,N-dimethylaniline....
  • University of Technology. (n.d.). Preparation of Acetanilide.
  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides.
  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide.
  • PubChem. (n.d.). 4-amino-n-phenylbenzamide (C13H12N2O).
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • ResearchGate. (2014). Study on the synthesis of 2-amino-4-methoxy acetanilide.
  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?.
  • Shree Ganesh Remedies Limited. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
  • Allen. (n.d.). How does aniline react with acetic anhydride?.
  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • PubMed. (2009). Structural analyses of N-acetylated 4-(dimethylamino)pyridine (DMAP) salts.
  • Protocols.io. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands.

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Alkylation of 4-[2-(Dimethylamino)ethoxy]aniline: A Senior Application Scientist's Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the methodologies for the N-alkylation of 4-[2-(Dimethylamino)ethoxy]aniline, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond standard procedural lists to offer a rationale-driven discussion of experimental design, causality behind protocol choices, and field-proven insights into potential challenges and optimization strategies. We will detail three primary alkylation strategies: classical direct alkylation with alkyl halides, selective reductive amination, and modern borrowing hydrogen catalysis. Each section includes a mechanistic overview, detailed step-by-step protocols, and comparative data to guide the selection of the most appropriate method for specific synthetic goals.

Introduction: The Strategic Importance of N-Alkylated Anilines

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of secondary and tertiary amines that are integral to pharmaceuticals, agrochemicals, and functional materials.[1] The target molecule, this compound, is a trifunctional building block of significant interest. Its primary aromatic amine serves as a nucleophilic handle for alkylation, the dimethylaminoethoxy side chain can influence pharmacokinetic properties, and the aniline core provides a platform for further diversification.

The strategic introduction of alkyl groups onto the aniline nitrogen profoundly impacts the molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will dissect the critical parameters of the most effective methods to achieve this transformation with control and efficiency.

Methodologies for N-Alkylation: A Comparative Overview

The choice of an alkylation strategy is dictated by factors such as the nature of the alkylating agent, the desired degree of substitution (mono- vs. di-alkylation), functional group tolerance, and considerations of green chemistry. We will explore three robust methodologies.

Direct N-Alkylation with Alkyl Halides

This classical approach relies on the nucleophilic substitution of an alkyl halide by the aniline. While straightforward, it is often challenged by over-alkylation, where the more nucleophilic secondary amine product reacts further to form a tertiary amine.[2]

Mechanistic Rationale: The reaction proceeds via a standard SN2 mechanism. The lone pair of the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ammonium salt, which is then deprotonated by a base to yield the N-alkylated aniline. The choice of base is critical to neutralize the generated hydrohalic acid and to maintain a sufficient concentration of the free amine nucleophile.

Experimental Workflow: Direct Alkylation

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Aniline (1.0 equiv) in Solvent (e.g., Acetonitrile, DMF) B Add Base (e.g., K2CO3, 1.5-2.0 equiv) A->B C Add Alkyl Halide (1.1-1.5 equiv) dropwise B->C D Heat at 50-80 °C (4-24 hours) C->D E Monitor by TLC/LC-MS D->E F Cool and Filter Inorganic Salts E->F Completion G Concentrate Under Reduced Pressure F->G H Aqueous Work-up (Extraction) G->H I Purify by Column Chromatography H->I

Caption: General workflow for direct N-alkylation with alkyl halides.

Protocol 1: Mono-N-Alkylation with an Alkyl Bromide

  • Materials:

    • This compound

    • Alkyl bromide (e.g., 1-bromobutane)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile to make a 0.2 M solution.

    • Begin stirring the suspension. Add the alkyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and maintain for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated aniline.

Expertise & Trustworthiness: The use of a slight excess of the alkyl halide drives the reaction to completion, while using a carbonate base is a good compromise to avoid overly harsh conditions that could lead to side reactions. Acetonitrile is a common polar aprotic solvent for this type of reaction. Careful monitoring is key to minimize the formation of the di-alkylated byproduct.

Reductive Amination

Reductive amination is a highly versatile and selective method for forming C-N bonds, particularly for synthesizing mono-N-alkylated anilines.[3][4] This one-pot reaction involves the formation of an imine or iminium ion from the aniline and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[5]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon to form a carbinolamine intermediate.[6] Under mildly acidic conditions, this intermediate dehydrates to form a Schiff base (imine). The imine is then protonated to form an iminium ion, which is a highly electrophilic species that is readily reduced by a mild hydride reagent.[4][7] The key to a successful one-pot procedure is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and steric bulk.[5][9]

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Aniline (1.0 equiv) & Aldehyde (1.1 equiv) in Solvent (DCE/THF) B Add cat. Acetic Acid (optional, for ketones) A->B C Stir at RT (1-2 h) B->C D Add NaBH(OAc)3 (1.5 equiv) portion-wise C->D E Stir at RT (4-24 h) D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO3 F->G Completion H Extract with EtOAc/DCM G->H I Dry, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination with Benzaldehyde

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (to make a 0.1-0.2 M solution).

    • Stir the solution at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-benzyl-4-[2-(Dimethylamino)ethoxy]aniline.

Expertise & Trustworthiness: This method provides excellent selectivity for the mono-alkylated product, avoiding the over-alkylation issues common with direct alkylation.[7] DCE is the preferred solvent as it generally leads to faster reaction times compared to THF.[4] The presence of the basic dimethylamino group on the side chain of the starting material does not significantly interfere with this reaction, as the primary aniline nitrogen is more nucleophilic and the reaction is typically run under neutral or weakly acidic conditions.

N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

This modern, sustainable approach utilizes alcohols as alkylating agents, with water as the only byproduct, thus offering high atom economy.[10][11] The reaction is catalyzed by transition metal complexes (e.g., Ru, Ir) that "borrow" hydrogen from the alcohol to transiently form an aldehyde, which then participates in a reductive amination cycle.[12]

Mechanistic Rationale: The catalytic cycle involves several steps:

  • Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde, forming a metal-hydride species.

  • Condensation: The in situ-generated aldehyde condenses with the aniline to form an imine.

  • Reduction: The metal-hydride species reduces the imine back to the secondary amine.

  • Catalyst Regeneration: The catalyst is regenerated, and water is released as the sole byproduct.

Experimental Workflow: Borrowing Hydrogen Catalysis

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Charge Schlenk tube with Catalyst (e.g., Ru-complex), Base (e.g., KOtBu), and Aniline (1.0 equiv) B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Alcohol (1.2 equiv) B->C D Heat at 80-130 °C (18-24 hours) C->D E Monitor by GC-MS/TLC D->E F Cool and Dilute with Solvent E->F Completion G Filter through Celite to remove catalyst F->G H Aqueous Work-up (Extraction) G->H I Purify by Column Chromatography H->I

Caption: General workflow for N-alkylation via borrowing hydrogen.

Protocol 3: Catalytic N-Alkylation with Benzyl Alcohol

  • Materials:

    • This compound

    • Benzyl alcohol

    • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

    • Potassium tert-butoxide (KOtBu)

    • Toluene, anhydrous

    • Ethyl acetate (EtOAc)

    • Celite

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the Ruthenium catalyst (2 mol%), potassium tert-butoxide (1.2 eq), and this compound (1.0 eq).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous toluene via syringe, followed by benzyl alcohol (1.2 eq).

    • Seal the tube and place it in a preheated oil bath at 110-130 °C.

    • Stir the reaction for 18-24 hours. Monitor by GC-MS or TLC for the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Expertise & Trustworthiness: This method is an excellent example of green chemistry, avoiding the use of stoichiometric reagents and producing only water as a byproduct.[10] The choice of catalyst and base is crucial for efficiency. While numerous catalysts exist, ruthenium-based systems are well-established for this transformation. The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Comparative Data and Method Selection

MethodologyPrimary Alkylating AgentSelectivity for Mono-alkylationKey AdvantagesKey Disadvantages
Direct Alkylation Alkyl HalidesModerateSimple setup, readily available reagents.Risk of over-alkylation, formation of salt waste.[2]
Reductive Amination Aldehydes, KetonesExcellentHigh selectivity, broad substrate scope, mild conditions.[4]Requires stoichiometric hydride reagent.[7]
Borrowing Hydrogen AlcoholsExcellentHigh atom economy, green (water is the only byproduct).[10]Requires transition metal catalyst, inert atmosphere.

Selection Guidance:

  • For high selectivity and mono-alkylation with a broad range of alkyl groups from carbonyl precursors, Reductive Amination is the method of choice.

  • For a simple, classical approach where some over-alkylation can be tolerated or managed through stoichiometry, Direct Alkylation is suitable.

  • For green and sustainable synthesis using alcohols as alkylating agents, Borrowing Hydrogen Catalysis is the state-of-the-art approach, provided the necessary catalytic setup is available.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Alkyl Halides: Many alkyl halides are toxic and/or lachrymatory. Handle with care in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water and moisture. Handle in a dry environment. Quench carefully with aqueous bicarbonate solution.

  • Catalysts: Transition metal catalysts can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Solvents: Use anhydrous solvents where specified to avoid side reactions and catalyst deactivation. Handle flammable solvents with appropriate precautions.

Conclusion

The N-alkylation of this compound can be successfully achieved through several robust methodologies. The selection of the optimal protocol depends on the specific synthetic target, scale, and available resources. Reductive amination offers unparalleled control for mono-alkylation, while borrowing hydrogen catalysis represents a superior green chemistry alternative. By understanding the mechanistic underpinnings and procedural nuances detailed in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated derivatives for applications in drug discovery and development.

References

  • BenchChem (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • BenchChem (2025). A Comparative Guide to N-Alkylated Anilines: Synthesis, Properties, and Biological Activity.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*.
  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712*.
  • Myers, A. G., et al. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Wikipedia. Buchwald–Hartwig amination.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(Furan-2-yl)aniline.
  • BenchChem (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
  • Wikipedia. Reductive amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(12), 1189-1209*.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.
  • Integrated Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the... [Image].
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination [Video]. YouTube.
  • ChemistryViews. (2016, October 4). What is Borrowing Hydrogen Catalysis?.
  • MDPI. (2023). Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol.
  • PubMed. (2024, March 1). H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs.
  • Reed-Berendt, B. (2020). New Frontiers in Borrowing Hydrogen Catalysis. Cardiff University.

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Application Notes and Protocols: 4-[2-(Dimethylamino)ethoxy]aniline in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Building Block for Combinatorial Chemistry and Drug Discovery

Introduction: The relentless pursuit of novel therapeutic agents in drug discovery necessitates the rapid synthesis and screening of large, diverse chemical libraries. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the streamlined construction of complex molecules with high efficiency and purity.[1] Within the vast arsenal of building blocks for SPOS, molecules with multiple points of diversification are of paramount importance. 4-[2-(Dimethylamino)ethoxy]aniline is one such molecule, offering a unique combination of a reactive primary aromatic amine for solid-support attachment and a tertiary amine that can influence physicochemical properties, rendering it a valuable scaffold for the generation of focused compound libraries.

This technical guide provides an in-depth exploration of the potential applications of this compound in solid-phase organic synthesis. We will delve into its chemical properties, propose a detailed protocol for its use in the construction of a diverse N-acylated aniline library, and discuss the underlying chemical principles that make it a compelling building block for medicinal chemistry and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is critical for its successful implementation in a synthetic workflow. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 62345-76-0
Molecular Weight 180.25 g/mol
Molecular Formula C₁₀H₁₆N₂O
Melting Point 54-56 °C
Appearance Powder
InChI Key CCCVQPGAXZNTIL-UHFFFAOYSA-N

The presence of the primary aniline moiety provides a nucleophilic handle for immobilization on various solid supports, while the tertiary dimethylamino group can enhance the solubility of intermediates and final compounds in aqueous media, a desirable trait for biological screening.

Proposed Application: A Scaffold for Library Synthesis

The trifunctional nature of this compound makes it an ideal starting point for the creation of a diverse library of substituted anilines. The primary aromatic amine can be readily attached to a solid support via reductive amination or acylation. Once immobilized, the molecule can serve as a scaffold for further chemical modifications.

The following workflow outlines a general strategy for the solid-phase synthesis of a diverse library of N-acylated this compound derivatives. This approach allows for the introduction of a wide range of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

sps_workflow resin Aldehyde Resin (e.g., FDMP resin) reductive_amination Reductive Amination (NaBH(OAc)₃) resin->reductive_amination aniline This compound aniline->reductive_amination immobilized_aniline Immobilized Aniline Scaffold reductive_amination->immobilized_aniline acylation Acylation (R-COCl or R-COOH/Coupling Agent) immobilized_aniline->acylation diversified_resin Resin-Bound Diversified Product acylation->diversified_resin acid_chloride Diverse Acid Chlorides (R₁-COCl, R₂-COCl, etc.) acid_chloride->acylation cleavage Cleavage (TFA cocktail) diversified_resin->cleavage final_product Purified Library of N-Acylated Anilines cleavage->final_product

Caption: Workflow for Solid-Phase Synthesis of an N-Acylated Aniline Library.

Detailed Experimental Protocol: Synthesis of a Model Library

This protocol describes a proof-of-concept synthesis of a small, diverse library of N-acylated this compound derivatives on a solid support. The protocol is based on established methodologies for solid-phase organic synthesis.[2][3]

Part 1: Immobilization of this compound on Aldehyde Resin

Objective: To covalently attach the aniline building block to a solid support via reductive amination.

Materials:

  • Formyldimethoxyphenyl (FDMP) resin or similar aldehyde-functionalized resin

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid (AcOH) in Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the aldehyde resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • Reductive Amination:

    • Prepare a solution of this compound (3.0 mmol) in DMF (5 mL).

    • Add the aniline solution to the swollen resin.

    • Add 1% AcOH in DCM (5 mL).

    • Agitate the mixture for 30 minutes at room temperature.

    • Add NaBH(OAc)₃ (3.0 mmol) to the reaction mixture.

    • Agitate the mixture for 16 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Part 2: Diversification via N-Acylation

Objective: To create a library of N-acylated derivatives by reacting the immobilized aniline with a variety of carboxylic acids.

Materials:

  • Immobilized this compound resin from Part 1

  • A diverse set of carboxylic acids (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the immobilized aniline resin (100 mg, 0.1 mmol) in DMF (2 mL) for 1 hour.

  • Acylation (to be performed in parallel for each carboxylic acid):

    • In a separate vial, pre-activate the carboxylic acid (0.5 mmol) with DIC (0.5 mmol) and HOBt (0.5 mmol) in DMF (1 mL) for 20 minutes.

    • Drain the DMF from the swollen resin.

    • Add the pre-activated carboxylic acid solution to the resin.

    • Agitate the mixture for 12 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Part 3: Cleavage and Product Isolation

Objective: To cleave the final products from the solid support and isolate the purified library members.

Materials:

  • Acylated resins from Part 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried, acylated resin (from each parallel synthesis) into a labeled reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (2 mL) to the resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Product Collection:

    • Filter the resin and collect the filtrate into a clean, labeled collection tube.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation:

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL).

    • A precipitate of the final product should form.

  • Isolation and Purification:

    • Centrifuge the mixture and decant the diethyl ether.

    • Wash the precipitate with cold diethyl ether (2 x 5 mL).

    • Dry the purified product under vacuum.

  • Analysis: Characterize the final products by LC-MS and NMR to confirm their identity and purity.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure experimental success. The use of excess reagents in the acylation step helps to drive the reaction to completion. The multiple washing steps are crucial for removing unreacted reagents and byproducts, a key advantage of solid-phase synthesis. Finally, the analytical characterization of the final products provides definitive confirmation of the success of the synthetic sequence. For a production library, it is recommended to include a quality control step where a representative set of compounds is analyzed for purity and identity.

Conclusion

This compound represents a valuable and versatile building block for solid-phase organic synthesis. Its unique structural features allow for straightforward immobilization and subsequent diversification, making it an excellent scaffold for the generation of compound libraries for high-throughput screening. The detailed protocol provided herein serves as a robust starting point for researchers and drug development professionals to explore the chemical space around this promising core structure. The principles and techniques described are readily adaptable to a wide range of synthetic targets, underscoring the broad utility of this compound in modern medicinal chemistry.

References

  • Journal of Combinatorial Chemistry. (2004). Solid-phase synthesis of an alkylaminobenzanilide library. J Comb Chem, 6(5), 789-95. [Link]
  • Journal of Combinatorial Chemistry. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries. J Comb Chem, 3(4), 367-73. [Link]
  • Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Il Farmaco, 57(5), 347-352. [Link]
  • Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. [Link]

Sources

Application Notes & Protocols: Leveraging 4-[2-(Dimethylamino)ethoxy]aniline as a Versatile Precursor for Advanced Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, synthetic chemists, and materials scientists on the utilization of 4-[2-(Dimethylamino)ethoxy]aniline as a key precursor in the synthesis of specialized azo dyes. Azo dyes, characterized by the –N=N– chromophore, represent the most significant class of synthetic colorants used across numerous industries.[1][2] The unique structure of this compound, featuring a primary aromatic amine for diazotization and a tertiary amine side-chain, offers distinct advantages in tuning the solubility, pH-sensitivity, and chelating properties of the resulting dyes. This document elucidates the core chemical principles, provides detailed, field-tested protocols for synthesis and characterization, and explains the causality behind critical experimental parameters to ensure reproducible and successful outcomes.

Introduction: The Strategic Advantage of this compound

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, traditionally involving a two-step process: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich nucleophile.[2][3] While the core reaction is well-established, innovation lies in the rational design of precursors to impart specific functionalities to the final dye molecule.

This compound is a trifunctional precursor of significant interest. Its three key features are:

  • Primary Aromatic Amine (-NH₂): This is the reactive site for diazotization, the essential first step to form the highly reactive diazonium salt intermediate.[4][]

  • Aromatic Ring System: The aniline ring acts as the foundational unit of the chromophore.

  • Dimethylaminoethoxy Side-Chain: This moiety imparts unique properties. The tertiary amine group can be protonated, influencing the dye's solubility in aqueous media and making it potentially pH-responsive. The oxygen and nitrogen atoms also introduce potential metal-chelating capabilities.

This guide will walk through the complete workflow, from understanding the precursor's properties to synthesizing and validating a novel azo dye.

Precursor Profile & Safety Mandates

A thorough understanding of the starting material is paramount for both safety and experimental success.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Powder
Melting Point 54-56 °C
Safety & Handling

This compound and its intermediates are hazardous. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[6][7] All manipulations should be performed inside a certified chemical fume hood.[8]

  • Hazard Profile: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[6]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not allow the product to enter drains.[6]

The Synthetic Workflow: From Aniline to Azo Dye

The synthesis is a sequential two-part process. The overall workflow is depicted below. We will use 2-naphthol as a representative coupling partner to create a vibrant orange-red dye, demonstrating the utility of our precursor.

G Figure 1: Azo Dye Synthesis Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Purification & Analysis Precursor This compound Reagents1 NaNO₂ + HCl (aq) 0-5 °C Precursor->Reagents1 Diazonium Diazonium Salt Intermediate (Unstable, use immediately) Reagents1->Diazonium CouplingAgent 2-Naphthol in NaOH (aq) Diazonium->CouplingAgent Electrophilic Aromatic Substitution AzoDye Crude Azo Dye (Precipitate) CouplingAgent->AzoDye Purification Recrystallization AzoDye->Purification Characterization UV-Vis, FT-IR, NMR Purification->Characterization G Figure 2: Diazotization Reaction cluster_structs Figure 2: Diazotization Reaction node1 This compound plus + node1->plus node2 Diazonium Salt reagents NaNO₂ , 2 HCl ───────────> 0-5 °C plus->reagents reagents->node2 ArNH2 ArN2Cl

Caption: Formation of the diazonium salt.

Protocol 1: Diazotization

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound180.251.80 g10.0
Concentrated HCl (~37%)36.462.5 mL~30.0
Deionized Water18.0225 mL-
Sodium Nitrite (NaNO₂)69.000.73 g10.5

Step-by-Step Methodology:

  • Prepare Amine Salt Solution: In a 100 mL beaker, combine 1.80 g of this compound with 25 mL of deionized water and 2.5 mL of concentrated HCl. Stir with a magnetic stir bar until the amine fully dissolves to form its hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. It is crucial that the temperature does not exceed 5 °C during the next step.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve 0.73 g of sodium nitrite in 5 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine salt solution over 10-15 minutes. Use a thermometer to monitor the temperature and ensure it remains below 5 °C.

  • Validate Completion: After the addition is complete, continue stirring in the ice bath for another 15 minutes. To confirm the presence of a slight excess of nitrous acid (which ensures all the primary amine has reacted), dip a glass rod into the solution and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates a positive result. If the test is negative, add a small amount of additional nitrite solution.

  • Proceed Immediately: The resulting pale yellow diazonium salt solution is unstable and should be used immediately in the next step. Do not attempt to isolate the salt. [2]

Part 2: Azo Coupling Reaction

Theoretical Basis: The azo coupling is an electrophilic aromatic substitution reaction. [9][10]The diazonium ion (Ar-N₂⁺) is a weak electrophile that reacts with electron-rich aromatic compounds (coupling components), such as phenols or anilines. [11]For phenols like 2-naphthol, the reaction is conducted under slightly alkaline conditions (pH 8-10). [10]The basic conditions deprotonate the phenol to form the much more strongly nucleophilic phenoxide ion, which readily attacks the diazonium salt, typically at the para-position to the activating group. [9][10]

G Figure 3: Azo Coupling Mechanism Diazonium Diazonium Cation (Electrophile) Attack Electrophilic Attack Diazonium->Attack Phenoxide Naphthoxide Ion (Nucleophile) Phenoxide->Attack Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation AzoDye Final Azo Dye Deprotonation->AzoDye

Caption: Logical steps of the azo coupling reaction.

Protocol 2: Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Naphthol144.171.44 g10.0
Sodium Hydroxide (NaOH)40.001.20 g30.0
Deionized Water18.0250 mL-

Step-by-Step Methodology:

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.44 g of 2-naphthol and 1.20 g of sodium hydroxide in 50 mL of deionized water. Stir until a clear solution is formed.

  • Cooling: Cool this solution in an ice bath to approximately 5 °C.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 into the cold 2-naphthol solution.

  • Observe Precipitation: A brightly colored precipitate should form immediately. The color will intensify as the addition proceeds.

  • Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid precipitate on the filter paper with several portions of cold deionized water until the filtrate is neutral.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air dry or dry in a desiccator.

Purification and Characterization

The crude product must be purified and its identity confirmed.

Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol-water mixture is often a suitable solvent for recrystallizing azo dyes.

  • Procedure: Dissolve the crude, dry dye in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Record the final mass and calculate the percentage yield.

Characterization

The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.

TechniquePurpose & Expected Results
Melting Point Determine the purity of the recrystallized product. A sharp, narrow melting range indicates high purity.
UV-Visible Spectroscopy Dissolve a small sample in a suitable solvent (e.g., ethanol) and record the spectrum. The λ(max) in the visible region (typically 400-700 nm) confirms the presence of the extended conjugated system responsible for the color. [12]
FT-IR Spectroscopy Confirm the presence of key functional groups. Look for a characteristic peak for the azo group (–N=N–) stretch, which is often weak, around 1400-1450 cm⁻¹. Also, confirm the absence of the N-H stretches from the primary amine precursor (around 3300-3500 cm⁻¹) and the presence of a broad O-H stretch if a phenolic coupling agent was used.
¹H NMR Spectroscopy Provides detailed structural confirmation by showing the chemical shifts and integrations of all protons in the molecule.

Conclusion

This compound is a highly effective and versatile precursor for creating functional azo dyes. The protocols detailed herein provide a robust and reproducible method for its use. By carefully controlling key parameters, particularly temperature during diazotization and pH during coupling, researchers can successfully synthesize a wide array of novel azo compounds. The tertiary amine side-chain offers a handle for further chemical modification or for creating dyes with tailored properties such as pH-sensitivity and enhanced aqueous solubility, opening avenues for applications in advanced materials, sensors, and biomedical imaging.

References

  • Wikipedia. Azo coupling. [Link]
  • IJRSR Journal. Coupling Reactions Involving Aryldiazonium Salt: Part-Ix.
  • YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
  • Organic Chemistry Portal. Azo Coupling. [Link]
  • JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
  • PubChem. 4-(2-(Diethylamino)ethoxy)aniline. [Link]
  • researchClue.com. SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. [Link]
  • University of Toronto. The Synthesis of Azo Dyes. [Link]
  • International Journal of Advanced Research. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and its Biological Activity. [Link]
  • National Center for Biotechnology Information.
  • P&S Chemicals. Product information, 4-[2-(Diethylamino)ethoxy]aniline. [Link]
  • Quora.
  • Organic Communications. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
  • ResearchGate. (PDF) Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
  • IJIRSET.
  • Impactfactor.org. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. (PDF)
  • UPB Scientific Bulletin.
  • Academia.edu.
  • Chemical Education Xchange.
  • Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. [Link]

Sources

Application Notes & Protocols: 4-[2-(Dimethylamino)ethoxy]aniline as a Versatile Building Block in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of 4-[2-(Dimethylamino)ethoxy]aniline . Rather than focusing on this molecule as a catalyst itself, this document elucidates its primary and more significant role as a versatile, multi-functional building block in modern catalytic reactions. We will delve into the causality behind experimental design and provide a robust, field-tested protocol for its application in a cornerstone catalytic process: the Palladium-catalyzed Buchwald-Hartwig amination.

Introduction: A Synthon of Strategic Importance

This compound, hereafter referred to as DMEO-Aniline, is an aromatic amine of significant interest in synthetic organic chemistry. Its structure is notable for containing three distinct functional regions:

  • A Primary Aromatic Amine (-NH₂): A potent nucleophile and a key handle for C-N bond formation, amide synthesis, and diazotization reactions.

  • An Ether Linkage (-O-): This group imparts conformational flexibility and influences the molecule's electronic properties and solubility.

  • A Tertiary Aliphatic Amine (-N(CH₃)₂): A basic center that can be protonated to dramatically increase aqueous solubility or quaternized to introduce a permanent positive charge. This moiety is particularly valuable in medicinal chemistry for modulating pharmacokinetic properties and forming salt bridges with biological targets.[1]

This trifunctional nature makes DMEO-Aniline a valuable intermediate for constructing complex molecules, particularly in the synthesis of bioactive compounds and functional materials.[1] Its utility is most powerfully demonstrated when it serves as a key substrate in catalytic reactions that build molecular complexity.

Physicochemical Properties & Safe Handling

Proper handling and understanding of the reagent's properties are critical for successful and safe experimentation.

PropertyValueSource
CAS Number 62345-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Powder
Melting Point 54-56 °C
Storage Temperature Room Temperature

Safety & Handling: DMEO-Aniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) before use.

Core Application: Palladium-Catalyzed C-N Cross-Coupling

A primary application for DMEO-Aniline is in the formation of C-N bonds to create diaryl or aryl-alkyl amines. These structures are prevalent in pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals. The Buchwald-Hartwig amination is a premier catalytic method for this transformation, offering high efficiency and broad substrate scope.

Rationale for Use: The primary aniline group of DMEO-Aniline serves as an excellent nucleophilic partner for an aryl halide in the presence of a palladium catalyst. The reaction allows for the precise and high-yield construction of a new C-N bond, incorporating the entire DMEO-Aniline moiety into a larger molecular framework.

Workflow for Buchwald-Hartwig Amination

Below is a visual representation of the general experimental workflow for using DMEO-Aniline as a coupling partner in a Pd-catalyzed reaction.

G prep 1. Reagent Preparation (Anhydrous Conditions) setup 2. Reaction Setup (Inert Atmosphere) prep->setup Add reagents to flask reaction 3. Catalytic Reaction (Heating & Stirring) setup->reaction Heat to specified temp workup 4. Aqueous Workup & Extraction reaction->workup Cool & Quench purify 5. Purification (Column Chromatography) workup->purify Concentrate organic layers char 6. Characterization (NMR, MS, etc.) purify->char Isolate pure product Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A [L-Pd(0)] Active Catalyst B Oxidative Addition A->B + Ar-I C [L-Pd(II)(Ar)(X)] Complex B->C D Amine Coordination & Deprotonation C->D + HNR'₂ + Base E [L-Pd(II)(Ar)(NR'₂)] Amido Complex D->E F Reductive Elimination E->F F->A Product (Ar-NR'₂)

Sources

Application Notes and Protocols: Strategic Protection of "4-[2-(Dimethylamino)ethoxy]aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Complexity of a Bifunctional Aniline Derivative

4-[2-(Dimethylamino)ethoxy]aniline is a valuable bifunctional molecule in the landscape of pharmaceutical and materials science research. Its structure presents a unique synthetic challenge and opportunity, featuring two distinct nitrogen centers with differing basicity and nucleophilicity: a primary aromatic amine (aniline) and a tertiary aliphatic amine. The aniline moiety is a versatile precursor for a myriad of chemical transformations, including amide bond formation, diazotization, and electrophilic aromatic substitution. Simultaneously, the dimethylamino group can influence solubility, participate in acid-base chemistry, and serve as a coordination site.

The successful synthesis of complex target molecules derived from this scaffold hinges on the ability to selectively mask and unmask these amine functionalities. Unwanted side reactions, such as di-acylation or quaternization, can significantly reduce yields and complicate purification. This guide provides a comprehensive overview of protecting group strategies tailored for this compound, offering researchers the tools to navigate its chemical landscape with precision and control. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, field-tested protocols, and discuss orthogonal strategies for multi-step syntheses.

The Challenge: Chemoselective Protection of Two Distinct Amine Functionalities

The core challenge in the chemical manipulation of this compound lies in the differential reactivity of its two amine groups. The primary aromatic amine is less basic than the tertiary aliphatic amine. This difference in basicity can be exploited to achieve chemoselective protection under carefully controlled conditions.[1] This guide will explore strategies that leverage these intrinsic properties to afford selective protection of either the aniline or the tertiary amine, as well as orthogonal approaches for the protection of both.

Part 1: Protection of the Primary Aromatic Amine

The primary aromatic amine is often the more reactive site for electrophilic reagents under neutral or basic conditions. Its protection is crucial when subsequent reactions target other parts of the molecule or when its nucleophilicity needs to be attenuated. We will focus on three commonly employed and robust protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 2-Nitrobenzenesulfonyl (Nosyl).

tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is a cornerstone of amine protection due to its ease of installation and its facile removal under acidic conditions, while being stable to a wide range of other reagents.[2]

Rationale for Use: The Boc group is ideal for syntheses that involve base-catalyzed reactions, nucleophilic additions, or hydrogenation conditions where a Cbz group would be cleaved. Its bulky nature also provides steric hindrance around the protected amine.

Experimental Protocol: Boc Protection of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution. If using an aqueous solvent system, add a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq.). For anhydrous conditions, a base like triethylamine (TEA, 1.2 eq.) can be used.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if using an aqueous system, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. If using an anhydrous system, the reaction mixture can be concentrated directly or washed to remove the base.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Deprotection Protocol:

  • Dissolve the Boc-protected aniline in a solvent such as DCM or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or hydrochloric acid (HCl, 4M in dioxane).[3]

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl was used, the product will be the hydrochloride salt. Neutralize with a base if the free amine is required.

Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is another widely used protecting group for amines, prized for its stability to both acidic and basic conditions.[4] Its removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy to the acid-labile Boc group.[2]

Rationale for Use: The Cbz group is the protecting group of choice when the synthetic route involves acidic or strongly basic conditions. It is particularly useful in peptide synthesis and other complex molecule constructions where orthogonality is key.[5]

Experimental Protocol: Cbz Protection of this compound

  • Setup: Dissolve this compound (1.0 eq.) in a solvent mixture like THF/water or DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or TEA (1.5 eq.), followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq.).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

Deprotection Protocol:

  • Dissolve the Cbz-protected aniline in a solvent like methanol or ethanol.

  • Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

2-Nitrobenzenesulfonyl (Nosyl) Group: Mild Thiolytic Cleavage

The Nosyl (Ns) group is an excellent choice for amine protection due to its high stability and unique deprotection conditions involving thiols, which provides orthogonality to both Boc and Cbz groups.[7]

Rationale for Use: The Nosyl group is particularly advantageous in complex syntheses where both acid- and hydrogenolysis-sensitive functional groups are present. Its removal under mild, nucleophilic conditions allows for selective deprotection in the final stages of a synthesis.[8]

Experimental Protocol: Nosyl Protection of this compound

  • Setup: Dissolve this compound (1.0 eq.) and a base like pyridine or TEA (1.5 eq.) in DCM.

  • Reagent Addition: Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq.) portion-wise.[9]

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up: Dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate and purify by column chromatography.

Deprotection Protocol:

  • Dissolve the Nosyl-protected aniline in a solvent like DMF or acetonitrile.

  • Add a thiol, such as thiophenol (2-5 eq.), and a base, such as potassium carbonate (K₂CO₃, 3-5 eq.).

  • Stir the mixture at room temperature for 1-3 hours.

  • Dilute with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the free amine.

Part 2: Protection of the Tertiary Aliphatic Amine

Protecting the tertiary amine in this compound is less common but can be necessary if the aniline nitrogen is intended to react while preventing quaternization or oxidation of the aliphatic amine. The two primary strategies are N-oxide formation and quaternization.

N-Oxide Formation: A Reversible Oxidation

The tertiary amine can be selectively oxidized to its corresponding N-oxide, which is stable under many reaction conditions. The N-oxide can then be reduced back to the tertiary amine.[10]

Rationale for Use: N-oxide formation renders the nitrogen non-basic and non-nucleophilic. This strategy is useful when performing reactions that are sensitive to the basicity of the tertiary amine or to avoid unwanted side reactions at this center. Aromatic N-oxides are generally more stable than aliphatic ones.[11]

Experimental Protocol: N-Oxide Formation

  • Setup: Dissolve this compound (1.0 eq.) in a solvent like methanol or DCM.

  • Reagent Addition: Add an oxidizing agent such as hydrogen peroxide (H₂O₂, 30% solution, 1.5-2.0 eq.) or meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.).[11]

  • Reaction: Stir at room temperature for 6-24 hours. Monitor by TLC.

  • Work-up: For H₂O₂, the excess can be quenched by adding a small amount of manganese dioxide (MnO₂). For m-CPBA, a wash with sodium bisulfite solution is effective. Extract the product into an appropriate solvent.

  • Purification: Purify by chromatography if necessary.

Deprotection (Reduction) Protocol:

  • Dissolve the N-oxide in a suitable solvent.

  • Add a reducing agent. A variety of reagents can be used, such as triphenylphosphine (PPh₃) or by catalytic hydrogenation with Pd/C.[12][13] Diboron reagents have also been shown to be effective.[12]

  • Stir until the reduction is complete.

  • Work-up and purify as required.

Quaternization: A Positive Charge Mask

The tertiary amine can be quaternized with an alkylating agent, typically methyl iodide, to form a quaternary ammonium salt.[14] This positively charged group is stable to many reaction conditions.

Rationale for Use: Quaternization effectively "protects" the lone pair of the tertiary amine and introduces a positive charge, which can alter the molecule's solubility and reactivity. This method is less common as a general protecting group strategy due to the often harsh conditions required for dealkylation. However, for specific applications, it can be a viable option.[15]

Experimental Protocol: Quaternization with Methyl Iodide

  • Setup: Dissolve this compound (1.0 eq.) in a solvent like methanol or acetonitrile.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5-3.0 eq.). The addition of a mild base like potassium bicarbonate can facilitate the reaction.[16]

  • Reaction: Stir at room temperature for 12-24 hours. The quaternary ammonium salt may precipitate from the solution.

  • Isolation: The product can be isolated by filtration or by removing the solvent.

Deprotection (Dealkylation): Dealkylation of quaternary ammonium salts is generally challenging and requires harsh conditions or specific nucleophiles like thiolates, which may not be compatible with other functional groups.[17] Therefore, quaternization is often used as a permanent modification rather than a temporary protecting group.

Part 3: Orthogonal Protection Strategies

In multi-step syntheses, it is often necessary to protect both amine functionalities and then deprotect them selectively. This requires an orthogonal protecting group strategy, where one group can be removed without affecting the other.[18][19]

Strategy 1: Boc (Aniline) and N-Oxide (Tertiary Amine)

This is a robust orthogonal strategy. The aniline can be protected as a Boc group, which is stable to the oxidation conditions used to form the N-oxide. The N-oxide can be reduced without affecting the Boc group, and the Boc group can be removed with acid without affecting the N-oxide.

Strategy 2: Selective Protection of the Aromatic Amine

Leveraging the pKa difference between the aromatic and aliphatic amines, it is possible to selectively protect the aromatic amine in the presence of the aliphatic amine. By performing the protection reaction in a slightly acidic medium (pH 4-5), the more basic aliphatic amine will be protonated and thus non-nucleophilic, allowing the less basic aromatic amine to react with the protecting group reagent.[1] This strategy has been successfully applied for Boc, Cbz, and Fmoc protection.[1]

G cluster_0 Selective Aniline Protection Start Start Reactant This compound Conditions pH 4-5 (e.g., aq. Acetic Acid) Protecting_Agent Boc₂O, Cbz-Cl, or Ns-Cl Product_Aniline_Protected Selectively N-Protected Aniline

Data Summary: Protecting Group Stability

Protecting GroupStable ToLabile To
Boc Base, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl)[3]
Cbz Acid, BaseCatalytic Hydrogenolysis[4]
Nosyl Acid, Base, HydrogenolysisThiols + Base[7]
N-Oxide Most conditions (except reduction)Reducing Agents (e.g., PPh₃, H₂/Pd-C)[12]
Quaternary Salt Acid, Base, Oxidizing AgentsStrong Nucleophiles/Bases (harsh)[17]

Conclusion

The strategic protection and deprotection of the amine functionalities in this compound are paramount for its successful application in complex organic synthesis. By understanding the differential reactivity of the primary aromatic and tertiary aliphatic amines, and by selecting the appropriate protecting groups from the chemist's toolbox, researchers can unlock the full synthetic potential of this versatile building block. The choice between Boc, Cbz, and Nosyl for the aniline, and the decision to employ N-oxide formation for the tertiary amine, should be guided by the overall synthetic plan, with careful consideration of orthogonality. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and execution of syntheses involving this important molecule.

References

  • Chen, F. C. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry, 54(21), 3310-3311.
  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (n.d.). 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0.
  • Kokatla, H. P., Thomson, P. F., Bae, S., Doddi, V. R., & Lakshman, M. K. (2012). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of organic chemistry, 77(23), 10688–10697.
  • Chen, F. C. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry, 54(21), 3310-3311.
  • Al-Huniti, M. H., Li, W., & Silverstein, R. L. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. NIH Public Access, 13(2), 169-174.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Naimi-Jamal, M. R., & Panahi, L. (2021). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.
  • Gambera, G., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(12), 1944-1946.
  • BenchChem. (n.d.). Orthogonal Protection Strategies in Peptide Synthesis: An In-depth Technical Guide.
  • Sommer, H. Z. (1973). U.S. Patent No. 3,755,334. Washington, DC: U.S.
  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • Kokatla, H. P., et al. (2012). Reduction of amine N-oxides by diboron reagents. The Journal of Organic Chemistry, 77(23), 10688-10697.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Sonousi, A., & Crich, D. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic letters, 17(16), 4122–4125.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
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  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
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  • Mahdian, S., Naimi-Jamal, M. R., & Panahi, L. (2016). Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs.
  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6967-6985.
  • Gupta, S., et al. (2017). Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid. Tetrahedron Letters, 58(10), 909-913.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(Dimethylamino)ethoxy]aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile building block.

Introduction

This compound, with its trifunctional nature, is a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry.[1] Its structure combines a reactive primary aromatic amine, an ether linkage, and a tertiary dimethylamino group, each offering distinct chemical reactivity.[1] This guide provides in-depth technical advice to navigate the common challenges and optimize the outcomes of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do they influence reaction conditions?

The molecule has three key functional groups that dictate its reactivity:

  • Primary Aromatic Amine (-NH₂): This is a potent nucleophile and the most common site for reactions such as acylation, alkylation, diazotization, and the formation of ureas and heterocycles.[1][2] Its reactivity is influenced by the electron-donating nature of the ethoxy group, making the aromatic ring more susceptible to electrophilic substitution.[1]

  • Tertiary Dimethylamino Group (-N(CH₃)₂): This group imparts basicity to the molecule and can undergo protonation in acidic conditions to form a water-soluble salt.[1] It can also be quaternized with alkyl halides in a Menshutkin reaction.[1]

  • Ether Linkage (-O-): While generally stable, the ether bond can be cleaved under harsh acidic conditions.

Understanding this reactivity profile is crucial for selecting appropriate reaction conditions and protecting groups to achieve the desired transformation.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields can stem from several factors. Here's a logical workflow to diagnose the issue:

G start Low Reaction Yield reagent_quality Reagent Purity & Stability start->reagent_quality reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions side_reactions Competing Side Reactions start->side_reactions workup_purification Product Loss During Workup/Purification start->workup_purification check_aniline_purity Verify Aniline Purity (NMR, LC-MS) reagent_quality->check_aniline_purity check_reagent_purity Assess Purity of Other Reagents reagent_quality->check_reagent_purity check_solvent_dryness Ensure Anhydrous Solvents reagent_quality->check_solvent_dryness temp_control Optimize Temperature reaction_conditions->temp_control time_control Adjust Reaction Time reaction_conditions->time_control stoichiometry_control Verify Stoichiometry reaction_conditions->stoichiometry_control catalyst_control Evaluate Catalyst/Base reaction_conditions->catalyst_control oxidation Aniline Oxidation (Discoloration) side_reactions->oxidation over_alkylation N,N-Disubstitution side_reactions->over_alkylation ring_reactions Electrophilic Aromatic Substitution side_reactions->ring_reactions extraction_issues Incorrect pH for Extraction workup_purification->extraction_issues chromatography_issues Column Selection/Eluent Issues workup_purification->chromatography_issues product_instability Degradation on Silica/Acidic Conditions workup_purification->product_instability

Caption: Troubleshooting workflow for low reaction yields.

Q3: The reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A dark coloration typically indicates the oxidation of the aniline moiety.[3] Anilines are susceptible to oxidation, especially in the presence of air, light, or certain metal catalysts.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed.

  • High-Purity Reagents: Ensure the starting material and all reagents are of high purity, as impurities can catalyze oxidation.

  • Temperature Control: Avoid excessive heating, as this can accelerate decomposition.

Q4: I am observing multiple products in my reaction. What are the likely side reactions?

The trifunctional nature of this compound can lead to several side products depending on the reaction type.

  • Acylation/Alkylation: Over-reaction on the primary amine can lead to di-substituted products. To avoid this, consider using a protecting group strategy or carefully controlling the stoichiometry of your reagents.[4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo substitution, especially with strong electrophiles. The positions ortho to the amino group are most activated.

  • Reactions involving the Tertiary Amine: In strongly acidic conditions, the dimethylamino group will be protonated, which can alter the solubility and reactivity of the molecule.

Troubleshooting Guides

Issue 1: Poor Solubility of Starting Material
Symptom Possible Cause Recommended Solution
The aniline does not fully dissolve in the reaction solvent.Incorrect solvent polarity.Consult solvent polarity charts and consider a co-solvent system. For non-polar solvents, a small amount of a more polar solvent like THF or DMF can aid dissolution.
Formation of an insoluble salt.If acidic reagents are present, the aniline may precipitate as a salt. Consider using a non-protic solvent or adding the acid at a later stage.
Issue 2: Incomplete Reaction Conversion
Symptom Possible Cause Recommended Solution
Significant amount of starting material remains after the expected reaction time.Insufficient activation or low reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 10 °C). If using a catalyst or base, ensure it is active and added in the correct amount.
Deactivation of the catalyst.Ensure all reagents and solvents are anhydrous if using a moisture-sensitive catalyst. Consider adding the catalyst in portions.
Reversible reaction.If the reaction is at equilibrium, consider methods to drive it forward, such as removing a byproduct (e.g., water with a Dean-Stark trap).
Issue 3: Difficulty in Product Isolation and Purification
Symptom Possible Cause Recommended Solution
Product is difficult to extract from the aqueous phase.The product exists as a salt at the current pH.The tertiary amine and the aromatic amine have different pKa values. Adjust the pH of the aqueous layer accordingly. Basifying to pH > 10 will typically ensure both amines are in their free base form for extraction into an organic solvent.
Product streaks or decomposes on a silica gel column.The basic nature of the product interacts strongly with the acidic silica.Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent. Alternatively, use a different stationary phase like alumina.
Product co-elutes with impurities.Inappropriate solvent system for chromatography.Perform small-scale TLC experiments with a range of solvent systems to find the optimal eluent for separation. A gradient elution might be necessary.

Experimental Protocols

General Protocol for Acylation of the Primary Amine

This protocol provides a general method for the acylation of this compound with an acid chloride.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup setup1 Dissolve aniline in anhydrous DCM setup2 Add a non-nucleophilic base (e.g., Et3N) setup1->setup2 setup3 Cool to 0 °C under N2 setup2->setup3 add1 Add acid chloride dropwise setup3->add1 add2 Maintain temperature at 0 °C add1->add2 react1 Warm to RT and stir add2->react1 react2 Monitor by TLC/LC-MS react1->react2 react3 Quench with water react2->react3 react4 Extract with organic solvent react3->react4 react5 Purify by chromatography react4->react5

Sources

"4-[2-(Dimethylamino)ethoxy]aniline" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-[2-(Dimethylamino)ethoxy]aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we address frequently asked questions and provide in-depth troubleshooting strategies grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with an alkylating agent like 2-chloro-N,N-dimethylethanamine. While seemingly straightforward, the presence of two nucleophilic sites on the 4-aminophenol molecule—the hydroxyl group (phenoxide) and the amino group—introduces a significant challenge: controlling the selectivity between O-alkylation and N-alkylation. This guide will help you understand and mitigate the formation of common side products and impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yielded a mixture of products, including an isomer I can't easily separate. What is happening?

Answer:

This is the most common issue in the synthesis of this compound and arises from the ambident nucleophilic nature of the 4-aminophenol starting material.[1][2] You are likely observing a mixture of O-alkylated (your desired product), N-alkylated, and potentially N,O-dialkylated side products.

Causality:

  • Ambident Nucleophile: 4-aminophenol possesses two nucleophilic centers: the hydroxyl oxygen and the amino nitrogen.[2] Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide, which is a strong nucleophile. However, the amino group also remains nucleophilic.

  • Competition between N- and O-Alkylation: The reaction with 2-chloro-N,N-dimethylethanamine becomes a competition between the phenoxide attacking the electrophilic carbon (O-alkylation) and the amino group attacking the same carbon (N-alkylation).[3][4] This leads to the formation of the undesired N-alkylated isomer, 4-amino-N-(2-(dimethylamino)ethyl)aniline, and the N,O-dialkylated product.

Troubleshooting and Protocol Recommendations:

  • Optimize Base and Deprotonation Conditions:

    • Strategy: The key is to selectively deprotonate the phenolic hydroxyl group without significantly increasing the nucleophilicity of the amino group.

    • Protocol: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to quantitatively form the sodium or potassium salt of 4-aminophenol before adding the alkylating agent.[5][6][7] This ensures the phenoxide is the more reactive nucleophile.

    • Step-by-Step:

      • Suspend 4-aminophenol in an appropriate anhydrous solvent (e.g., THF, DMF).

      • Slowly add one equivalent of NaH at 0 °C and allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the phenoxide.

      • Then, add the 2-chloro-N,N-dimethylethanamine.

  • Protect the Amino Group:

    • Strategy: For maximum selectivity, you can protect the amino group before performing the ether synthesis.[2][3] This is a more robust, albeit longer, route.

    • Protocol Example (using benzaldehyde protection):

      • React 4-aminophenol with benzaldehyde to form the corresponding imine (Schiff base), protecting the amino group.[2]

      • Perform the Williamson ether synthesis on the hydroxyl group of the imine.

      • Hydrolyze the imine under acidic conditions to deprotect the amino group and yield the desired product.

Question 2: My final product is a dark oil or has a reddish-brown color. What causes this discoloration and how can I prevent it?

Answer:

The discoloration of your product is likely due to the oxidation of the aniline moiety. Aniline and its derivatives are notoriously sensitive to air and light, leading to the formation of colored impurities.[8]

Causality:

  • Oxidation of Anilines: The primary aromatic amine group in your product is susceptible to oxidation, which can form highly colored polymeric or quinone-imine type structures. This process is often accelerated by exposure to oxygen, light, and trace metal impurities.

Troubleshooting and Prevention:

  • Inert Atmosphere:

    • Strategy: Minimize the exposure of your reaction and product to oxygen.

    • Protocol: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). When handling and storing the final product, purge the container with an inert gas.

  • Purification using Activated Charcoal:

    • Strategy: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: During workup, after dissolving your crude product in a suitable solvent for recrystallization or before column chromatography, add a small amount of activated charcoal. Heat the solution gently for a short period, then filter the hot solution to remove the charcoal and the adsorbed impurities.[9]

  • Recrystallization:

    • Strategy: A well-chosen recrystallization can effectively remove colored impurities.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

      • If necessary, perform a hot filtration to remove any insoluble material.

      • Allow the solution to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor.[9]

Question 3: I am observing a significant amount of an elimination side product. How can I favor the desired SN2 reaction?

Answer:

The formation of an elimination product, likely N,N-dimethylvinylamine, results from the alkoxide base promoting an E2 elimination reaction on the 2-chloro-N,N-dimethylethanamine instead of the desired SN2 substitution.[1][5]

Causality:

  • Competition between SN2 and E2: The Williamson ether synthesis is a classic example of the competition between SN2 and E2 pathways.[5] Strong, sterically hindered bases, and higher temperatures favor the E2 elimination pathway.

Troubleshooting and Protocol Adjustments:

  • Reaction Temperature:

    • Strategy: Lower reaction temperatures generally favor the SN2 reaction over E2.

    • Protocol: Maintain the reaction at a moderate temperature. If you are running the reaction at reflux, consider lowering the temperature and allowing for a longer reaction time.

  • Choice of Alkylating Agent:

    • Strategy: While you may be limited to 2-chloro-N,N-dimethylethanamine, be aware that alkyl halides with better leaving groups (e.g., iodide or bromide) can sometimes improve the rate of the SN2 reaction relative to E2.

  • Base Selection:

    • Strategy: While a strong base is needed to deprotonate the phenol, extremely strong or bulky bases can increase the rate of elimination.

    • Protocol: Using a base like sodium hydride to pre-form the phenoxide is generally a good strategy. If you are using a base like potassium tert-butoxide, ensure it is used in stoichiometric amounts and that the temperature is controlled.

Summary of Potential Impurities

Impurity NameStructureFormation Pathway
4-amino-N-(2-(dimethylamino)ethyl)anilineN-alkylation of 4-aminophenol
4-(2-(dimethylamino)ethoxy)-N-(2-(dimethylamino)ethyl)anilineN,O-dialkylation of 4-aminophenol
Unreacted 4-aminophenolIncomplete reaction
N,N-dimethylvinylamineE2 elimination of 2-chloro-N,N-dimethylethanamine
Oxidized ByproductsVarious colored compoundsOxidation of the aniline moiety

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

competing_reactions cluster_products Potential Products aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide aminophenol->phenoxide -H+ n_alkylated Side Product (N-Alkylation) aminophenol->n_alkylated + Alkyl Halide (SN2) o_alkylated Desired Product (O-Alkylation) phenoxide->o_alkylated + Alkyl Halide (SN2) alkyl_halide 2-Chloro-N,N-dimethylethanamine base Base (e.g., NaH) dialkylated Side Product (N,O-Dialkylation) n_alkylated->dialkylated + Alkyl Halide (SN2)

Caption: Competing N- vs. O-alkylation pathways.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Reaction Start analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze issue Identify Issue analyze->issue isomers Mixture of Isomers? - Optimize base - Protect amino group issue->isomers Yes color Product Discolored? - Use inert atmosphere - Charcoal treatment issue->color Yes elimination Elimination Product? - Lower temperature - Check base issue->elimination Yes purify Purify Product (Column Chromatography, Recrystallization) issue->purify No isomers->purify color->purify elimination->purify final_product Pure Product purify->final_product

Caption: General troubleshooting workflow.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • ResearchGate. (PDF)
  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]
  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
  • Organic Syntheses. p. 217 - Organic Syntheses Procedure. [Link]
  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
  • LookChem. Cas 22494-91-3,4-[2-(diethylamino)ethoxy]aniline. [Link]
  • CIR Report Data Sheet. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
  • PubChem. 4-(2-(Diethylamino)ethoxy)aniline. [Link]
  • PubMed.
  • Reddit. N-alkylation of aminophenols : r/Chempros. [Link]
  • Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown. [Link]
  • PubMed Central. N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. [Link]
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • PubMed Central.
  • Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. CN103130657B - Synthetic method of 2-chloro-4-aminophenol.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-[2-(Dimethylamino)ethoxy]aniline." This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues of low reactivity encountered during its use in chemical synthesis. By understanding the molecule's unique structural features and applying systematic troubleshooting, you can significantly improve your experimental outcomes.

Introduction to the Reactivity of this compound

This compound is a substituted aniline with three key functional regions that influence its reactivity:

  • The Primary Aromatic Amine (-NH₂): This is a potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[1][2]

  • The Aromatic Ring: The electron-donating nature of the amino and ethoxy groups makes the ring highly activated towards electrophilic attack.

  • The Dimethylaminoethoxy Side Chain: The tertiary amine in the side chain introduces basicity and can be protonated in acidic conditions, potentially altering the molecule's solubility and electronic properties.[3] The ethoxy group is also an activating, ortho-, para- director.

The interplay of these groups dictates the molecule's overall reactivity. While generally expected to be a reactive nucleophile, issues can arise from steric hindrance, substrate purity, and reaction conditions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-acylation/N-alkylation reaction with this compound is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: Low reactivity in N-acylation or N-alkylation reactions is a common issue. The primary suspects are steric hindrance, the nucleophilicity of the amine, and the reactivity of your electrophile.

The primary aromatic amine is the intended site of reaction. However, the adjacent ethoxy group, while electronically favorable, can exert some steric hindrance.

Troubleshooting Workflow for Low N-Acylation/N-Alkylation Reactivity:

G start Low Yield in N-Acylation/ N-Alkylation steric_hindrance Consider Steric Hindrance start->steric_hindrance reagent_reactivity Evaluate Reagent Reactivity start->reagent_reactivity reaction_conditions Optimize Reaction Conditions start->reaction_conditions purity Check Starting Material Purity start->purity less_bulky_reagent Use a less bulky acylating/alkylating agent. steric_hindrance->less_bulky_reagent Solution increase_temp Increase reaction temperature to overcome activation energy. steric_hindrance->increase_temp Solution more_reactive_acyl Switch from anhydride to acyl chloride. reagent_reactivity->more_reactive_acyl Solution more_reactive_alkyl Use a more reactive alkyl halide (e.g., I > Br > Cl). reagent_reactivity->more_reactive_alkyl Solution solvent_choice Use a polar aprotic solvent (e.g., DMF, DMAc). reaction_conditions->solvent_choice Solution base_choice Add a non-nucleophilic base (e.g., pyridine, TEA) to scavenge acid. reaction_conditions->base_choice Solution concentration Increase reactant concentration. reaction_conditions->concentration Solution recrystallize Recrystallize the aniline derivative. purity->recrystallize Solution nmr_analysis Confirm purity by ¹H NMR. purity->nmr_analysis Solution

Caption: Troubleshooting workflow for low N-acylation/N-alkylation reactivity.

Detailed Protocols & Explanations:

  • Protocol 1: Enhancing N-Acetylation Reactivity

    If your acetylation with acetic anhydride is slow, consider the following optimized protocol:

    • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of pyridine or dichloromethane (DCM). Pyridine can act as both a solvent and a basic catalyst.[4]

    • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm.

    • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Acetyl chloride is more reactive than acetic anhydride.[4]

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, dilute with DCM and wash with a mild acid (e.g., 1 M HCl) to remove pyridine, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate under reduced pressure.

    Causality: The higher reactivity of acetyl chloride compared to acetic anhydride can overcome a higher activation energy barrier. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.

  • Protocol 2: Optimizing N-Alkylation

    For sluggish alkylation reactions with alkyl halides:

    • Solvent and Base: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Reagent Addition: Add the alkyl halide (1.1-1.2 eq) to the mixture.

    • Heating: Heat the reaction to 60-80 °C. Higher temperatures can overcome steric hindrance.[5]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After completion, cool the reaction, filter off any inorganic salts, and perform an aqueous work-up.

    Causality: The base neutralizes the acid formed during the reaction, preventing the protonation of the starting aniline or the product. A polar aprotic solvent helps to dissolve the reactants and can accelerate Sₙ2 reactions.[6]

Q2: I am attempting an electrophilic aromatic substitution (EAS) on the ring, but I'm getting low yields or a complex mixture of products. What's going wrong?

A2: The high activation of the aromatic ring by both the amino and ethoxy groups can lead to multiple substitutions and side reactions. Furthermore, the basicity of the amino groups can interfere with certain EAS reactions.

Key Challenges in EAS:

  • Over-activation: The strong electron-donating nature of the amino group makes the ring highly susceptible to polysubstitution, especially in halogenation reactions.[2]

  • Acid Sensitivity: In strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄), both the primary aromatic amine and the tertiary aliphatic amine can be protonated. Protonation of the aromatic amine forms a deactivating anilinium ion (-NH₃⁺), which is a meta-director, leading to undesired products.[1]

  • Lewis Acid Incompatibility: In Friedel-Crafts reactions, the basic amino group will coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction.[2][7]

Troubleshooting Workflow for Electrophilic Aromatic Substitution:

G start Poor Outcome in EAS polysubstitution Issue: Polysubstitution start->polysubstitution meta_product Issue: Meta-Substitution (e.g., Nitration) start->meta_product friedel_crafts_failure Issue: Friedel-Crafts Failure start->friedel_crafts_failure protect_amine Protect the amino group as an acetamide to moderate ring activation. polysubstitution->protect_amine Solution protect_amine2 Protect the amino group as an acetamide to prevent protonation. meta_product->protect_amine2 Solution protect_amine3 Protect the amino group as an acetamide to prevent Lewis acid complexation. friedel_crafts_failure->protect_amine3 Solution deprotection Deprotect the acetamide via acid or base hydrolysis. protect_amine->deprotection Final Step protect_amine2->deprotection Final Step protect_amine3->deprotection Final Step

Caption: Strategy for overcoming common EAS issues with anilines.

Experimental Protocol: Amide Protection for Controlled EAS

This two-step protocol is a robust solution for the issues mentioned above.[8]

  • Protection Step (Acetylation):

    • Follow Protocol 1 for N-acetylation. The resulting N-acetyl group is still an ortho-, para- director but is significantly less activating than the amino group.[2] This moderation prevents polysubstitution and the electron-withdrawing nature of the carbonyl reduces the basicity of the nitrogen, preventing protonation and Lewis acid complexation.

  • Electrophilic Aromatic Substitution:

    • Perform the desired EAS reaction (e.g., bromination, nitration, Friedel-Crafts acylation) on the protected acetanilide derivative under standard conditions. You should observe much cleaner, mono-substituted products.

  • Deprotection Step (Hydrolysis):

    • Reflux the N-acetylated product with aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH) to hydrolyze the amide and regenerate the primary amine.[9]

Q3: My reaction mixture is turning dark, and I'm isolating a tarry or oily product. What is causing this decomposition?

A3: Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. [9]

Sources of Oxidation and Decomposition:

  • Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can cause oxidation.

  • Strong Oxidizing Agents: Reagents used in the reaction (e.g., concentrated nitric acid) can act as oxidants.

  • Metal Contaminants: Trace metal ions can catalyze oxidation.

Preventative Measures and Purification:

StrategyDescription
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Degassed Solvents Use freshly distilled or degassed solvents to remove dissolved oxygen.
Temperature Control Avoid excessive heating, as this can accelerate decomposition.
Purification of Crude Product If a dark product is obtained, purification can often salvage the desired compound.
  • Protocol 3: Purification of a Dark-Colored Product

    • Initial Work-up: Perform a standard aqueous work-up. An acidic wash (e.g., dilute HCl) can help remove highly basic, colored impurities by protonating them and moving them to the aqueous phase.[9]

    • Recrystallization with Activated Carbon:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water or toluene/hexanes).

      • Add a small amount of activated carbon (charcoal) to the hot solution.

      • Swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities.[10]

      • Filter the hot solution through a pad of celite to remove the carbon.

      • Allow the filtrate to cool slowly to induce crystallization of the purified product.[11]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from polymeric impurities.

Summary of Key Physicochemical Properties

PropertyValueSource
CAS Number 62345-76-0
Molecular Weight 180.25 g/mol
Physical Form Powder
Melting Point 54-56 °C

References

  • N,N-Dimethylaniline Blog. (2025, September 19). How does the structure of N,N - Dimethylaniline affect its reactivity?
  • Answers.com. (2024, June 3). How would you identify if there is an aniline derivative tint in the hair?
  • Journal of the Chemical Society. (n.d.). The mesomeric effect of the dimethylamino-group in dimethylaniline, and the nature of its interaction with halogen groups. Royal Society of Chemistry.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (n.d.). Optimization of the ADAN acylation conditions.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • Kuestan, A. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. ResearchGate.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • BIOFOUNT. (n.d.). 4-[2-(Diethylamino)ethoxy]aniline.
  • Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • PubChem. (n.d.). 4-(2-(Diethylamino)ethoxy)aniline.
  • LookChem. (n.d.). Cas 22494-91-3,4-[2-(diethylamino)ethoxy]aniline.
  • National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates.
  • National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • National Institutes of Health. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • ResearchGate. (n.d.). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare.
  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • National Institutes of Health. (n.d.). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline.
  • PubMed. (2024, March 1). H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-[2-(Dimethylamino)ethoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for higher yield and purity.

I. Troubleshooting Guide: Synthesis of this compound

The most common synthetic route to this compound involves a two-step process: a Williamson ether synthesis to couple the side chain to a phenol, followed by the reduction of a nitro group to the desired aniline. This guide will address potential issues in this workflow.

Step 1: Williamson Ether Synthesis

This crucial step involves the reaction of a phenoxide with an alkyl halide to form the ether linkage. A typical reaction involves reacting 4-nitrophenol with 2-(dimethylamino)ethyl chloride.

Q1: My Williamson ether synthesis reaction shows low conversion of the starting 4-nitrophenol. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Williamson ether synthesis is a frequent issue that can often be traced back to several key factors related to the nucleophile generation and reaction conditions.

  • Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. Incomplete deprotonation of the starting 4-nitrophenol will result in unreacted starting material.

    • Troubleshooting:

      • Choice of Base: Ensure a sufficiently strong base is used to completely deprotonate the phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective, especially in aprotic solvents.[1]

      • Stoichiometry of Base: Use at least one full equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

      • Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the electrophile. This can be monitored by the dissolution of the solid base or a color change.

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Troubleshooting:

      • Solvent Selection: Choose a solvent that can dissolve both the phenoxide and the alkyl halide. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices for this reaction.[2]

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Troubleshooting:

      • Temperature Optimization: Gradually increase the reaction temperature. A good starting point is room temperature, followed by gentle heating to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Q2: I am observing significant amounts of a side product that I suspect is from an elimination reaction. How can I minimize this?

A2: The Williamson ether synthesis is an SN2 reaction, which can compete with the E2 elimination pathway, especially with sterically hindered substrates or when using a strong, bulky base.[3]

  • Nature of the Alkyl Halide: While 2-(dimethylamino)ethyl chloride is a primary halide and less prone to elimination, issues can still arise.

    • Troubleshooting:

      • Leaving Group: If possible, consider using an alkyl halide with a better leaving group, such as an iodide or a tosylate, which can facilitate the SN2 reaction at lower temperatures, thus minimizing elimination.[3]

  • Reaction Conditions:

    • Temperature Control: As mentioned, higher temperatures can favor elimination. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Base Selection: While a strong base is needed for deprotonation, a very bulky base might favor elimination. If elimination is a major issue, consider using a less sterically hindered base like sodium hydride.

Step 2: Nitro Group Reduction

The second step involves the reduction of the nitro group of the ether intermediate to the desired aniline.

Q3: My nitro group reduction is incomplete, or I am seeing byproducts. What are the best practices for this step?

A3: Incomplete reduction or the formation of byproducts can often be attributed to the choice of reducing agent, catalyst activity, or reaction conditions.

  • Choice of Reducing Agent: Several methods can be employed for nitro group reduction.

    • Catalytic Hydrogenation: This is a clean and efficient method.

      • Troubleshooting:

        • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is active. If it has been exposed to air or contaminants, its activity may be compromised. Using a fresh batch of catalyst is recommended.

        • Hydrogen Pressure: The reaction may require a higher pressure of hydrogen to proceed to completion. This should be done with appropriate safety precautions in a suitable pressure vessel.

    • Metal/Acid Reduction: A common method involves using a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).[4]

      • Troubleshooting:

        • Metal Activation: Ensure the surface of the metal is clean and active. Washing with dilute acid can sometimes help.

        • Stoichiometry: Use a sufficient excess of the metal and acid to ensure complete reduction.

  • Reaction Monitoring: Closely monitor the reaction by TLC until all the starting material is consumed. Over-running the reaction is generally not an issue, but incomplete reactions will lead to purification challenges.

II. Frequently Asked Questions (FAQs)

Q4: What is the typical appearance and stability of this compound?

A4: this compound is typically a powder with a melting point in the range of 54-56 °C. Like many anilines, it can be sensitive to air and light and may darken over time due to oxidation. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q5: What are the key safety precautions I should take when working with this compound and its precursors?

A5: It is crucial to handle all chemicals with appropriate safety measures.

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work in a well-ventilated fume hood.

  • 4-Nitrophenol: This is a toxic and hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. Handle it in a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7]

Q6: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A6:

  • Thin Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of both the Williamson ether synthesis and the nitro reduction steps. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of the final product and identifying any byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis and quantification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the amine and ether functional groups and the disappearance of the nitro group.

III. Data and Protocols

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
ParameterConditionRationale
Reactants 4-Nitrophenol, 2-(Dimethylamino)ethyl chlorideReadily available starting materials.
Base Sodium Hydride (NaH)Strong, non-bulky base for efficient deprotonation.[1]
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent that dissolves reactants well.
Temperature 25-60 °CAllows for a reasonable reaction rate while minimizing side reactions.
Reaction Time 4-12 hoursMonitor by TLC for completion.
Experimental Protocol: Synthesis of 4-[2-(Dimethylamino)ethoxy]nitrobenzene
  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Table 2: Comparison of Nitro Reduction Methods
MethodReducing Agent/CatalystSolventProsCons
Catalytic Hydrogenation H₂, Pd/CEthanol, MethanolHigh yield, clean reaction.Requires specialized hydrogenation equipment.
Metal/Acid Reduction Fe, NH₄Cl or SnCl₂, HClEthanol/WaterInexpensive, effective.[4]Can require acidic workup and may generate metal waste.

IV. Visualizing the Process

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Analysis A 4-Nitrophenol D 4-[2-(Dimethylamino)ethoxy]nitrobenzene A->D Reaction B 2-(Dimethylamino)ethyl chloride B->D Reaction C Base (e.g., NaH) in DMF C->D Reaction F This compound D->F Reduction E Reducing Agent (e.g., H2, Pd/C) E->F G Crude Product F->G H Crystallization G->H I Pure Product H->I J Analytical Characterization (TLC, GC-MS, NMR) I->J

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Williamson Ether Synthesis

G Start Low Yield in Williamson Ether Synthesis Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Solvent Are all reactants soluble in the chosen solvent? Check_Base->Check_Solvent Yes Sol_Base Use a stronger base (e.g., NaH) or increase stoichiometry. Check_Base->Sol_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Sol_Solvent Switch to a more suitable polar aprotic solvent (e.g., DMF, DMSO). Check_Solvent->Sol_Solvent No Check_Purity Are starting materials pure and dry? Check_Temp->Check_Purity Yes Sol_Temp Gradually increase temperature and monitor by TLC. Check_Temp->Sol_Temp No Sol_Purity Purify/dry starting materials before use. Check_Purity->Sol_Purity No

Caption: Decision tree for troubleshooting low yield in the first synthetic step.

V. References

  • LookChem. Cas 22494-91-3, 4-[2-(diethylamino)ethoxy]aniline. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Clutch Prep. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZOPHENONE. [Link]

  • NCBI. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • PubMed Central (PMC) - NIH. N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. [Link]

  • BG RCI. Analytical method for the determination of aromatic amines. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

  • BIOFOUNT. 38519-63-0|4-[2-(Diethylamino)ethoxy]aniline. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Ask this paper | Bohrium. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. [Link]

  • OPUS. Analytical Methods. [Link]

  • PubMed Central (PMC) - NIH. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. [Link]

  • ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]

  • eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE. [Link]

Sources

Technical Support Center: Preventing Oxidation of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 4-[2-(Dimethylamino)ethoxy]aniline in their synthetic workflows. Due to its electronic properties, this aniline derivative is highly susceptible to oxidation, which can lead to decreased yields, complex purification challenges, and compromised product purity. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols to mitigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial observations and foundational questions regarding the instability of this compound.

Q1: Why is my sample of this compound or its reaction mixture turning a dark yellow, brown, or red color over time?

This discoloration is a classic visual indicator of oxidation.[1][2] While freshly purified aniline derivatives are often colorless or pale yellow, exposure to atmospheric oxygen initiates oxidation processes.[3] This leads to the formation of highly colored impurities such as nitroso, azoxy, or polymeric aniline species, which are responsible for the progressive darkening of your material.[1][2][4]

Q2: What makes the amino group in this compound particularly susceptible to oxidation?

The susceptibility to oxidation is rooted in the molecule's electronic structure. The primary amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring.[1] In this specific molecule, the para-substituted [2-(Dimethylamino)ethoxy] group is also strongly electron-donating. The cumulative effect of these two groups makes the benzene ring exceptionally electron-rich, thereby lowering its oxidation potential and making it more prone to losing electrons (i.e., oxidizing) compared to unsubstituted aniline.[5]

Q3: Beyond atmospheric oxygen, what other experimental factors can accelerate oxidation?

Several factors can catalyze or speed up the degradation process:

  • Heat: Elevated temperatures provide the activation energy for oxidation reactions to occur more rapidly.[6]

  • Light: UV radiation can promote the formation of radical species, initiating oxidative chain reactions.

  • Presence of Metal Ions: Certain metal ions, even at trace levels (e.g., from spatulas or reagents), can act as catalysts for oxidation.

  • pH: The pH of the reaction medium can significantly influence the rate of aniline oxidation.[1]

  • Acidic Conditions: While the amine is protonated and less susceptible to oxidation in strong acid, the slightly acidic nature of common chromatography media like silica gel can catalyze degradation, especially with prolonged exposure to air.[2]

Part 2: Proactive Strategies for Preventing Oxidation

Successfully handling this compound requires a proactive approach. The following strategies are the most effective methods for preventing oxidation during reactions and handling.

Strategy 1: Rigorous Exclusion of Oxygen via Inert Atmosphere Techniques

The most direct and effective method to prevent oxidation is to physically exclude oxygen from the reaction environment.[1][2][3] This is achieved by performing all manipulations under a positive pressure of an inert gas, such as dry nitrogen or argon.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas. This removes adsorbed water, which can interfere with some reactions.

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet). Flame-dry the assembled apparatus under a flow of inert gas to remove any final traces of moisture.

  • Atmosphere Purging: Ensure a steady, gentle flow of nitrogen or argon through the apparatus. A gas bubbler filled with mineral oil is used to monitor the positive pressure and prevent backflow of air.[1]

  • Solvent Degassing: Dissolved oxygen in solvents is a primary oxidant. Degas all solvents immediately before use by bubbling a stream of nitrogen or argon through them for at least 15-20 minutes.[3]

  • Reagent Addition:

    • Liquids: Add degassed solvents and liquid reagents via a cannula or a dry syringe through a rubber septum.[7]

    • Solids: Add solid reagents under a strong positive flow of inert gas ("nitrogen blanket") or in a glovebox.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction period.

  • Work-up: Upon completion, cool the reaction mixture to room temperature under the inert atmosphere. Perform the work-up and extraction steps as quickly as possible to minimize air exposure.

InertAtmosphere cluster_prep Preparation cluster_reaction Execution A 1. Flame-Dry Glassware B 2. Assemble & Purge with N2/Ar A->B C 3. Degas Solvents B->C D 4. Add Aniline & Reagents via Syringe C->D Transfer via Cannula E 5. Run Reaction under N2 Blanket D->E F 6. Quench & Work-up (Minimize Air Exposure) E->F ProtectionStrategy Start Reactive Aniline (Prone to Oxidation) Protected Stable Acetamide (Resistant to Oxidation) Start->Protected 1. Acetylation (Protection) Reacted Modified Acetamide Protected->Reacted 2. Desired Synthetic Transformation Final Deprotected Final Product (Desired Aniline) Reacted->Final 3. Hydrolysis (Deprotection)

Sources

Common challenges in the synthesis of "4-[2-(Dimethylamino)ethoxy]aniline" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[2-(Dimethylamino)ethoxy]aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction

This compound is a key building block in medicinal chemistry and materials science, notable for its trifunctional nature which allows for a variety of chemical modifications.[1] Its derivatives have been investigated for a range of biological activities, including as antiprotozoal agents.[2] The most common synthetic route involves the O-alkylation of 4-aminophenol with 2-(dimethylamino)ethyl chloride. While seemingly straightforward, this synthesis is often plagued by challenges related to selectivity, side reactions, and product purification. This guide aims to provide practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: The primary challenge in the alkylation of 4-aminophenol is the presence of two nucleophilic sites: the hydroxyl group (phenoxide) and the amino group. Direct alkylation without proper control can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which significantly complicates purification and reduces the yield of the desired product.[3][4] The relative nucleophilicity of the amine and the phenoxide can be influenced by the reaction conditions, particularly the choice of base and solvent.

Q2: How can I selectively achieve O-alkylation over N-alkylation of 4-aminophenol?

A2: To favor O-alkylation, the phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion.[1] This is typically achieved using a suitable base. A common strategy involves using a base like sodium hydroxide or potassium carbonate to generate the phenoxide, which is a stronger nucleophile than the neutral amino group.[1] For more rigorous selectivity, the amino group can be protected, for instance, by forming an imine with benzaldehyde. This protecting group can be subsequently removed by hydrolysis.[3][5]

Q3: My purified this compound product is unstable and changes color over time. Why is this happening and how can I prevent it?

A3: Anilines, in general, are susceptible to air and light-induced oxidation, which often results in the formation of colored impurities.[6] This instability is a known characteristic of similar compounds like 4-ethoxyaniline, which turns from colorless to dark red upon exposure to air and light.[6] To mitigate this, it is crucial to store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

A4: Purification of this compound and its derivatives can be challenging due to the presence of closely related byproducts. Column chromatography on silica gel is a standard and effective method for separating the desired O-alkylated product from N-alkylated and N,O-dialkylated impurities.[7] Recrystallization from a suitable solvent system, such as hexane/ethyl acetate, can also be employed to obtain a highly pure product.[7] The choice of solvent will depend on the specific derivative being synthesized.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of the Desired O-Alkylated Product 1. Competitive N-alkylation: The amino group of 4-aminophenol competes with the hydroxyl group for the alkylating agent.[4] 2. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion of starting materials. 3. Suboptimal base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a lower concentration of the reactive phenoxide.1. Protect the amino group: Consider protecting the amino group as an imine using benzaldehyde. This strategy has been shown to be effective for selective O-alkylation.[3] 2. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Ensure adequate stirring and consider increasing the reaction temperature or time as needed. 3. Select an appropriate base: Use a base such as potassium carbonate or sodium hydroxide to ensure efficient formation of the phenoxide ion.[1]
Formation of Tarry Byproducts 1. Oxidation of 4-aminophenol: The starting material, 4-aminophenol, can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of polymeric, tar-like substances. 2. Side reactions of the alkylating agent: 2-(Dimethylamino)ethyl chloride can undergo elimination reactions under certain basic conditions.1. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Control the reaction temperature: Maintain the recommended reaction temperature and avoid excessive heating. 3. Slow addition of reagents: Add the alkylating agent and base slowly to control the reaction exotherm and minimize side reactions.
Difficulty in Product Isolation and Purification 1. Formation of emulsions during workup: The basic nature of the product and byproducts can lead to the formation of stable emulsions during aqueous extraction. 2. Co-elution of impurities during chromatography: Structurally similar byproducts (N-alkylated and N,O-dialkylated) may have similar polarities, making separation by column chromatography difficult.[4]1. Adjust the pH: Carefully adjust the pH of the aqueous layer during workup to break emulsions. The addition of brine can also be helpful.[8] 2. Optimize chromatography conditions: Experiment with different solvent systems for TLC to achieve better separation. A gradient elution for column chromatography may be necessary. Recrystallization can be a valuable final purification step.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct O-Alkylation

This protocol describes the direct alkylation of 4-aminophenol.

Materials:

  • 4-Aminophenol

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in acetone or DMF.

  • Add potassium carbonate to the solution. The amount of base should be in molar excess (typically 2-3 equivalents) to neutralize the HCl from the alkylating agent and deprotonate the phenol.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acylation of this compound to form an Amide Derivative

This protocol details the synthesis of an amide derivative, a common modification of the aniline functionality.[1]

Materials:

  • This compound

  • Acetic anhydride or an appropriate acid chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM or THF in a round-bottom flask.

  • Add a base such as pyridine or triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or the desired acid chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualization of Synthetic Challenges

To better understand the key challenges in the synthesis, the following diagrams illustrate the competitive reaction pathways and a logical troubleshooting workflow.

G cluster_0 Alkylation of 4-Aminophenol 4-Aminophenol 4-Aminophenol O-Alkylation O-Alkylation 4-Aminophenol->O-Alkylation Base (e.g., K2CO3) -OH deprotonation N-Alkylation N-Alkylation 4-Aminophenol->N-Alkylation Competitive Nucleophilic Attack Alkylating Agent R-X (e.g., 2-(Dimethylamino)ethyl chloride) Alkylating Agent->O-Alkylation Alkylating Agent->N-Alkylation N,O-Dialkylation N,O-Dialkylation Alkylating Agent->N,O-Dialkylation Desired Product\n(4-Alkoxyaniline) Desired Product (4-Alkoxyaniline) O-Alkylation->Desired Product\n(4-Alkoxyaniline) N-Alkylated Byproduct N-Alkylated Byproduct N-Alkylation->N-Alkylated Byproduct N-Alkylated Byproduct->N,O-Dialkylation Further Alkylation Dialkylated Byproduct Dialkylated Byproduct N,O-Dialkylation->Dialkylated Byproduct

Caption: Competitive O- vs. N-alkylation pathways.

G Start Start Low Yield Low Yield Start->Low Yield Complex Mixture Complex Mixture Low Yield->Complex Mixture Yes Optimize Conditions Optimize Reaction (Temp, Time, Base) Low Yield->Optimize Conditions No Protect Amino Group Consider Amino Protection Strategy Complex Mixture->Protect Amino Group Yes Inert Atmosphere Use Inert Atmosphere Complex Mixture->Inert Atmosphere No, Tarry Purification Issues Purification Issues Protect Amino Group->Purification Issues Optimize Conditions->Purification Issues Inert Atmosphere->Purification Issues Optimize Chromatography Optimize Chromatography & Recrystallization Purification Issues->Optimize Chromatography Yes Successful Synthesis Successful Synthesis Purification Issues->Successful Synthesis No Optimize Chromatography->Successful Synthesis

Caption: Troubleshooting workflow for synthesis.

References

  • PubChem. 4-(2-(Diethylamino)ethoxy)aniline. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. Selective alkylation of the amino group of aminophenols. [Link]
  • ResearchGate. (PDF)
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
  • PubMed.
  • Reddit.
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
  • LookChem. Cas 22494-91-3,4-[2-(diethylamino)ethoxy]aniline. [Link]
  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
  • ResearchGate.
  • PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
  • Google Patents.
  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
  • Google Patents. Method for preparing 4-[2-(dimethylamino)
  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
  • National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • National Institutes of Health. N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. [Link]
  • Semantic Scholar. Molecular Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]amino)m-Oderinlo-Afonja/7b5f00030284489c7c2295669b7f584e0380840c)
  • Google Patents. Method for preparing 4-[2-(dimethylamino)

Sources

Technical Support Center: 4-[2-(Dimethylamino)ethoxy]aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "4-[2-(Dimethylamino)ethoxy]aniline." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the reaction mechanisms and kinetics of this versatile compound. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Introduction

This compound is a trifunctional molecule featuring a primary aromatic amine, an ether linkage, and a tertiary amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its reactivity is primarily dictated by the aromatic amine, which serves as a potent nucleophile and a precursor for various chemical transformations.[1]

This guide will focus on the most common reaction involving the primary aromatic amine: diazotization and subsequent azo coupling . We will explore the mechanism, kinetics, and common experimental challenges, providing you with the necessary tools to optimize your reactions.

Part 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2][] This reaction is typically carried out at low temperatures in the presence of a nitrous acid source, usually generated in situ from sodium nitrite and a strong acid.[2][]

Frequently Asked Questions (FAQs) - Diazotization

Q1: My diazotization reaction of this compound is not proceeding to completion. What are the likely causes?

A1: Incomplete diazotization can stem from several factors. Firstly, the temperature control is critical. Diazonium salts are generally unstable and can decompose at room temperature, releasing nitrogen gas.[4] It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the reaction. Secondly, the acidity of the reaction medium is crucial. A strong acidic environment is necessary to generate the active diazotizing agent, the nitrosonium ion (NO+). Insufficient acid can lead to a sluggish or incomplete reaction. Lastly, the purity of your starting material and reagents is important. Impurities in the this compound or degradation of the sodium nitrite can hinder the reaction.

Q2: I am observing the formation of a brown, tarry byproduct during my diazotization. What is happening and how can I prevent it?

A2: The formation of tarry byproducts is often due to the decomposition of the diazonium salt and subsequent side reactions. The electron-donating nature of the ethoxy group in this compound activates the aromatic ring, making the diazonium salt more susceptible to decomposition. To minimize this, ensure stringent temperature control and use the diazonium salt solution immediately in the subsequent coupling step. Additionally, excess nitrous acid can lead to side reactions; therefore, it is advisable to use a slight excess of the amine or to test for the presence of excess nitrous acid with starch-iodide paper.[4]

Q3: How does the dimethylaminoethoxy group influence the rate of diazotization compared to aniline?

A3: The dimethylaminoethoxy group is an electron-donating group. Electron-donating groups increase the electron density on the aromatic ring and the nitrogen of the amino group, making the amine more nucleophilic.[5] This enhanced nucleophilicity facilitates the attack on the nitrosonium ion, generally leading to a faster rate of diazotization compared to unsubstituted aniline under similar conditions.

Troubleshooting Guide: Diazotization
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt - Temperature too high, leading to decomposition.[4]- Insufficient acid, resulting in low concentration of the nitrosonium ion.- Impure starting materials or reagents.- Maintain reaction temperature strictly between 0-5 °C using an ice-salt bath.- Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄).- Use freshly prepared sodium nitrite solution and verify the purity of the aniline derivative.
Formation of Tarry Byproducts - Decomposition of the diazonium salt.- Side reactions due to excess nitrous acid.- Use the diazonium salt solution immediately after preparation.- Avoid a large excess of sodium nitrite. Monitor for excess nitrous acid with starch-iodide paper.[4]
Inconsistent Reaction Times - Inefficient mixing.- Fluctuation in reaction temperature.- Ensure vigorous stirring throughout the addition of sodium nitrite.- Monitor the internal reaction temperature closely.
Experimental Protocol: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound in a mixture of concentrated HCl and water, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for an additional 15-20 minutes after the addition is complete.

  • The resulting solution contains the diazonium salt and should be used immediately in the next step.

Reaction Mechanism Visualization

Diazotization cluster_0 Generation of Nitrosonium Ion cluster_1 Diazotization NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺ Aniline This compound N-Nitrosamine N-Nitrosamine intermediate Aniline->N-Nitrosamine + NO⁺ Diazonium_Salt Diazonium Salt N-Nitrosamine->Diazonium_Salt Proton transfers & Dehydration

Caption: Mechanism of diazotization of this compound.

Part 2: Azo Coupling Reactions

Diazonium salts are versatile intermediates that can undergo a variety of reactions. One of the most common is azo coupling, where the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component) to form an azo compound.[]

Frequently Asked Questions (FAQs) - Azo Coupling

Q1: My azo coupling reaction is giving a low yield of the desired azo dye. What could be the problem?

A1: Low yields in azo coupling reactions can be attributed to several factors. The pH of the reaction medium is critical. For coupling with phenols, a slightly alkaline medium is preferred to deprotonate the hydroxyl group and increase the nucleophilicity of the ring. For coupling with anilines, a slightly acidic medium is typically used. Incorrect pH can lead to a slow or non-existent reaction. Another common issue is the decomposition of the diazonium salt before it has a chance to react. As mentioned earlier, it is crucial to use the diazonium salt solution promptly and maintain a low temperature. Finally, the choice of coupling component is important; highly deactivated aromatic rings will not couple efficiently.

Q2: I am observing the formation of multiple colored products in my azo coupling reaction. How can I improve the selectivity?

A2: The formation of multiple products suggests that the coupling is occurring at different positions on the coupling component or that side reactions are taking place. To improve selectivity, ensure that the coupling component has a single, highly activated position for electrophilic attack. If multiple activated positions exist, consider using a blocking group to direct the coupling to the desired position. Additionally, carefully controlling the stoichiometry of the reactants can minimize side reactions. A slight excess of the coupling component is sometimes used to ensure complete consumption of the diazonium salt.

Q3: How can I monitor the progress of my azo coupling reaction?

A3: Azo compounds are typically intensely colored, so the formation of color is a good initial indicator that the reaction is proceeding. For more quantitative monitoring, Thin Layer Chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting materials, you can track the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring of the reaction kinetics.[6][7]

Troubleshooting Guide: Azo Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Azo Compound - Incorrect pH for coupling.- Decomposition of the diazonium salt.- Low reactivity of the coupling component.- Adjust the pH of the reaction mixture to the optimal range for your specific coupling component.- Use the diazonium salt solution immediately and maintain a low temperature.- Choose a coupling component with strong electron-donating groups.
Formation of Multiple Products - Coupling at multiple positions on the coupling component.- Side reactions.- Use a coupling component with a single, highly activated position.- Consider using blocking groups to direct the coupling.- Optimize the stoichiometry of the reactants.
Product is Difficult to Purify - Presence of closely related byproducts.- Tarry impurities.- Optimize the reaction conditions to minimize byproduct formation.- Employ appropriate purification techniques such as recrystallization or column chromatography.
Experimental Protocol: Azo Coupling with a Phenolic Component

Materials:

  • Diazonium salt solution of this compound (prepared as described above)

  • Phenolic coupling component (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the phenolic coupling component in an aqueous solution of sodium hydroxide, cooled in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 10 °C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the product by filtration, wash with cold water, and dry.

Reaction Kinetics Visualization

AzoCoupling cluster_rate Rate Determining Step Diazonium_Salt Diazonium Salt of This compound Intermediate Sigma Complex Intermediate Diazonium_Salt->Intermediate + Coupling Component (k₁) Coupling_Component Electron-Rich Aromatic Compound (e.g., Phenol, Aniline) Coupling_Component->Intermediate Azo_Compound Azo Compound (Dye) Intermediate->Azo_Compound - H⁺ (k₂) Rate Rate = k[Diazonium Salt][Coupling Component]

Sources

Technical Guidance: Safe Laboratory Handling of 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides essential safety protocols, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-[2-(Dimethylamino)ethoxy]aniline (CAS No: 62345-76-0). The aniline functional group presents specific hazards that demand rigorous adherence to safety procedures. This document is designed to supplement, not replace, your institution's internal safety protocols and the full Safety Data Sheet (SDS) provided by the manufacturer.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the fundamental questions regarding the intrinsic hazards of this compound. A thorough understanding of these risks is the first step in a safe experimental design.

Q1: What is this compound and what are its primary hazards?

This compound is an organic compound featuring an aniline core, making it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals.[1][2] Its structure combines a reactive aromatic amine with a dimethylaminoethoxy side chain.[1]

However, its utility is matched by significant health hazards. Hazard classifications can vary slightly between suppliers, but the compound and its close analogs are consistently identified as hazardous. The primary risks include severe skin and eye damage, respiratory irritation, and harm if swallowed or absorbed through the skin.[3][4]

Causality Behind the Hazard: Aniline and its derivatives are known for their ability to be absorbed through the skin and to cause irritation or chemical burns. The basic nature of the amine groups can disrupt biological tissues upon contact.

Data Summary: GHS Hazard Classifications

Hazard StatementGHS CodeSignal WordSource(s)
Causes severe skin burns and eye damageH314DangerSigma-Aldrich (for CAS 62345-76-0)[4]
Causes skin irritationH315WarningAK Scientific (for N-methyl analog)[3]
Causes serious eye irritationH319WarningAK Scientific (for N-methyl analog)[3]
Harmful if swallowedH302DangerSigma-Aldrich (for CAS 62345-76-0)[4]
Harmful in contact with skinH312DangerSigma-Aldrich (for CAS 62345-76-0)[4]
Harmful if inhaledH332DangerSigma-Aldrich (for CAS 62345-76-0)[4]
May cause respiratory irritationH335WarningAK Scientific (for N-methyl analog)[3]

Trustworthiness Principle: Given the variance in reported hazards, it is imperative to adopt the most stringent precautions. Always assume the compound can cause severe chemical burns (H314) and is harmful by all routes of exposure.

Q2: What are the potential routes of exposure and associated symptoms?

Exposure can occur through four primary routes:

  • Skin (Dermal) Contact: Can cause severe irritation, redness, pain, and chemical burns.[3] Aniline compounds are readily absorbed through the skin, which can lead to systemic effects.

  • Eye Contact: May result in redness, pain, or severe eye damage.[3] Immediate and prolonged irrigation is critical.

  • Inhalation: Breathing in dust or aerosols may cause irritation of the lungs and respiratory system.[3] Symptoms can include coughing and wheezing.[5]

  • Ingestion: Harmful or toxic if swallowed.[4][6] Symptoms may include headache, dizziness, nausea, and vomiting.[6]

Q3: What specific chemicals or conditions are incompatible with this compound?

To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials.

  • Strong Oxidizing Agents: Can react vigorously, potentially leading to fire or explosion.

  • Acids and Acid Chlorides: The basic amine groups will react exothermically with acids.[6][7]

  • Halogens and Chloroformates: These are reactive towards amines and should be avoided.[6]

  • Heat and Sources of Ignition: Keep away from open flames and hot surfaces as thermal decomposition can generate toxic gases like carbon and nitrogen oxides.[3][6]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

This section provides a guide to establishing a safe work environment by using a combination of engineering controls and appropriate PPE.

Q4: What engineering controls are mandatory for handling this compound?

Engineering controls are the first and most important line of defense.

  • Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][9]

  • Eyewash Station and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the event of accidental contact.[3][8] Proximity is key for effective decontamination.

Q5: What is the correct PPE ensemble for handling this compound?

A complete PPE ensemble is required to prevent skin and eye exposure.[3]

  • Gloves: Wear two pairs of chemical-resistant gloves (double-gloving). Nitrile gloves are a common choice, but consult a glove compatibility chart for the specific solvent being used. The outer glove should be removed and disposed of immediately after the handling procedure is complete.

  • Eye Protection: Chemical splash goggles are mandatory.[10] For procedures with a higher splash risk, a full-face shield should be worn over the goggles.[11][12]

  • Body Protection: A long-sleeved laboratory coat is required. For larger quantities or tasks with significant splash potential, a chemical-resistant apron should be worn over the lab coat.[12]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[5][6]

Workflow: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Wash1 Wash Hands Doff1 1. Outer Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2

Caption: Workflow for donning and doffing PPE to minimize exposure.

Section 3: Standard Operating Procedures (SOPs)

Follow these step-by-step guides for common laboratory tasks.

Q6: How do I safely weigh and prepare solutions of this compound?

Expertise Insight: This compound is a powder with a melting point of 54-56°C, meaning it can be a static-prone solid.[4] Careful handling is required to prevent generating airborne dust.

Protocol: Weighing and Dissolving

  • Preparation: Ensure all work will be done in a chemical fume hood. Designate a specific area within the hood for this task. Place a disposable absorbent bench liner on the work surface.

  • Tare Vessel: Place a clean, dry receiving vessel (e.g., a round-bottom flask) on the analytical balance inside the hood and tare it.

  • Aliquot Transfer: Using a spatula, carefully transfer the approximate amount of this compound from the stock container to the tared vessel. Do not tap or shake the container, which could create dust. Close the stock container immediately.

  • Weighing: Record the mass.

  • Dissolution: While still in the hood, slowly add the desired solvent to the vessel containing the compound. Swirl gently or use magnetic stirring to dissolve. Do not use heat unless the protocol specifically requires it and appropriate precautions are taken.

  • Cleanup: Decontaminate the spatula and any affected surfaces. Dispose of the bench liner and any contaminated items (like weighing paper) into the designated solid hazardous waste container.

Q7: What are the correct storage and disposal procedures?
  • Storage: Store the compound in its original, tightly-sealed container in a cool, dry, and well-ventilated area.[3] It should be stored in a locked cabinet or an area accessible only to authorized personnel.[3][13] Keep it segregated from incompatible materials like acids and strong oxidizers.[6][7]

  • Disposal: All waste, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.[3] Dispose of contents and containers in accordance with all local, regional, and national regulations.[13] Do not pour down the drain.[3][9]

Section 4: Emergency Procedures

This section outlines the immediate actions to take in the event of an emergency.

Q8: What should I do in case of accidental skin or eye contact?

Immediate action is paramount.

  • Skin Exposure: Immediately flush the affected skin with running water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3][6] Show the medical personnel the Safety Data Sheet.

  • Eye Exposure: Immediately flush the open eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Obtain immediate medical aid.[3]

Q9: How do I handle a spill of this compound?

The response depends on the size of the spill.

Spill_Response cluster_assessment Immediate Assessment cluster_actions Response Actions Start Spill Occurs IsExposed Is anyone exposed? Start->IsExposed SpillSize Spill is minor (<10g, contained)? IsExposed->SpillSize No FirstAid Provide First Aid (See Q8) IsExposed->FirstAid Yes UseKit Use Spill Kit: 1. Cover with absorbent 2. Scoop into waste bag 3. Decontaminate area SpillSize->UseKit Yes Evacuate Evacuate Area Call Emergency Response SpillSize->Evacuate No Alert Alert lab personnel & Supervisor FirstAid->Alert Alert->SpillSize

Caption: Decision-making workflow for responding to a chemical spill.

Protocol: Minor Spill Cleanup (<10g and contained in a hood)

  • Alert: Alert others in the immediate area.

  • Contain: Ensure the fume hood sash is lowered.

  • Absorb: Wear your full PPE ensemble. Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., soap and water), followed by a solvent rinse if appropriate. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and process it for hazardous waste pickup.

For any large spill, or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Q10: What are the procedures for inhalation or ingestion exposure?
  • Inhalation: Move the person to fresh air immediately.[3] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[3] Call a poison center or doctor immediately for treatment advice.[6][13]

References

  • Cas 22494-91-3,4-[2-(diethylamino)ethoxy]aniline - LookChem. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. [Link]
  • Aniline - Hazardous Substance Fact Sheet - NJ.gov. [Link]
  • Personal Protective Equipment | US EPA. [Link]
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]
  • Safety data sheet - 4-Ethoxyaniline - CPAChem. [Link]
  • Personal Protective Equipment (PPE)
  • Types of PPE to Wear When Compounding Hazardous Drugs - Provista. [Link]
  • Product information, 4-[2-(Diethylamino)ethoxy]aniline | P&S Chemicals. [Link]

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Removing unreacted "4-[2-(Dimethylamino)ethoxy]aniline" from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Unreacted "4-[2-(Dimethylamino)ethoxy]aniline" from a Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and chemists encountering challenges in the purification of reaction mixtures containing the unreacted starting material, this compound. As a bifunctional molecule with two basic centers of differing reactivity, its removal requires a nuanced approach. This document, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies and detailed protocols to ensure the successful isolation of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound challenging?

A1: The difficulty in removing this compound stems from its dual basicity. It possesses two nitrogen atoms that can be protonated: a moderately basic aromatic primary amine and a more strongly basic tertiary aliphatic amine. This means that slight variations in pH during aqueous workups can lead to incomplete extraction or co-extraction with a basic product. Furthermore, its polarity can lead to streaking or difficult separation during silica gel chromatography.

Q2: What are the key chemical properties I should be aware of for purification?

A2: Understanding the disparate basicity of the two nitrogen atoms is paramount. The tertiary dimethylamino group is significantly more basic than the aromatic aniline group. This is due to the electron-donating nature of the alkyl groups on the tertiary amine, which increases the electron density on the nitrogen, making its lone pair more available for protonation. Conversely, the lone pair of the aniline nitrogen is delocalized into the electron-withdrawing benzene ring, reducing its basicity.

To facilitate a targeted purification strategy, we can refer to the pKa values of structurally similar compounds. The experimental pKa of N,N-dimethylethanolamine is approximately 9.2-9.3, which serves as a good model for the tertiary amine side chain.[1][2] For the aromatic amine portion, the predicted pKa of a close analog, p-ethoxyaniline, is around 5.13. This significant difference in pKa values is the cornerstone of a selective acid-base extraction.

Functional Group AnaloguepKa of Conjugate AcidBasicity
N,N-Dimethylethanolamine~9.3More Basic
p-Ethoxyaniline~5.1Less Basic
Q3: My desired product is also basic. Can I still use an acid wash?

A3: Yes, but with careful pH control. If your product's basicity (pKa of its conjugate acid) is significantly lower than that of the dimethylamino group (~9.3), you can perform a selective extraction. By carefully adjusting the pH of the aqueous phase to a value between the pKa of your product's conjugate acid and the pKa of the protonated dimethylamino group, you can selectively protonate and extract the more basic this compound into the aqueous layer, leaving your less basic product in the organic phase. A preliminary small-scale trial is always recommended to determine the optimal pH.

Q4: I am observing significant streaking and poor separation on my silica gel column. What can I do?

A4: This is a common issue with amine-containing compounds on silica gel due to the interaction of the basic lone pairs with the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system. This will "cap" the active sites on the silica, leading to sharper peaks and improved separation.

Troubleshooting Guides & Protocols

Method 1: Selective Acid-Base Extraction

This is often the most efficient first-pass purification technique, leveraging the differential basicity of the two nitrogen atoms.

When to Use This Method:
  • When you have a significant amount of unreacted this compound remaining.

  • When your desired product is neutral, acidic, or significantly less basic than the impurity.

Underlying Principle:

By using a dilute acid solution, we can selectively protonate the more basic tertiary amine (pKa of conjugate acid ~9.3) without significantly protonating the less basic aniline (pKa of conjugate acid ~5.1). The resulting water-soluble ammonium salt of the impurity can then be extracted into the aqueous phase.

Detailed Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Initial Wash (Optional): If your product is not acidic, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can remove any acidic byproducts.

  • Selective Acidic Wash:

    • Prepare a dilute aqueous solution of hydrochloric acid (HCl), typically 0.1 M to 1 M. The optimal concentration will depend on the amount of impurity to be removed.

    • Add the dilute HCl solution to the separatory funnel containing your organic layer.

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently.

    • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using a halogenated solvent) or the upper aqueous layer (if using a less dense solvent like ether or ethyl acetate).

    • Drain and collect the aqueous layer.

    • Repeat the acidic wash 1-2 more times to ensure complete removal.

  • Neutralization and Final Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Follow with a wash with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visual Workflow:

cluster_0 Liquid-Liquid Extraction A Crude Reaction Mixture in Organic Solvent B Add Dilute Aqueous HCl A->B C Shake and Separate Layers B->C D Organic Layer: Desired Product C->D Less Basic E Aqueous Layer: Protonated Impurity C->E More Basic F Wash, Dry, and Concentrate D->F G Purified Product F->G

Caption: Workflow for selective acid-base extraction.

Method 2: Scavenger Resin Purification

Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules, which can then be easily removed by filtration. This method is particularly useful for removing trace amounts of impurities or when your product has similar solubility or basicity to the impurity.

Scenario A: Removing the Primary Aromatic Amine
  • When to Use: When your desired product contains a tertiary amine, and you want to selectively remove the primary aromatic amine of the starting material.

  • Recommended Resin: Aldehyde-functionalized resin (e.g., benzaldehyde resin).[3] These resins react selectively with primary amines to form an imine, which is bound to the solid support.

Detailed Protocol (Aldehyde Resin):
  • Resin Preparation: Swell the aldehyde resin in the reaction solvent (e.g., dichloromethane, THF) for at least 30 minutes.

  • Scavenging: Add the swollen resin to the crude reaction mixture (typically 2-4 equivalents relative to the estimated amount of the primary amine impurity).

  • Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS to determine when the impurity has been consumed.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

Scenario B: Removing the Tertiary Amine
  • When to Use: When your desired product is neutral or contains a less basic functional group, and you want to remove the more basic tertiary amine of the starting material.

  • Recommended Resin: Strong cation exchange (SCX) resin, such as those functionalized with sulfonic acid (SO₃H).[4] These acidic resins will protonate and bind the more basic tertiary amine.

Detailed Protocol (Sulfonic Acid Resin):
  • Resin Preparation: Condition the sulfonic acid resin by washing it with the solvent you will use for the purification (e.g., methanol, acetonitrile).

  • Loading: Load the crude reaction mixture onto a column packed with the conditioned resin.

  • Elution of Non-basic Components: Elute your desired neutral or less basic product with the solvent. The basic impurity will remain bound to the resin.

  • Release (Optional): If you wish to recover the bound impurity for analysis, you can elute it from the column with a solution of a stronger base, such as 2M ammonia in methanol.

  • Concentration: Collect the fractions containing your purified product and concentrate under reduced pressure.

Visual Workflow:

cluster_1 Scavenger Resin Purification H Crude Reaction Mixture I Add Swollen Scavenger Resin H->I J Agitate and Allow to React I->J K Filter to Remove Resin J->K L Resin with Bound Impurity K->L M Filtrate with Purified Product K->M N Concentrate M->N O Purified Product N->O

Caption: General workflow for scavenger resin purification.

Method 3: Column Chromatography

When other methods are insufficient or for final polishing, column chromatography is a reliable technique.

Key Considerations:
  • Stationary Phase: Standard silica gel is most common.

  • Mobile Phase: A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Tailing Reduction: As mentioned in the FAQs, add 0.1-1% triethylamine or another amine base to the eluent to prevent streaking.

  • Gradient Elution: A gradual increase in the polarity of the eluent during the run can improve separation if the polarity difference between your product and the impurity is small.

  • Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading onto a small amount of silica gel can improve resolution.

References

  • Human Metabolome Database. (2021). Showing metabocard for p-Phenetidine (HMDB0246417).
  • MOLBASE. (n.d.). N,N-dimethylethanolamine|108-01-0.
  • LookChem. (n.d.). Cas 108-01-0,N,N-Dimethylethanolamine.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2).

Sources

"4-[2-(Dimethylamino)ethoxy]aniline" stability in different reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-[2-(Dimethylamino)ethoxy]aniline

Welcome to the technical support guide for this compound (CAS 62345-76-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this versatile synthetic intermediate. Understanding the stability profile of this molecule is critical for ensuring reaction reproducibility, maximizing yields, and preventing the formation of unwanted impurities.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses common initial questions about the handling and storage of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by the interplay of its three key functional groups:

  • Primary Aromatic Amine (-NH₂): This is the most reactive site for oxidative degradation. The lone pair of electrons on the nitrogen is delocalized into the benzene ring, which makes the ring highly activated and susceptible to oxidation.[1][2] Aromatic amines are known to darken upon exposure to air and light due to the formation of colored oxidation products.[3]

  • Tertiary Aliphatic Amine (-N(CH₃)₂): This group is strongly basic and will readily protonate in acidic media.[4] While generally stable, its basicity can influence reaction pathways, especially in competition with the less basic aromatic amine.

  • Ether Linkage (-O-): The ether group is generally robust and stable under most neutral and basic conditions. However, it can be susceptible to cleavage under harsh acidic conditions (e.g., strong mineral acids at elevated temperatures). The ethoxy group also acts as an electron-donating group, further activating the aromatic ring towards electrophilic reactions and oxidation.

Q2: What are the common visual indicators of compound degradation?

A2: The most common sign of degradation is a change in color. Pure this compound is a powder, but upon degradation, it may turn yellow, brown, or even a dark reddish-violet.[3] In solution, this discoloration is a clear indicator of oxidation or polymerization. Formation of insoluble particulate matter is another sign of advanced degradation.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure maximum shelf-life and prevent degradation, the following storage conditions are recommended:

  • Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly advisable to minimize oxidation.

  • Solutions: Solutions of aromatic amines are generally less stable than the solid material.[5] It is best practice to prepare solutions fresh before use. If storage is necessary, they should be kept in a refrigerator, protected from light, and preferably under an inert atmosphere. Some studies on primary aromatic amines (PAAs) suggest that storage in a dilute acidic solution (e.g., 3 mmolL⁻¹ HCl) can improve stability over short periods compared to neutral or acetic acid solutions.[6]

Section 2: Troubleshooting Guide - Stability in Specific Reaction Media

This section provides a problem-and-solution framework for common issues encountered during reactions.

Issue 1: My reaction mixture turns dark brown/purple shortly after adding this compound.
  • Root Cause Analysis: This is a classic symptom of oxidation. The electron-rich aniline ring is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by trace metal impurities, light, or elevated temperatures.[3][4] The resulting oxidized species can undergo further reactions to form highly colored polymeric materials. The electron-donating para-ethoxy substituent lowers the oxidation potential of the aniline moiety, making it even more prone to oxidation than unsubstituted aniline.[7][8]

  • Troubleshooting Workflow:

    start Reaction Turning Dark? check_inert Is the reaction under an inert atmosphere (N₂/Ar)? start->check_inert implement_inert Action: Degas solvents and run under N₂ or Ar blanket. check_inert->implement_inert No check_light Is the reaction vessel protected from light? check_inert->check_light Yes implement_inert->check_light implement_light Action: Wrap flask in aluminum foil. check_light->implement_light No check_reagents Are reagents and solvents pure and free of peroxides/metals? check_light->check_reagents Yes implement_light->check_reagents implement_reagents Action: Use freshly purified solvents and high-purity reagents. check_reagents->implement_reagents No success Problem Resolved check_reagents->success Yes implement_reagents->success

Issue 2: I'm observing poor stability or unexpected byproducts in acidic media.
  • Root Cause Analysis: The behavior in acidic media is dominated by the basicity of the two amine groups.

    • Protonation: Both the tertiary aliphatic amine and the primary aromatic amine will be protonated to form ammonium salts. [4]This is the expected and primary interaction. Protonation of the aromatic amine deactivates the ring and generally increases its stability against oxidation.

    • Acid-Specific Instability: Certain acids can cause issues. For example, studies have shown that some primary aromatic amines are particularly unstable in 3% acetic acid, potentially due to side reactions like amide formation. [6] 3. Diazotization: If a source of nitrite (e.g., NaNO₂, or atmospheric NOx in nitric acid) is present in the acidic medium, the primary aromatic amine can be converted to an unstable diazonium salt, which can lead to a host of decomposition products.

  • Data Summary: Stability in Common Acids

Reaction MediumExpected InteractionPotential Stability IssuesRecommendation
Dilute HCl / H₂SO₄ Protonation of both amines to form salts.Generally stable. [6]Recommended for creating aqueous solutions or as a general acidic medium.
Acetic Acid Protonation of both amines.Potential for N-acetylation or other degradation; some PAAs show poor stability. [6]Use with caution. Monitor for byproducts. Consider dilute HCl as an alternative.
Nitric Acid (HNO₃) Protonation and potential for ring nitration.High risk of uncontrolled oxidation and nitration.Not Recommended unless nitration is the desired outcome.
Issue 3: My acylation/sulfonylation reaction is sluggish or gives low yields.
  • Root Cause Analysis: When reacting the primary aromatic amine with an acyl chloride or sulfonyl chloride, a molecule of HCl is produced as a byproduct. Both the primary and tertiary amines on the starting material are basic and can be neutralized by this HCl. This effectively removes your starting material from the reaction, leading to low conversion.

  • Solution: The reaction requires the addition of a non-nucleophilic "scavenger" base. [4]This base is stronger than the aniline and serves to neutralize the acid byproduct, allowing the primary amine to react to completion.

  • Experimental Design Choice:

    cluster_0 Acylation/Sulfonylation Protocol start Dissolve 4-[2-(DMA)E]Aniline in aprotic solvent (e.g., DCM, THF) add_base Add 1.1-1.5 eq. of a scavenger base (e.g., Pyridine, TEA) start->add_base cool Cool reaction mixture to 0 °C add_base->cool add_acyl Slowly add 1.0 eq. of Acyl/Sulfonyl Chloride cool->add_acyl warm Allow to warm to RT and stir to completion add_acyl->warm workup Aqueous Workup & Purification warm->workup

    Caption: Recommended workflow for acylation/sulfonylation reactions.

Section 3: Protocol for Stability Assessment

This section provides a standardized method for quantitatively assessing the stability of this compound under your specific experimental conditions.

Protocol 1: HPLC-UV Method for Quantifying Stability Over Time

This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the parent compound in a solution over time.

1. Materials & Reagents:

  • This compound (high purity standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other modifier, for pH control)

  • The specific reaction medium/solvent to be tested (e.g., pH 4 buffer, DCM, etc.)

  • Class A volumetric flasks and pipettes

2. Preparation of Standard Stock Solution:

  • Accurately weigh ~10 mg of this compound and dissolve it in a 10 mL volumetric flask with 50:50 ACN:Water to create a 1 mg/mL stock solution.

  • From this stock, prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL) by serial dilution.

3. Sample Preparation and Incubation:

  • Prepare a solution of this compound in your test medium at a known concentration (e.g., 100 µg/mL).

  • Divide this solution into several vials, each representing a time point (e.g., T=0, 1h, 4h, 8h, 24h).

  • Store the vials under the desired experimental conditions (e.g., 40°C, ambient light, etc.).

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient is often effective. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: Monitor at a wavelength where the aniline chromophore absorbs strongly, typically around 254 nm or a lambda max determined by a UV scan. [4]* Procedure:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • At each time point, take an aliquot from the corresponding sample vial, dilute if necessary, and inject it into the HPLC.

5. Data Analysis:

  • For each time point, determine the concentration of the parent compound by comparing its peak area to the standard curve.

  • Plot the percentage of the remaining parent compound against time to generate a degradation profile.

References

  • Sundarban Mahavidyalaya, "Arom
  • ResearchGate, "Influence of Storage Conditions on the Stability of Certain Arom
  • NCERT, "Amines", [Link]
  • ResearchGate, "Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migr
  • YouTube, "Effect of Substituents on the Basicity of Anilines", [Link]
  • JoVE, "Basicity of Arom
  • Environmental Science: Processes & Impacts (RSC Publishing), "Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values", [Link]
  • PubChem, "4-Ethoxyaniline", [Link]

Sources

Effect of temperature on "4-[2-(Dimethylamino)ethoxy]aniline" reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for 4-[2-(Dimethylamino)ethoxy]aniline. This guide is designed to provide Senior Application Scientist-level insights into the critical role of temperature in reactions involving this versatile intermediate. Here, you will find actionable advice in a question-and-answer format, detailed troubleshooting guides, and validated protocols to help you navigate experimental challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

There is no universal optimal temperature; it is highly dependent on the specific transformation. However, a general guideline is to start at ambient (room) temperature (approx. 20-25°C) and adjust based on reaction progress. For highly exothermic reactions or when dealing with sensitive reagents, starting at a lower temperature (e.g., 0°C) is recommended. Gentle heating to 40-60°C can be effective for increasing the rate of sluggish reactions, but careful monitoring is crucial.

Q2: My reaction mixture is turning dark brown or black upon heating. What is happening and how can I prevent it?

Dark discoloration and the formation of tar-like substances are classic indicators of aniline oxidation.[1][2] The primary amino group (-NH₂) on the aromatic ring is a strong activating group, making the molecule highly susceptible to oxidation, a process that is significantly accelerated by heat.

To prevent this:

  • Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is critical to prevent air oxidation.[1][2]

  • Purify Starting Materials: Ensure your this compound is pure and not already discolored from storage.[1][2]

  • Protect the Amino Group: The most robust solution is to protect the primary amine, typically via acetylation to form the corresponding acetanilide. The amide is significantly less prone to oxidation and moderates the ring's reactivity.[1][2]

Q3: I am attempting an electrophilic aromatic substitution (e.g., halogenation) and getting multiple products. How does temperature play a role?

The primary amino group is a powerful ortho, para-director and activating group, making the aromatic ring extremely reactive towards electrophiles.[1][3] This high reactivity often leads to over-halogenation (di- or tri-substitution) even at room temperature.[1] Increasing the temperature will further accelerate the reaction, almost guaranteeing the formation of multiple products.

To achieve selective monohalogenation:

  • Lower the Temperature: Run the reaction at 0°C or below to slow down the rate of substitution.

  • Protect the Amino Group: As mentioned above, converting the amine to an acetamide is the standard and most effective method.[1] This attenuates the activating effect, allowing for controlled, selective substitution, typically at the para-position due to steric hindrance.[1]

Q4: Why is my Friedel-Crafts reaction failing with this substrate?

Anilines, including this derivative, generally do not undergo Friedel-Crafts alkylation or acylation.[3] The primary amino group (and the tertiary amine in the side chain) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[3] This issue is not temperature-dependent; the reaction is fundamentally incompatible. The solution is to protect the amino group as an acetamide before attempting the Friedel-Crafts reaction.[3]

Q5: Can the tertiary amine on the ethoxy side chain interfere with reactions?

Yes. The dimethylamino group is basic and can be protonated by acids, potentially rendering the molecule more water-soluble.[4] It can also react with alkylating agents in a Menshutkin reaction to form a quaternary ammonium salt, which significantly alters the molecule's properties.[4] If your reaction conditions are acidic or involve alkyl halides, be aware of these potential side reactions, which can be influenced by temperature.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound, with a focus on thermal effects.

Symptom / Observation Potential Temperature-Related Cause Suggested Solutions & Explanations
Low or No Product Yield 1. Insufficient Thermal Energy: The activation energy for the reaction is not being met at the current temperature. 2. Reactant/Catalyst Decomposition: The temperature is too high, causing thermal degradation of the starting material or a sensitive catalyst.[5]1. Gently Increase Heat: Incrementally warm the reaction mixture to 40-60°C and monitor progress closely by TLC or LC-MS.[5] 2. Lower the Temperature: If decomposition is suspected, run the reaction at a lower temperature for a longer duration. Verify the thermal stability of all components.
Reaction Mixture Darkens (Yellow → Brown → Black) Oxidation of the Aniline Moiety: The electron-rich aromatic amine is highly susceptible to air oxidation, a process that is dramatically accelerated at elevated temperatures.[1][2]1. Run Under Inert Gas: Immediately switch to a nitrogen or argon atmosphere to exclude oxygen.[1][2] 2. Reduce Temperature: Operate at the lowest effective temperature. 3. Protect the Amine: Acetylate the primary amine to form the more stable acetanilide before proceeding with the main reaction.[1]
Formation of Multiple Products (Poor Selectivity) Over-activation at High Temperatures: For electrophilic substitutions, high temperatures increase reaction rates indiscriminately, leading to polysubstitution (e.g., di- or tri-halogenation) on the highly activated ring.[1]1. Cool the Reaction: Perform the addition of the electrophile at 0°C or below to moderate reactivity. 2. Protect the Amine: This is the most reliable method. The acetyl group moderates the ring's reactivity, enabling selective mono-substitution.[1][3]
Unidentified Impurities in Final Product Thermal Decomposition Side Products: Heating the reaction for extended periods or at excessive temperatures may lead to the thermal decomposition of the starting material or product.1. Review Thermal Stability Data: While specific data for this molecule is limited, related anilines can decompose at high temperatures.[6] Assume a cautious upper limit (e.g., < 100-120°C) for prolonged reactions. 2. Purification: Use techniques like column chromatography or recrystallization with activated carbon to remove colored impurities.[2]
Difficulty Removing Unreacted Starting Material N/A (Workup Issue) This is typically a purification challenge, not a thermal one. Solution: During workup, perform an acidic wash (e.g., with 1M HCl). The basic aniline will be protonated and move into the aqueous phase, separating it from the desired product in the organic layer.[7]

Experimental Protocols & Visualizations

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for determining the optimal temperature for a given reaction.

G A Start Reaction at RT (20-25°C) B Monitor by TLC/LC-MS after 1h A->B C Is Reaction Progressing? B->C D Continue Monitoring at RT C->D  Yes F Gently Heat (e.g., 40°C) C->F  No E Reaction Complete D->E G Monitor for Progress & Side Products F->G H Side Products or Darkening? G->H I Lower Temp / Use Protection Strategy H->I  Yes J Increase Temp Incrementally (e.g., to 60°C) H->J  No I->A Re-attempt J->G K Optimal Temp Found J->K

Caption: Workflow for optimizing reaction temperature.

Protocol: Selective Monobromination of this compound via Amine Protection

This protocol demonstrates how to control the high reactivity of the aniline through protection, enabling a selective reaction that would otherwise be uncontrollable with heat.

Part A: Acetylation (Protection of the Primary Amine) [2]

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in glacial acetic acid.

  • Reagent Addition: While stirring, slowly add 1.1 equivalents of acetic anhydride. The reaction is often exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting aniline.

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. The protected product, N-(4-(2-(dimethylamino)ethoxy)phenyl)acetamide, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically pure enough for the next step without further purification.

G cluster_0 Protection cluster_1 Reaction cluster_2 Deprotection Aniline Substituted Aniline (Highly Activated) Acetamide Substituted Acetanilide (Moderately Activated) Aniline->Acetamide + Acetic Anhydride (RT) Brominated Brominated Acetanilide (Selective Para Product) Acetamide->Brominated + Bromine / NBS (Controlled Temp, e.g., 0°C) Final Monobrominated Aniline (Final Product) Brominated->Final + Acid/Base Hydrolysis (Heat, e.g., Reflux)

Caption: Protection-Reaction-Deprotection strategy workflow.

Part B: Bromination of the Acetanilide

  • Setup: Dissolve the dried acetanilide from Part A in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Temperature Control: Cool the flask in an ice bath to 0-5°C . This is a critical step to ensure selectivity and prevent side reactions.

  • Reagent Addition: Slowly add 1.0 equivalent of the brominating agent (e.g., a solution of bromine in acetic acid or N-bromosuccinimide) dropwise. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy any excess bromine. The brominated product will often precipitate and can be collected by filtration.

Part C: Hydrolysis (Deprotection) [2]

  • Setup: Reflux the crude brominated acetanilide from Part B with an excess of aqueous acid (e.g., 10-20% HCl) or base (e.g., 10% NaOH). Heating is required for this step to cleave the stable amide bond.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 1-4 hours until the reaction is complete.

  • Isolation: Cool the solution. If using acidic hydrolysis, neutralize with a base (e.g., NaOH) to precipitate the free amine product. If using basic hydrolysis, the product may precipitate upon cooling or require extraction with an organic solvent.

  • Purification: Collect the final product by filtration or extraction, wash, and dry. Purify further by recrystallization or column chromatography as needed.

References
  • Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. doi:10.15227/orgsyn.033.0027.
  • ResearchGate. (n.d.). Mechanism of the reaction of aniline with 4-amino-N,N-dimethylaniline... ResearchGate.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • ResearchGate. (n.d.). How do I remove aniline from the reaction mixture? ResearchGate.
  • LibreTexts Chemistry. (2020). 20.7: Reactions of Arylamines. LibreTexts.

Sources

Technical Support Center: Solvent Selection for 4-[2-(Dimethylamino)ethoxy]aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for selecting the optimal solvent for the synthesis of 4-[2-(Dimethylamino)ethoxy]aniline. This molecule is typically synthesized via a Williamson ether synthesis, an SN2 reaction where the sodium or potassium salt of 4-aminophenol is reacted with a 2-(dimethylamino)ethyl halide. The choice of solvent is paramount for reaction success, directly influencing reaction rate, yield, and purity.

Troubleshooting Guide: Common Synthesis Problems & Solvent-Based Solutions

This section addresses common issues encountered during the synthesis and provides solutions centered on solvent choice and handling.

Q1: My reaction is extremely slow or appears incomplete. Could the solvent be the problem?

A1: Yes, a slow or incomplete reaction is a classic symptom of a suboptimal solvent choice for an SN2 reaction like the Williamson ether synthesis. The root cause is often insufficient stabilization of the reaction's transition state.

  • Causality: The SN2 mechanism involves a single, concerted step where the phenoxide nucleophile attacks the electrophilic carbon of the 2-(dimethylamino)ethyl halide. This creates a charge-separated transition state. Polar aprotic solvents are ideal because they possess a strong dipole moment to stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.[1] Furthermore, they solvate the cation (e.g., Na⁺ or K⁺) but leave the alkoxide nucleophile relatively "free" and highly reactive.[2][3][4]

  • Troubleshooting Steps:

    • Assess Your Current Solvent: If you are using a nonpolar solvent (e.g., Toluene, Hexane) or a less polar solvent like Tetrahydrofuran (THF), the reaction rate will be inherently slow. These solvents cannot effectively stabilize the charged intermediates.

    • Switch to a Polar Aprotic Solvent: The industry standard solvents for this type of reaction are N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[5][6][7] They offer excellent solvency for the reactants and significantly accelerate the reaction.[3] Acetonitrile is another effective, though slightly less polar, alternative.[6][8]

    • Ensure Anhydrous Conditions: Polar aprotic solvents are often hygroscopic. Water contamination will protonate your highly basic phenoxide, neutralizing your nucleophile and halting the reaction. Always use anhydrous grade solvents.

Q2: I'm observing significant side-product formation. How can solvent choice mitigate this?

A2: Side products in a Williamson ether synthesis typically arise from a competing elimination (E2) reaction, especially if the electrophile is sterically hindered or the conditions are not optimized.

  • Causality: While the intended electrophile, 2-(dimethylamino)ethyl halide, is a primary halide and should favor substitution, the wrong solvent can alter the outcome. Protic solvents (e.g., ethanol, water) are particularly problematic. They can solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and making it act more as a base, which promotes elimination.[9][10]

  • Troubleshooting Steps:

    • Strictly Avoid Protic Solvents: Do not use the parent alcohol (e.g., ethanol) as the solvent. While historically used in some Williamson syntheses, it is not ideal for this specific transformation and will reduce the nucleophile's reactivity.[5][10]

    • Confirm Solvent Purity: Ensure your polar aprotic solvent is free from amine impurities, which can act as competing nucleophiles.

    • Temperature Control: High reaction temperatures can also favor elimination. A proper polar aprotic solvent like DMF or Acetonitrile often allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C) compared to less optimal solvents, thereby minimizing side reactions.

Q3: My product is difficult to isolate. The solvent seems impossible to remove. What are my options?

A3: This is a very common challenge, particularly when using high-boiling polar aprotic solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C).[11] Standard rotary evaporation is often ineffective.

  • Causality: The strong intermolecular forces and high boiling points of these solvents make them non-volatile.[12]

  • Troubleshooting & Workup Protocols:

    • Aqueous Wash Strategy (Most Common):

      • Protocol: After the reaction is complete, cool the mixture and dilute it with a large volume of water (a common rule of thumb is 5-10 volumes of water for every volume of DMF/DMSO).[12][13] The product, being organic, should precipitate or be extractable with a less polar solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). DMF and DMSO are highly miscible with water and will be washed away into the aqueous layer.[11][12]

      • Pro-Tip: For more efficient removal of DMF, perform multiple washes with a 5% LiCl aqueous solution instead of just water or brine.[11][14] The lithium ions coordinate with DMF, improving its partitioning into the aqueous phase.[11][14]

    • Azeotropic Removal:

      • Protocol: If the product is stable at higher temperatures, you can add a solvent like toluene or heptane and remove the DMF as a lower-boiling azeotrope under reduced pressure on a rotary evaporator.[11][15] This requires a good vacuum pump.

    • Consider a Lower-Boiling Alternative: If product isolation is a recurring issue, consider using Acetonitrile (b.p. 82 °C) for the reaction.[8] It is a competent polar aprotic solvent for SN2 reactions and is easily removed by standard rotary evaporation.[6]

Frequently Asked Questions (FAQs)

Q4: What is the best all-around solvent to start with for this synthesis?

A4: For reliability and high reaction rates, N,N-Dimethylformamide (DMF) is the most recommended starting solvent.[6] Its high dielectric constant and excellent solvating power for a wide range of organic and inorganic compounds make it ideal for this SN2 reaction.[16]

Q5: Why are polar aprotic solvents so effective for this reaction?

A5: Their effectiveness stems from two key properties:

  • High Polarity: They possess a significant dipole moment that stabilizes the charge-separated transition state of the SN2 reaction, which lowers the activation energy and speeds up the reaction.[1][4]

  • Aprotic Nature: They lack acidic protons (like the -OH in water or ethanol). This is crucial because it prevents them from forming strong hydrogen bonds with the anionic nucleophile (the phenoxide).[2][3] A "naked," unsolvated nucleophile is much more reactive. In contrast, protic solvents would create a solvent cage around the nucleophile, inhibiting its ability to attack the electrophile.[9]

Q6: What are the critical safety considerations for solvents like DMF and Acetonitrile?

A6: Both solvents require careful handling in a professional laboratory setting.

  • N,N-Dimethylformamide (DMF):

    • Toxicity: DMF is readily absorbed through the skin and can cause liver damage with acute or chronic exposure.[16][17][18] It is also a suspected reproductive hazard and is classified by IARC as a possible human carcinogen.[17][19]

    • Handling: Always handle DMF in a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including double gloves (nitrile is often recommended), safety goggles, and a lab coat.[16]

  • Acetonitrile (MeCN):

    • Toxicity: Acetonitrile is toxic and can be metabolized in the body to produce cyanide.[20] Exposure can occur via inhalation, ingestion, or skin absorption.[21]

    • Flammability: It is a highly flammable liquid with a low flash point (2 °C).[8] All sources of ignition must be strictly excluded from the handling area.[22]

    • Handling: Use only in a chemical fume hood, away from heat and flames. Ensure proper grounding of containers to prevent static discharge. Wear appropriate PPE.[22]

Data & Diagrams

Solvent Property Comparison Table

The following table summarizes key properties of solvents relevant to the synthesis of this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
N,N-Dimethylformamide (DMF) C₃H₇NO15336.7Polar AproticExcellent solvent, high reaction rates. Difficult to remove.[16][18] Toxic, absorbed through skin.[19]
Dimethyl Sulfoxide (DMSO) C₂H₆OS18947.2Polar AproticVery high polarity, excellent for stubborn reactions. Even harder to remove than DMF.
Acetonitrile (MeCN) CH₃CN8237.5Polar AproticGood alternative to DMF.[8] Easy to remove.[21] Flammable and toxic.[22]
Acetone C₃H₆O5621.0Polar AproticLower boiling point, less effective than DMF/MeCN for this reaction due to lower polarity.
Tetrahydrofuran (THF) C₄H₈O667.5Moderately Polar AproticGenerally too low in polarity for efficient SN2 with phenoxides, leading to slow reactions.
Ethanol (EtOH) C₂H₅OH7824.5Polar ProticNot Recommended. Solvates and deactivates the nucleophile through H-bonding.[9]
Solvent Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate solvent for your synthesis.

SolventSelection start Start: Synthesize This compound reaction_type Reaction Type: Williamson Ether Synthesis (SN2) start->reaction_type solvent_class Choose Solvent Class reaction_type->solvent_class protic Polar Protic (e.g., Ethanol, Water) solvent_class->protic Avoid: Deactivates Nucleophile aprotic Polar Aprotic (Recommended) solvent_class->aprotic Ideal: Maximizes Nucleophilicity choice Select Specific Solvent aprotic->choice dmf DMF (Default Choice) choice->dmf Highest Rate acetonitrile Acetonitrile (Alternative) choice->acetonitrile Easier Workup consider_workup Consider Post-Reaction Workup dmf->consider_workup acetonitrile->consider_workup dmf_workup High-Boiling Point: Requires aqueous wash (LiCl) or azeotropic removal consider_workup->dmf_workup acn_workup Low-Boiling Point: Easy removal via standard rotary evaporation consider_workup->acn_workup

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for addressing catalyst poisoning in reactions involving 4-[2-(Dimethylamino)ethoxy]aniline . The unique combination of a primary aniline, a tertiary amine, and an aryl ether linkage in this molecule presents specific challenges in catalytic processes, particularly in widely-used hydrogenation reactions. This resource is designed to help you diagnose, resolve, and prevent common issues encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: My hydrogenation reaction with this compound has stalled or is significantly slower than expected. What are the likely causes related to catalyst poisoning?

A stalled or sluggish reaction is a classic symptom of catalyst deactivation. With a substrate like this compound, the primary suspects for catalyst poisoning are the nitrogen-containing functional groups.

  • Tertiary Amine Poisoning: The dimethylamino group is a potent Lewis base. The lone pair of electrons on the nitrogen can strongly adsorb to the active sites of metal catalysts (e.g., Palladium, Platinum, Nickel), effectively blocking access for the intended reactants.[1][2] This is often a primary cause of reduced catalytic activity.

  • Product Inhibition: If the desired product of the reaction also contains basic nitrogenous groups, it can compete with the starting material for the catalyst's active sites, leading to a slowdown in the reaction rate as the product concentration increases.

  • Impurities in the Starting Material: The this compound starting material itself may contain impurities that are potent catalyst poisons. These can include sulfur compounds or other organic molecules with functional groups that bind strongly to the catalyst.

Q2: I'm observing the formation of unexpected byproducts. Could this be related to catalyst poisoning or side reactions?

Yes, the formation of byproducts can be linked to the reaction conditions and the nature of the catalyst, and in some cases, can contribute to catalyst deactivation. For this compound, a key consideration is the stability of the aryl ether bond.

  • Aryl Ether Cleavage: Under certain hydrogenation conditions, particularly with catalysts like palladium, the C-O bond of the aryl ether can be susceptible to cleavage.[3][4][5] This can lead to the formation of phenols and other degradation products, which may or may not interfere with the catalyst's activity but will certainly reduce the yield of the desired product. The specific conditions (temperature, pressure, catalyst type) will influence the extent of this side reaction.

Q3: How can I definitively determine if my catalyst is poisoned?

A systematic approach is crucial to pinpoint the cause of deactivation. Here is a suggested workflow:

  • Control Experiment: Run the reaction with a fresh batch of catalyst and highly purified starting materials. If the reaction proceeds as expected, it strongly suggests that the original catalyst was poisoned or that the starting materials were contaminated.

  • Catalyst Addition Test: In a stalled reaction, add a fresh portion of the catalyst. A renewed burst of activity is a strong indicator that the initial catalyst charge was deactivated.

  • Analytical Characterization of the Spent Catalyst: For a more in-depth analysis, the spent catalyst can be characterized using surface-sensitive techniques.[6][7]

Analytical TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Identifies the elemental composition of the catalyst surface and the chemical state of elements, which can reveal the presence of adsorbed poisons like nitrogen or sulfur.[6][7]
Inductively Coupled Plasma (ICP-MS/OES) Quantifies the elemental composition of the catalyst, useful for detecting the accumulation of inorganic poisons.[7]
Temperature-Programmed Desorption (TPD) Determines the strength of adsorption of species on the catalyst surface, which can help differentiate between weakly and strongly bound poisons.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) of Reaction Mixture Can identify potential degradation products of the substrate that may be acting as poisons.[8]

Troubleshooting Guides

Issue 1: Reaction Rate is Unacceptably Slow or Stalled

This is the most common manifestation of catalyst poisoning when using this compound.

G cluster_0 Catalyst Surface cluster_1 Reactant Molecule Active Site Active Site Substrate This compound Tertiary Amine Tertiary Amine Substrate->Tertiary Amine has Aryl Ether Aryl Ether Substrate->Aryl Ether has Aniline Aniline Substrate->Aniline has Tertiary Amine->Active Site Strong Adsorption (Poisoning) Side Product Side Product Aryl Ether->Side Product Cleavage under Hydrogenation Desired Product Desired Product Aniline->Desired Product Desired Reaction

Sources

Technical Support Center: A Researcher's Guide to Reactions Involving 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-[2-(Dimethylamino)ethoxy]aniline. This resource is designed to provide practical, field-proven insights into the successful execution and work-up of reactions involving this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring both scientific integrity and operational efficiency.

Section 1: General Handling, Safety, and Reagent Quality

This section addresses foundational aspects of working with this compound to ensure safety and the integrity of your experimental setup.

Q1: What are the primary safety precautions I should take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[4]

Q2: My this compound starting material has a dark color. Can I still use it?

A2: The purity of your starting material is critical for a successful reaction. Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and potentially interfere with your reaction.[5]

  • Visual Inspection: A pure sample of an aniline derivative should ideally be a light-colored solid. If your material is significantly discolored (e.g., dark brown or black), it suggests degradation.[6]

  • Purification: If you suspect impurities, consider purifying the aniline before use. Recrystallization from a suitable solvent or filtration through a plug of silica gel can often remove colored oxidation byproducts.

  • Inert Atmosphere: To prevent further oxidation, especially in sensitive reactions like palladium-catalyzed cross-couplings, it is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[5]

Section 2: Reaction Work-up and Purification Strategies

This section provides detailed guidance on the isolation and purification of products derived from this compound, with a focus on leveraging its unique chemical properties.

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: The presence of two basic nitrogen atoms (the aromatic aniline and the tertiary aliphatic amine) in this compound makes it highly amenable to removal via acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic solvents as a function of pH.[7][8]

An acidic wash will protonate the basic nitrogen atoms, forming a water-soluble salt that partitions into the aqueous layer, effectively separating it from your desired neutral or less basic product in the organic layer.[9][10][11]

Step-by-Step Acid Wash Protocol:

  • Solvent Choice: Ensure your desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with the chosen organic solvent.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The protonated aniline salt will be in the lower aqueous layer (for chlorinated solvents) or the upper aqueous layer (for less dense solvents like ethyl acetate).

  • Drain and Repeat: Drain the aqueous layer. Repeat the wash with fresh dilute acid to ensure complete removal of the aniline.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.

Q4: I'm having trouble with emulsions during the aqueous work-up. What can I do?

A4: Emulsions are a common issue, particularly when dealing with basic compounds and high concentrations of dissolved salts. Here are several strategies to break an emulsion:

  • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to layer separation.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

Q5: What is the best way to purify my final product after the initial work-up?

A5: The choice of purification method depends on the properties of your product (e.g., polarity, crystallinity, boiling point).

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is the most common stationary phase.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Distillation: For liquid products with sufficiently different boiling points from impurities, distillation (often under reduced pressure to prevent thermal decomposition) is a viable option.[12]

Section 3: Troubleshooting Common Synthetic Challenges

This section addresses specific problems that may arise during reactions involving this compound and offers solutions based on mechanistic principles.

Q6: I am performing a Buchwald-Hartwig amination with this compound and getting a low yield. What are the potential causes?

A6: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is sensitive to several factors.[13][14] Low yields can often be attributed to issues with the catalyst, reagents, or reaction conditions.[15][16]

Troubleshooting Buchwald-Hartwig Amination:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivation The aniline substrate can sometimes coordinate to the palladium catalyst, leading to inhibition or decomposition.[6]* Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired catalytic cycle over catalyst deactivation.[6] * Precatalyst: Employ modern, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) for more reliable and reproducible results.[6]
Reagent Quality Impurities in solvents, starting materials, or the base can poison the catalyst.* Anhydrous & Degassed Solvents: Use anhydrous, degassed solvents to prevent catalyst oxidation and hydrolysis of the base.[6] * Pure Reagents: Ensure all reagents are of high purity.
Suboptimal Base The strength and solubility of the base are crucial for the catalytic cycle.* Base Selection: Strong, non-nucleophilic bases like NaOtBu are commonly used. For some substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[6][15]
Incorrect Temperature The reaction may require a specific temperature range for optimal performance.* Temperature Optimization: Experiment with a range of temperatures (typically 80-120 °C) while monitoring the reaction progress.[12][15]

Q7: I am trying to perform a Friedel-Crafts acylation on the aromatic ring of this compound, but the reaction is not working. Why?

A7: Direct Friedel-Crafts reactions on anilines are generally unsuccessful. The lone pair of electrons on the aniline nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards electrophilic substitution.[17]

Solution: Protection of the Amino Group

To overcome this, the highly reactive amino group must be "protected" before carrying out the Friedel-Crafts reaction. Acetylation is a common protection strategy.[17]

  • Protection: React the this compound with an acylating agent like acetic anhydride to form the corresponding acetanilide. This reduces the basicity of the nitrogen and makes the aromatic ring amenable to Friedel-Crafts acylation.[18]

  • Friedel-Crafts Reaction: Perform the desired acylation on the protected acetanilide.

  • Deprotection: The acetyl protecting group can be removed by acid or base hydrolysis to regenerate the free aniline.

Visualized Workflows and Decision Trees

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.

General Work-up Procedure for a Neutral Product

G reaction_mixture Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->dilute extract Transfer to Separatory Funnel dilute->extract acid_wash Wash with 1M HCl (aq) (Repeat 2x) extract->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Contains Product) separate_layers->organic_layer Keep aqueous_layer Aqueous Layer (Contains Protonated Aniline) separate_layers->aqueous_layer Discard neutralize_wash Wash with sat. NaHCO3 (aq) organic_layer->neutralize_wash brine_wash Wash with Brine neutralize_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purify (Chromatography, Recrystallization) crude_product->purify pure_product Pure Product purify->pure_product

Caption: A standard acid-base extraction workflow to isolate a neutral product.

Troubleshooting Low Yield in Aniline Reactions

G start Low Reaction Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup purity_impure Material Discolored or Old? check_purity->purity_impure conditions_suboptimal Conditions Optimized? check_conditions->conditions_suboptimal workup_loss Product Loss During Extraction? check_workup->workup_loss purify_reagent Purify Starting Material (e.g., Recrystallization) purity_impure->purify_reagent Yes use_inert Run Reaction Under Inert Atmosphere (N2/Ar) purity_impure->use_inert No, but sensitive optimize_temp Optimize Temperature conditions_suboptimal->optimize_temp No optimize_solvent Screen Solvents conditions_suboptimal->optimize_solvent No optimize_reagents Check Reagent Stoichiometry and Catalyst/Ligand Choice conditions_suboptimal->optimize_reagents No adjust_ph Adjust pH of Aqueous Washes workup_loss->adjust_ph Yes back_extract Back-extract Aqueous Layers adjust_ph->back_extract

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Technical Support Center: Troubleshooting Halogen
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
  • Troubleshooting side reactions in the N-alkyl
  • 4-[2-(Dimethylamino)ethoxy]-N-methylaniline - AK Scientific, Inc.
  • Acid-Base Extraction - Chemistry LibreTexts.
  • Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing). [Link]
  • Lapatinib intermediates - Google P
  • troubleshooting guide for incomplete 3-Iodoaniline reactions - Benchchem.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Acid–base extraction - Wikipedia.
  • SAFETY D
  • Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google P
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence.
  • 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0 | Benchchem.
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.
  • Exp 6 - Extraction.
  • SAFETY D
  • How do I remove aniline from the reaction mixture?
  • SAFETY D
  • SAFETY D
  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

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Validation & Comparative

A Tale of Two Anilines: A Comparative Guide to 4-[2-(Dimethylamino)ethoxy]aniline and 4-Ethoxyaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of aniline building blocks is a critical decision that dictates the trajectory of a synthetic route and the properties of the final product. While structurally similar, aniline derivatives can exhibit vastly different reactivity, solubility, and influence on the bioactivity of a target molecule. This guide provides an in-depth, objective comparison of two commercially significant anilines: 4-[2-(Dimethylamino)ethoxy]aniline and the more traditional 4-ethoxyaniline (also known as p-phenetidine).

This analysis moves beyond a simple cataloging of properties, offering insights into the causality behind experimental choices. We will explore how the seemingly subtle difference of a terminal dimethylamino group on the ethoxy side chain profoundly impacts the utility of these reagents in synthesis, supported by comparative data and detailed experimental protocols.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these anilines is essential for predicting their behavior in a reaction. The introduction of the dimethylaminoethoxy group significantly alters key parameters such as molecular weight, melting point, and basicity.

PropertyThis compound 4-Ethoxyaniline (p-Phenetidine)
CAS Number 62345-76-0156-43-4[1]
Molecular Formula C₁₀H₁₆N₂OC₈H₁₁NO[1]
Molecular Weight 180.25 g/mol 137.18 g/mol [1]
Appearance PowderColorless to dark red liquid[1]
Melting Point 54-56 °C2-5 °C[1]
Boiling Point Not readily available250 °C[1]
Solubility Soluble in organic solvents. The hydrochloride salt is expected to have enhanced aqueous solubility.[2]Practically insoluble in water; soluble in organic solvents like ethanol and ether.[3]
Basicity (pKa of conjugate acid) Expected to be higher than 4-ethoxyaniline due to the presence of the tertiary amine.The pKa of the conjugate acid is approximately 5.25.

The Decisive Structural Difference: A Strategic Choice in Synthesis

The primary distinction lies in the para-substituent on the aniline ring. 4-Ethoxyaniline possesses a simple ethoxy group, while this compound features a more complex side chain containing a tertiary amine. This modification is not merely an increase in molecular weight; it introduces a second basic center and alters the steric and electronic environment of the molecule.

Electronic and Steric Effects on Reactivity

The reactivity of the primary amino group is paramount in most synthetic applications of anilines. This reactivity is governed by both electronic and steric factors.

  • Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen of the primary amino group is responsible for its nucleophilicity. The diethylaminoethoxy side chain in this compound is expected to have a net electron-donating effect, increasing the electron density on the aniline nitrogen and making it a stronger base and potentially a more potent nucleophile compared to 4-ethoxyaniline.[4][5] However, the bulky nature of this side chain can introduce steric hindrance, which may temper its reactivity in certain transformations, particularly with sterically demanding electrophiles.[6][7]

  • The Role of the Tertiary Amine: The dimethylamino group in the side chain of this compound provides a second site for protonation. This can be strategically utilized to enhance aqueous solubility by forming a dihydrochloride salt. This property is particularly advantageous in certain pharmaceutical formulations and biological assays. Furthermore, the tertiary amine can act as an internal base or participate in intramolecular interactions, influencing reaction pathways and the conformation of the final product.

Comparative Synthesis: N-Acylation as a Case Study

N-acylation is a fundamental transformation for anilines, leading to the formation of amides which are prevalent in pharmaceuticals and other functional materials.[8] Here, we compare the synthesis of the corresponding N-acetyl derivatives.

General Reaction Scheme

G cluster_0 N-Acylation of Anilines Aniline Substituted Aniline Amide N-Acetyl-Substituted Aniline Aniline->Amide + (CH3CO)2O AceticAnhydride Acetic Anhydride AceticAnhydride->Amide AceticAcid Acetic Acid

Caption: General workflow for the N-acylation of substituted anilines.

Experimental Protocols

Protocol 1: Synthesis of N-{4-[2-(Dimethylamino)ethoxy]phenyl}acetamide

This protocol is adapted from procedures for the acylation of similar amino-ether anilines.[9]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq) dropwise with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin)

This is a classic and well-documented procedure.[10]

  • Dissolution: In a round-bottom flask, add 4-ethoxyaniline (1.0 eq) to water.

  • Acidification: Add a stoichiometric amount of hydrochloric acid to form the more soluble hydrochloride salt.

  • Buffering: Add a solution of sodium acetate to buffer the reaction mixture.

  • Acylation: While stirring vigorously, add acetic anhydride (1.1 eq) to the mixture.

  • Reaction and Precipitation: Continue to stir the mixture. The N-(4-ethoxyphenyl)acetamide product will precipitate out of the aqueous solution as a white solid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a mixture of ethanol and water.

Discussion of Synthetic Outcomes
  • Reaction Rate: The higher basicity of this compound suggests it may react more rapidly in the initial nucleophilic attack on the acetic anhydride.[4] However, steric hindrance from the bulky side chain could potentially slow the reaction compared to the less encumbered 4-ethoxyaniline.[7]

  • Work-up and Purification: The presence of the tertiary amine in the product of Protocol 1 necessitates an extraction-based work-up to separate it from the aqueous phase and any salts. In contrast, the product of Protocol 2 conveniently precipitates from the reaction mixture, simplifying its isolation. The higher polarity of N-{4-[2-(Dimethylamino)ethoxy]phenyl}acetamide may require a more polar eluent system for column chromatography compared to N-(4-ethoxyphenyl)acetamide.

  • Solubility: The resulting amide from this compound retains a basic tertiary amine, allowing for the formation of a water-soluble salt upon treatment with acid. This can be a significant advantage in biological applications where aqueous solubility is crucial. N-(4-ethoxyphenyl)acetamide is considerably less soluble in water.

Applications in Drug Discovery and Materials Science

The choice between these two anilines is often dictated by the desired properties of the final molecule.

4-Ethoxyaniline has a long history as a key intermediate in the synthesis of various compounds:

  • Pharmaceuticals: It is a well-known precursor to phenacetin, an analgesic and antipyretic.[1] Its derivatives have been explored for a range of other biological activities.[3]

  • Dyes and Pigments: 4-Ethoxyaniline is extensively used in the manufacturing of azo dyes, where it serves as a diazo component.[3]

This compound and its analogues are increasingly utilized in modern drug discovery programs for several strategic reasons:

  • Improved Pharmacokinetics: The dimethylaminoethoxy moiety is a common feature in many bioactive compounds and is often introduced to enhance physicochemical properties such as solubility and cell permeability.[4] This can lead to improved oral bioavailability and a better overall pharmacokinetic profile.

  • Target Engagement: The tertiary amine can participate in hydrogen bonding or ionic interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.[4]

  • Versatile Synthetic Handle: It serves as a trifunctional building block, allowing for selective modifications at the primary amine, the aromatic ring, and the tertiary amine, enabling the creation of diverse molecular libraries for screening.[4] A notable example is its structural similarity to key intermediates used in the synthesis of the prokinetic agent Itopride.

Conclusion: A Strategic Choice Based on Desired Outcomes

The comparison between this compound and 4-ethoxyaniline is a clear illustration of how subtle structural modifications can have a profound impact on the synthetic utility and the properties of the resulting molecules.

G cluster_0 Decision Matrix Start Choice of Aniline Intermediate Ethoxyaniline 4-Ethoxyaniline Start->Ethoxyaniline Seeking established routes, simple work-up, applications in dyes and traditional pharma. Dimethylaminoethoxy This compound Start->Dimethylaminoethoxy Targeting improved solubility, enhanced bioactivity, and modern drug design flexibility. Outcome1 Products like Phenacetin, Azo Dyes. Simpler purification (precipitation). Ethoxyaniline->Outcome1 Leads to... Outcome2 Molecules with enhanced pharmacokinetic properties (e.g., Itopride analogues). Requires extractive work-up. Dimethylaminoethoxy->Outcome2 Leads to...

Caption: Logical relationship for selecting the appropriate aniline intermediate.

4-Ethoxyaniline remains a workhorse in synthetic chemistry, valued for its cost-effectiveness, straightforward reactivity, and well-established protocols, particularly in applications where aqueous solubility of the final product is not a primary concern.

This compound , on the other hand, represents a more modern, strategic choice, especially in the field of drug discovery. The additional functionality it provides offers a powerful tool for medicinal chemists to fine-tune the properties of a lead compound, addressing potential liabilities such as poor solubility and bioavailability. While its synthesis and purification may be more complex, the potential benefits in terms of improved biological performance often justify the additional steps.

Ultimately, the decision of which aniline to employ is a classic example of the structure-property relationships that govern chemical synthesis. By understanding the fundamental differences in their reactivity and the properties they impart, researchers can make a more informed and strategic choice to achieve their desired synthetic outcomes.

References

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl- ethoxy) phenyl] acetamide analogues. (n.d.).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
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A Comparative Guide to 4-[2-(Dimethylamino)ethoxy]aniline and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aniline and its derivatives represent a cornerstone in the edifice of modern medicinal chemistry. As a privileged scaffold, the aniline core is present in a vast array of therapeutic agents, from kinase inhibitors in oncology to antiarrhythmics in cardiology.[1] Its utility stems from its synthetic versatility and its ability to engage in crucial hydrogen bonding interactions within biological targets. This guide provides an in-depth comparative analysis of 4-[2-(Dimethylamino)ethoxy]aniline , a versatile trifunctional building block, against two well-established aniline-derived drugs: Procainamide and Lidocaine .

The core structure of this compound features a primary aromatic amine, a flexible ether linkage, and a tertiary amine, making it a valuable intermediate for constructing diverse molecular architectures.[2][3] Our objective is to dissect the subtle yet critical differences in chemical properties, synthetic accessibility, and structure-activity relationships (SAR) between these molecules. By understanding the causal links between their structures and functions, researchers and drug development professionals can better leverage these scaffolds to design next-generation therapeutics with improved efficacy, stability, and safety profiles.

This analysis will pivot on comparing this compound with:

  • Procainamide : A Class Ia antiarrhythmic agent that shares a similar dialkylaminoethyl side chain but connects it to the phenyl ring via an amide linkage, offering a direct comparison of the linker's impact.[4][5]

  • Lidocaine : A Class Ib antiarrhythmic and local anesthetic synthesized from 2,6-dimethylaniline, which provides a contrasting example of how ring substitution and a different amide orientation dictate biological application.[6][7]

Part 1: Physicochemical and Structural Analysis

The biological fate and efficacy of a drug molecule are intrinsically linked to its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and ionization constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Physicochemical Data

The table below summarizes key properties of our three compounds of interest. This quantitative data provides a foundation for understanding their distinct behaviors in biological systems.

PropertyThis compoundProcainamideLidocaine
Structure

CAS Number 62345-76-0[3]51-06-9[4]137-58-6
Molecular Formula C₁₀H₁₆N₂O[3]C₁₃H₂₁N₃O[4]C₁₄H₂₂N₂O
Molecular Weight 180.25 g/mol [3]235.33 g/mol [4]234.34 g/mol
Melting Point 54-56 °C[3]165-169 °C[5]66-69 °C
logP (experimental) ~1.8 (estimated)0.88[5]2.44
pKa (tertiary amine) ~9.0 (estimated)9.24[5]7.9

Causality Behind the Data:

  • The Linker Group (Ether vs. Amide): The most striking difference lies between this compound and Procainamide. The ether linkage in the former is chemically more robust and less polar than the amide linkage in Procainamide. The amide group's ability to act as both a hydrogen bond donor and acceptor contributes to Procainamide's lower logP value (increased hydrophilicity) compared to Lidocaine and our target compound.[5] This difference in stability is profound; amides are susceptible to enzymatic hydrolysis, whereas ethers are generally more metabolically stable.

  • Ring Substitution: Lidocaine's structure deviates significantly due to the two methyl groups at positions 2 and 6 of the aniline ring.[6][8] This steric hindrance serves a dual purpose: it protects the adjacent amide bond from hydrolysis, significantly increasing its half-life in vivo, and it forces a non-planar conformation that is crucial for its binding to sodium channels.

  • Basicity (pKa): The tertiary amine side chain is a common feature, rendering all three molecules basic and allowing for the formation of water-soluble salts for formulation. The pKa values are all within a range that ensures a significant portion of the molecules are protonated at physiological pH, a key requirement for interacting with ion channels and for aqueous solubility.

Part 2: Comparative Synthesis Strategies

The synthetic route to an active pharmaceutical ingredient (API) or a key intermediate is a critical consideration, impacting cost, scalability, and purity. Here, we compare the established synthetic pathways for our compounds of interest.

Synthesis of 4-[2-(Dialkylamino)ethoxy]aniline

The synthesis of the target compound and its analogues is typically achieved via a Williamson ether synthesis , a robust and well-established method. This involves the reaction of a p-aminophenol derivative with a 2-(dialkylamino)ethyl halide.

Experimental Protocol: General Synthesis of 4-[2-(Diethylamino)ethoxy]aniline

  • Deprotonation: In a reaction vessel, dissolve 1.0 equivalent of 4-aminophenol in a suitable polar aprotic solvent (e.g., DMF or Acetone). Add 1.1 equivalents of a strong base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt. The choice of a carbonate base is cost-effective and sufficiently strong to deprotonate the phenolic hydroxyl without affecting the less acidic amino group.

  • Nucleophilic Substitution: Add 1.05 equivalents of 2-(diethylamino)ethyl chloride hydrochloride dropwise to the suspension. The use of a slight excess of the alkyl halide ensures complete consumption of the limiting phenoxide.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Heating accelerates the Sₙ2 reaction.

  • Workup and Isolation: After cooling to room temperature, filter the mixture to remove inorganic salts. Quench the filtrate with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product, 4-[2-(diethylamino)ethoxy]aniline.[2]

Diagram: Synthesis of 4-[2-(Diethylamino)ethoxy]aniline

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (Sₙ2) Aminophenol 4-Aminophenol Base K₂CO₃ in DMF Aminophenol->Base + Phenoxide Potassium 4-aminophenoxide (Intermediate) Base->Phenoxide Phenoxide_ref Phenoxide Intermediate AlkylHalide 2-(Diethylamino)ethyl chloride Product 4-[2-(Diethylamino)ethoxy]aniline AlkylHalide->Product Phenoxide_ref->AlkylHalide + Heat

Caption: Workflow for the synthesis of 4-[2-(Diethylamino)ethoxy]aniline.

Synthesis of Procainamide

Procainamide is synthesized from 4-aminobenzoic acid. The key transformation is an amidation reaction. To prevent self-polymerization, the aniline nitrogen must first be protected.[9]

Experimental Protocol: Synthesis of Procainamide

  • Protection: React 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide to form the Boc-protected intermediate, N-(tert-butoxycarbonyl)-4-aminobenzoic acid. This step ensures the subsequent acylation occurs at the carboxylic acid and not the aniline amine.[9]

  • Activation: Activate the carboxylic acid of the protected intermediate. This can be achieved by converting it to an acid chloride with thionyl chloride (SOCl₂) or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate.[9]

  • Amidation: React the activated intermediate with N,N-diethylethylenediamine. The more nucleophilic primary amine of the diamine selectively attacks the activated carbonyl to form the amide bond.

  • Deprotection: Remove the Boc protecting group by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield Procainamide hydrochloride.[9]

Diagram: Synthesis of Procainamide

G PABA 4-Aminobenzoic Acid BocPABA Boc-Protected PABA PABA->BocPABA + Boc₂O (Protection) Activated Activated Ester/Acid Chloride BocPABA->Activated + SOCl₂ or DCC (Activation) BocProcainamide Boc-Procainamide Activated->BocProcainamide + N,N-Diethylethylenediamine (Amidation) Procainamide Procainamide BocProcainamide->Procainamide + TFA or HCl (Deprotection)

Caption: Synthetic pathway for Procainamide.

Synthesis of Lidocaine

The synthesis of Lidocaine is a classic two-step process taught in many organic chemistry courses, valued for its efficiency and high yields.[6][7][8]

Experimental Protocol: Synthesis of Lidocaine

  • Acylation: In a suitable solvent like glacial acetic acid or dichloromethane, react 2,6-dimethylaniline with chloroacetyl chloride.[6][8][10] A weak base like sodium acetate may be added to neutralize the HCl byproduct.[8] This reaction forms the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. The choice of the highly reactive chloroacetyl chloride ensures efficient acylation of the aniline.

  • Amination: Dissolve the chloro-acetamide intermediate in a solvent such as toluene and add an excess of diethylamine. Reflux the mixture for several hours.[8] The diethylamine acts as both the nucleophile and the base in this Sₙ2 reaction, displacing the chloride to form Lidocaine. An excess is used to drive the reaction to completion and neutralize the generated HCl.

  • Purification: After the reaction, the product is typically isolated via an acid-base extraction to separate the basic Lidocaine from non-basic impurities, followed by crystallization.[6]

Diagram: Synthesis of Lidocaine

G Aniline 2,6-Dimethylaniline Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide Aniline->Intermediate + Acetic Acid (Acylation) Chloroacetyl Chloroacetyl Chloride Lidocaine Lidocaine Intermediate->Lidocaine + Toluene, Reflux (Amination Sₙ2) Diethylamine Diethylamine (excess) SAR cluster_procainamide Procainamide cluster_lidocaine Lidocaine cluster_target 4-[2-(Dialkylamino)ethoxy]aniline p_amide Amide Linker (Hydrolysis site) p_amine 4-Amino Group (N-acetylation site) l_amide Amide Linker l_methyl Ortho-Methyl Groups (Steric Shield) l_methyl->l_amide Protects t_ether Ether Linker (Metabolically Stable) t_amine 4-Amino Group (Potential Metabolism Site)

Caption: SAR comparison of key functional groups and their roles.

Comparative Pharmacokinetic Parameters

The structural differences translate directly into distinct pharmacokinetic profiles for the two established drugs.

ParameterProcainamideLidocaine
Administration IV, Oral [11]IV, Topical, Infiltration [12]
Bioavailability (Oral) ~85% [4]Low (~35%, due to first-pass metabolism)
Protein Binding 15-20% [4]60-80%
Metabolism Hepatic (acetylation to NAPA) [4]Hepatic (N-dealkylation)
Elimination Half-life 2.5 - 4.5 hours [4][13]1.5 - 2.0 hours [13]

This data illustrates that while both are antiarrhythmics, their clinical use is shaped by their pharmacokinetics. Procainamide's longer half-life and active metabolite require careful patient monitoring. [13][14]Lidocaine's rapid metabolism makes it suitable for controlled intravenous infusions but not for oral use as an antiarrhythmic. A hypothetical drug based on the this compound scaffold might be expected to have improved metabolic stability over Procainamide due to its ether linker, potentially leading to a longer half-life and no active metabolites, which could simplify dosing regimens.

Part 4: Toxicity Profile of Aniline Derivatives

A significant consideration in the development of any aniline-based therapeutic is the potential toxicity of the aniline scaffold itself. Aniline is a known toxin that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. [15][16]It is also classified by the IARC as a Group 2A agent, probably carcinogenic to humans. [17] The central challenge and goal for medicinal chemists is to modify the aniline core to eliminate these toxic liabilities while retaining the desired pharmacological activity. [18]This is often achieved by:

  • Blocking Metabolism: Adding substituents that prevent the formation of toxic metabolites (e.g., N-hydroxy anilines). The steric hindrance in Lidocaine is a prime example of this principle.

  • Isosteric Replacement: In some cases, the entire aniline ring may be replaced with a bioisostere, such as a saturated carbocycle, to improve the safety profile. [19] Derivatization of the amino group on this compound, for example by converting it to an amide or urea, would be a mandatory step in any drug discovery program to mitigate the risks associated with a free primary aromatic amine.

Conclusion

This comparative analysis reveals This compound as a highly promising and versatile scaffold for drug discovery. Its key structural features offer distinct advantages and disadvantages when compared to established drugs like Procainamide and Lidocaine.

  • Superior Stability: The ether linkage provides a clear advantage in metabolic stability over the amide bond in Procainamide, potentially leading to simpler pharmacokinetics and a better safety profile.

  • Synthetic Versatility: The presence of three distinct functional groups (primary aromatic amine, tertiary aliphatic amine, and the phenyl ring) allows for selective and diverse chemical modifications to optimize potency, selectivity, and ADME properties.

  • Tunable Properties: Unlike the sterically defined scaffold of Lidocaine, the para-substituted ring of this compound offers a platform where modifications to the amino group can be used to fine-tune interactions with a biological target without the overriding influence of ortho-substituents.

Future research should focus on synthesizing libraries of derivatives from this scaffold, particularly by modifying the primary amine to form amides, ureas, or sulfonamides, to block potential metabolic activation and explore new interactions with therapeutic targets. By leveraging the lessons learned from decades of research on Procainamide and Lidocaine, drug development professionals can use this compound as a starting point to engineer novel therapeutics with superior properties.

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Characterization of compounds synthesized from "4-[2-(Dimethylamino)ethoxy]aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Characterization and Comparative Analysis of Compounds Synthesized from 4-[2-(Dimethylamino)ethoxy]aniline

This guide provides an in-depth technical comparison of bioactive compounds synthesized from the versatile chemical intermediate, this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships in experimental design and data interpretation. We will explore the synthesis of distinct chemical classes derived from this precursor, detail the methodologies for their characterization, and objectively compare their biological performance against relevant alternatives, supported by experimental data.

The Strategic Importance of the this compound Scaffold

This compound is a trifunctional chemical scaffold of significant interest in medicinal chemistry. Its value stems from the unique combination of three key structural features:

  • A Primary Aromatic Amine (-NH2): This group serves as a highly reactive nucleophilic handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases or quinazolines.[1]

  • An Ether Linkage (-O-): The ether group imparts conformational flexibility and can influence the molecule's solubility and ability to form hydrogen bonds, which are critical for interaction with biological targets.[1]

  • A Tertiary Aliphatic Amine (-N(CH3)2): The dimethylamino group provides a basic center, which can be crucial for aqueous solubility (via salt formation) and for specific ionic interactions with biological macromolecules like enzymes or receptors.

This combination makes the scaffold an excellent starting point for creating diverse molecular libraries with potential therapeutic applications, ranging from anticancer to antimicrobial agents.[2][3]

Comparative Analysis of Synthesized Derivatives

The utility of the this compound core is best demonstrated by examining the distinct classes of compounds synthesized from it and comparing their biological activities.

Hydrazone Derivatives as Kinase Inhibitors and Antiamoebic Agents

A prominent class of derivatives is synthesized by converting the parent aniline into a benzohydrazide, which is then condensed with various aldehydes to form a library of hydrazones.[2][4] These compounds have shown potent and specific biological activities.

Application 1: Anticancer Activity via MARK4 Inhibition

Microtubule Affinity Regulating Kinase 4 (MARK4) is a crucial Ser/Thr kinase implicated in cancer progression.[2] Specific hydrazone derivatives of this compound have been identified as potent MARK4 inhibitors. In a comparative study, two lead compounds, H4 and H19 , demonstrated excellent, low-nanomolar inhibition of MARK4 and selective cytotoxicity against cancer cells.[2]

Table 1: Comparative Anticancer Activity of Hydrazone Derivatives H4 and H19 [2][4]

CompoundTarget Cancer Cell LineIC50 Value (μM)
H4 MCF-7 (Breast Cancer)27.39
A549 (Lung Cancer)45.24
H19 MCF-7 (Breast Cancer)34.37
A549 (Lung Cancer)61.50

Lower IC50 values indicate higher potency.

The data clearly indicates that compound H4 is the more potent of the two against both cell lines. These findings suggest that the specific substitutions on the hydrazone scaffold, derived from the initial aniline, are critical in determining the potency of kinase inhibition and subsequent anticancer effects. The mechanism involves inhibiting the ATPase activity of MARK4, which leads to reduced phosphorylation of tau protein and the induction of apoptosis in cancer cells.[2]

Application 2: Antiprotozoal Activity

The same hydrazone scaffold has also been successfully repurposed to target the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis.[3][4] A series of thirty hydrazone hybrids were synthesized and tested, with the compound N′-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide emerging as the most promising agent.[3] This dual applicability underscores the versatility of the core structure, where molecular modifications can redirect the therapeutic focus from oncology to infectious diseases.

Comparison with Alternative Scaffolds: Anilino-Pyrimidines as Kinase Inhibitors

To contextualize the performance of these derivatives, it is useful to compare them to other aniline-based compounds targeting similar biological pathways. For instance, 2-substituted anilino-pyrimidine derivatives are a well-established class of potent kinase inhibitors.[5][6]

A recent study identified compound 17c , an anilino-pyrimidine derivative, as a potent dual inhibitor of Mer and c-Met kinases, which are also implicated in cancer.[6]

Table 2: Comparative Kinase Inhibitory Activity of Anilino-Pyrimidine 17c [6]

CompoundTarget KinaseIC50 Value (nM)
17c Mer6.4 ± 1.8
c-Met26.1 ± 7.7

While direct comparison is complex due to different targets, the anilino-pyrimidine scaffold demonstrates the potential to achieve low-nanomolar potency. This highlights a key aspect of drug design: while the this compound scaffold yields compounds with micromolar activity against MARK4, alternative aniline-based structures can be optimized for different kinases to achieve significantly higher potency. This provides a valuable benchmark for future optimization of the hydrazone series.

Experimental Protocols & Characterization Workflow

Scientific integrity demands that all synthesized compounds are rigorously characterized to confirm their structure and purity before biological evaluation.

General Synthesis and Characterization Workflow

The synthesis of novel derivatives typically follows a multi-step process, with purification and characterization at each key stage.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Start This compound Reaction Chemical Transformation (e.g., Hydrazide formation, Schiff base condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structure MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS Identity FTIR FT-IR Spectroscopy (Identify Functional Groups) Purification->FTIR Functional Groups BioAssay In Vitro Bioassay (e.g., MTT Assay, Kinase Inhibition Assay) NMR->BioAssay Verified Compound

Caption: A generalized workflow for the synthesis and characterization of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is crucial for determining the IC50 values of potential anticancer compounds.[7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., H4 and H19) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with serial dilutions of compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Mechanistic Insights and Structure-Activity Relationships

The comparative data reveals crucial insights into the structure-activity relationship (SAR) of these compounds. For the hydrazone derivatives targeting MARK4, the nature of the substituent on the benzylidene ring (introduced from the aldehyde in the final synthesis step) significantly impacts potency. This suggests that the substituent interacts with a specific sub-pocket within the ATP-binding site of the MARK4 enzyme.

The inhibition of MARK4 disrupts downstream signaling, preventing the hyperphosphorylation of tau protein, a hallmark of both neurodegenerative diseases and some cancers. This disruption ultimately triggers the apoptotic cascade in cancer cells.

MARK4_Pathway Compound Hydrazone Derivative (e.g., H4, H19) MARK4 MARK4 Kinase Compound->MARK4 Inhibits ADP ADP MARK4->ADP pTau Phosphorylated Tau (Hyperphosphorylation) MARK4->pTau Phosphorylates ATP ATP ATP->MARK4 Tau Tau Protein Tau->MARK4 Apoptosis Induction of Apoptosis in Cancer Cell pTau->Apoptosis Leads to

Caption: Simplified signaling pathway showing inhibition of MARK4 by hydrazone derivatives.

Conclusion

This compound has proven to be a highly productive and versatile scaffold for the synthesis of novel bioactive compounds. Through systematic derivatization, particularly into hydrazones, researchers have developed potent inhibitors of the cancer-related kinase MARK4 and effective antiprotozoal agents. Comparative analysis with other well-established aniline-based inhibitors, such as anilino-pyrimidines, provides essential benchmarks for potency and guides future optimization efforts. The rigorous application of standardized characterization and biological evaluation protocols ensures the validity and reproducibility of these findings, paving the way for the development of new therapeutic agents.

References

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  • ResearchGate. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF.
  • ResearchGate. (n.d.). Biological activity of compounds with different tested species.
  • Inam, A., Khan, P., Khan, N. S., Sharma, P., Kumar, S., Gaur, P., ... & Azam, A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 636-646.
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development.
  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.
  • MDPI. (n.d.). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline.
  • Fun, H. K., Chantrapromma, S., Boonnak, N., & Karalai, C. (2008). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o51.
  • Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology, 33(2), 161-165.
  • R, B., S, D. P., N, S. K., S, R., S, A., & K, S. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-cancer agents in medicinal chemistry, 18(2), 294–303.
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  • ResearchGate. (2025). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline.
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A Comparative Spectroscopic Guide to Aniline and Its Derivatives for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecular scaffolds is paramount. Aniline and its derivatives represent a fundamental class of compounds, forming the backbone of numerous pharmaceuticals, dyes, and polymers. Spectroscopic analysis provides a powerful lens through which we can elucidate the nuanced effects of chemical substitution on these critical molecules. This guide offers an in-depth comparative analysis of aniline derivatives using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, grounded in experimental data and established chemical principles.

The Spectroscopic Signature of Aniline: A Baseline for Comparison

Aniline (C₆H₅NH₂), the parent compound of this family, provides a crucial spectroscopic reference point. Its aromatic ring and amino group give rise to characteristic signals across various spectroscopic techniques. Understanding these fundamental features is the first step in deciphering the more complex spectra of its derivatives.

Unveiling Electronic Transitions: A UV-Visible Spectroscopic Comparison

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aniline and its derivatives, the key transitions involve the π-electrons of the benzene ring and the non-bonding electrons of the amino group's nitrogen atom.

The Causality Behind Substituent-Induced Spectral Shifts

Substituents on the aniline ring profoundly influence its UV-Visible absorption spectrum by altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is primarily due to the interplay of resonance (mesomeric) and inductive effects.

  • Electron-Donating Groups (EDGs) , such as -OH, -OCH₃, and -CH₃, are auxochromes. They increase the electron density on the aromatic ring through the resonance effect, raising the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax).

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and -COOH, are chromophores that, when attached to the benzene ring, also influence the electronic transitions. These groups, through their electron-withdrawing resonance and inductive effects, can lead to new, lower-energy charge-transfer bands, often resulting in a significant bathochromic shift.[1][2]

Comparative UV-Visible Absorption Data for p-Substituted Anilines

The position of the substituent also plays a critical role. Para-substitution, in particular, often leads to the most significant spectral shifts due to the direct resonance interaction with the amino group. The following table summarizes the λmax for the primary π → π* transition of various p-substituted anilines in a non-polar solvent.

Substituent (at para-position)Nature of Groupλmax (nm)
-H (Aniline)Reference~230-235
-CH₃Electron-Donating~240
-OCH₃Electron-Donating~245
-OHElectron-Donating~245
-ClElectron-Withdrawing (by induction), Electron-Donating (by resonance)~245
-BrElectron-Withdrawing (by induction), Electron-Donating (by resonance)~250
-CNElectron-Withdrawing~270
-NO₂Strongly Electron-Withdrawing~380

Note: The exact λmax values can vary depending on the solvent.

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the standardized procedure for obtaining the UV-Visible absorption spectrum of an aniline derivative.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis prep Prepare a dilute solution (e.g., 10⁻⁴ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol). blank Prepare a blank solution containing only the solvent. setup Set up the spectrophotometer: - Wavelength range (e.g., 200-400 nm) - Slit width baseline Record a baseline spectrum with the blank solution. setup->baseline Ensures solvent absorption is subtracted. measure Record the absorption spectrum of the aniline derivative solution. baseline->measure Obtains the spectrum of the sample alone. analyze Identify the wavelength(s) of maximum absorbance (λmax).

Caption: Workflow for UV-Visible Spectroscopy of Aniline Derivatives.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a small amount of the aniline derivative and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0).

  • Instrument Initialization: Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.[3]

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and perform a baseline correction. This step is crucial as it subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely that of the analyte.[3]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Probing Molecular Vibrations: A Comparative Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. For aniline derivatives, the key vibrational bands are associated with the N-H and C-N bonds of the amino group, as well as the C-H and C=C bonds of the aromatic ring.

The Influence of Substituents on Vibrational Frequencies

The electronic effects of substituents also manifest in the IR spectrum. The vibrational frequency of a bond is dependent on the bond strength and the masses of the atoms involved.

  • Electron-Donating Groups (EDGs) increase the electron density in the aromatic ring and on the nitrogen atom. This can slightly weaken the N-H bonds (decreasing their stretching frequency) and strengthen the C-N bond (increasing its stretching frequency) due to increased resonance contribution.

  • Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen atom and in the ring. This tends to strengthen the N-H bonds (increasing their stretching frequency) and weaken the C-N bond (decreasing its stretching frequency).

Comparative IR Absorption Frequencies for Aniline Derivatives

The following table presents characteristic IR absorption frequencies for aniline and some of its derivatives.

Functional GroupVibrational ModeAniline (cm⁻¹)p-Nitroaniline (cm⁻¹)p-Methoxyaniline (cm⁻¹)
N-HSymmetric Stretch~3360~3380~3350
N-HAsymmetric Stretch~3440~3480~3430
N-HScissoring (Bending)~1620~1635~1615
C-NStretching~1280~1265~1290
Aromatic C=CStretching~1600, 1500~1595, 1490~1605, 1505
Aromatic C-HOut-of-plane Bending~750, 690~830~825

Note: These are approximate values and can be influenced by the physical state of the sample (e.g., solid, liquid, or solution).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis prep Place a small amount of the solid or a drop of the liquid sample on the ATR crystal. setup Ensure the ATR crystal is clean. background Record a background spectrum of the empty ATR crystal. setup->background Removes atmospheric (CO₂, H₂O) and instrument signals. measure Lower the anvil to ensure good contact and record the IR spectrum. background->measure Acquires the spectrum of the sample. analyze Identify and assign the characteristic absorption bands.

Caption: Workflow for ATR-FTIR Spectroscopy of Aniline Derivatives.

Step-by-Step Methodology:

  • Instrument and Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid or a single drop of the liquid aniline derivative directly onto the center of the ATR crystal.

  • Background Spectrum: With the ATR accessory in place and the crystal clean and dry, record a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the instrument itself.[4]

  • Sample Spectrum: For a solid sample, lower the instrument's anvil to apply gentle pressure and ensure good contact between the sample and the crystal. For a liquid, simply ensure the crystal is covered. Acquire the IR spectrum of the sample.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding functional group vibrations.

Mapping the Chemical Environment: A Comparative NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Substituent Effects on Chemical Shifts

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to the local electronic environment.

  • Electron-Donating Groups (EDGs) increase the electron density around the protons and carbons of the aromatic ring, leading to increased shielding. This results in an upfield shift (a shift to lower ppm values) of the corresponding NMR signals, particularly for the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs) decrease the electron density around the ring's nuclei, causing them to be deshielded. This leads to a downfield shift (a shift to higher ppm values) of the NMR signals, again most pronounced at the ortho and para positions.[5]

Comparative ¹H and ¹³C NMR Chemical Shifts for p-Substituted Anilines

The following table provides approximate ¹H and ¹³C NMR chemical shifts for aniline and some of its para-substituted derivatives in a deuterated solvent (e.g., CDCl₃).

Substituent (at para-position)¹H δ (ppm) - ortho¹H δ (ppm) - meta¹³C δ (ppm) - C-NH₂¹³C δ (ppm) - C-ortho¹³C δ (ppm) - C-meta¹³C δ (ppm) - C-para
-H (Aniline)~6.7~7.1~146~115~129~118
-CH₃~6.6~7.0~144~115~130~127
-OCH₃~6.7~6.8~141~115~116~152
-NO₂~6.6~8.1~155~113~126~137

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of aniline derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-25 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. filter Filter the solution if any particulate matter is present. prep->filter insert Insert the NMR tube into the spectrometer's spinner turbine. setup Tune and shim the spectrometer to optimize the magnetic field homogeneity. insert->setup Critical for high-resolution spectra. acquire Acquire the ¹H and ¹³C NMR spectra. setup->acquire process Process the raw data (FID): - Fourier transform - Phasing - Baseline correction analyze Analyze the spectra: - Chemical shifts - Integration - Coupling patterns process->analyze

Caption: Workflow for NMR Spectroscopy of Aniline Derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the aniline derivative (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals.[7]

  • Instrument Setup: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.

  • Data Acquisition: Set up the desired NMR experiments (e.g., standard ¹H and ¹³C acquisitions). The data is collected as a Free Induction Decay (FID).

  • Data Processing and Analysis: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shifts, integration (for ¹H NMR), and coupling patterns are then analyzed to elucidate the molecular structure.

Conclusion

The spectroscopic analysis of aniline derivatives provides a clear and quantitative demonstration of the influence of substituent effects on molecular properties. By systematically comparing the UV-Visible, IR, and NMR spectra of a series of these compounds, researchers can gain a deep understanding of the electronic and structural changes induced by different functional groups. This knowledge is not only fundamental to the principles of physical organic chemistry but also invaluable in the rational design of new molecules with tailored properties for applications in medicine, materials science, and beyond.

References

  • Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143-153. [Link][9][10]
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  • Yarwood, J., & Orville-Thomas, W. J. (1964). Substituent Effect Study on 15 N-NMR Chemical Shifts of Aromatic Amides and Anilines. Transactions of the Faraday Society, 60, 1685-1692. [Link][14]
  • University of Leicester. (n.d.). NMR Sample Preparation.
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  • Singh, R. P., & Singh, V. (2011). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry, 27(4), 1475-1483. [Link][18]
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
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  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(13), 1695-1703. [Link][5]
  • Axenrod, T., & Wieder, M. J. (1969). Nitrogen-15 magnetic resonance spectroscopy. Correlation of the 15N-H coupling constants in aniline derivatives with Hammett .sigma. constants. Journal of the American Chemical Society, 91(14), 3941-3944. [Link][21]
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link][22][23]
  • Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-85. [Link][2]
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A Senior Application Scientist's Guide to the Reactivity of Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the reactivity of substituted anilines, offering a deep dive into their comparative performance with supporting experimental data.

In the landscape of medicinal chemistry, the aniline scaffold is a privileged structure, forming the backbone of a multitude of therapeutic agents. The reactivity of the aniline nitrogen is a critical parameter that dictates not only the feasibility of synthetic routes but also profoundly influences a drug candidate's metabolic fate and target engagement. This guide provides an in-depth comparison of the reactivity of substituted anilines, grounded in experimental data and mechanistic principles, to empower drug discovery professionals in their decision-making processes.

The Central Role of Aniline Reactivity in Drug Development

The lone pair of electrons on the aniline nitrogen atom imparts nucleophilic character, making it a key reactive center for forming C-N bonds, a cornerstone of many synthetic strategies.[1] However, this reactivity is a double-edged sword. While essential for synthesis, it can also lead to metabolic liabilities, primarily through oxidative pathways mediated by cytochrome P450 enzymes. Therefore, a nuanced understanding and control of aniline reactivity are paramount for the development of safe and effective medicines.

The basicity of the aniline, quantified by its pKa, is a direct measure of the availability of the nitrogen's lone pair and is a key determinant of its reactivity.[1] This property is finely tuned by the electronic nature of the substituents on the aromatic ring.

Decoding the Influence of Substituents: Electronic and Steric Effects

The reactivity of a substituted aniline is governed by a combination of electronic and steric effects imposed by the substituents on the aromatic ring.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), and alkoxy (-OCH₃) groups increase the electron density on the nitrogen atom through inductive and resonance effects.[2] This enhances the nucleophilicity and basicity of the aniline, making it more reactive towards electrophiles.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density on the nitrogen.[2][3] This diminishes the aniline's nucleophilicity and basicity, rendering it less reactive.

The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with the reactivity of anilines.[4][5] Electron-withdrawing groups have positive Hammett constants (σ > 0) and decrease the pKa, while electron-donating groups have negative constants (σ < 0) and increase the pKa.[4]

Steric Effects:

Bulky substituents, particularly in the ortho positions, can physically hinder the approach of reactants to the nitrogen atom, thereby reducing the reaction rate, irrespective of their electronic nature.[6][7] This steric hindrance is a critical consideration in synthetic design.

Quantitative Comparison of Substituted Aniline Reactivity

To illustrate the impact of substituents, the following table presents the pKa values of the conjugate acids of various substituted anilines. A higher pKa indicates a more basic and generally more reactive aniline.

Table 1: pKa Values of Substituted Anilinium Ions

Aniline DerivativeSubstituentPositionpKa of Conjugate Acid
4-Methoxyaniline-OCH₃para5.34
4-Methylaniline-CH₃para5.08
Aniline-H-4.63
2-Methylaniline-CH₃ortho4.44
4-Chloroaniline-Clpara3.98
4-Nitroaniline-NO₂para1.00

Illustrative pKa values compiled from various sources.[1][8]

The data clearly demonstrates that electron-donating groups increase the pKa, while electron-withdrawing groups decrease it. The lower pKa of 2-methylaniline compared to 4-methylaniline, despite both having an electron-donating methyl group, can be attributed in part to steric hindrance affecting solvation of the anilinium ion.

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of a substituted aniline can be accurately determined using UV-Vis spectrophotometry. This method relies on the difference in the UV-Vis absorbance spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule.

Objective: To determine the pKa of a substituted aniline by measuring its absorbance at various pH values.

Materials:

  • Substituted aniline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Buffer solutions of known pH (e.g., phosphate, acetate)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol or water).

  • Determine λmax:

    • Record the UV-Vis spectrum of the aniline in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form.

    • Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form.

    • Identify the wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa of the aniline.

  • Measure Absorbance:

    • Add a constant amount of the aniline stock solution to each buffer solution.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]) where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio [A⁻]/[HA] can be determined from the absorbance measurements.

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep1 Prepare Aniline Stock Solution Measure1 Determine λmax in Acidic & Basic Solutions Prep1->Measure1 Prep2 Prepare Buffer Solutions of Known pH Measure2 Measure Absorbance of Aniline in Each Buffer at λmax Prep2->Measure2 Measure1->Measure2 Analysis1 Plot Absorbance vs. pH Measure2->Analysis1 Analysis2 Calculate pKa using Henderson-Hasselbalch Equation Analysis1->Analysis2

Caption: Workflow for the spectrophotometric determination of aniline pKa.

Mechanistic Insights and Implications for Drug Discovery

The reactivity of substituted anilines has profound consequences for various stages of drug discovery.

Synthetic Strategy:

The choice of reaction conditions for transformations such as amide coupling, N-arylation, and sulfonamide formation must be tailored to the reactivity of the specific aniline. Less reactive anilines (with EWGs) may necessitate more forcing conditions, such as higher temperatures or the use of specialized catalysts.

Mechanism of Acylation

Caption: General mechanism for the acylation of a substituted aniline.

Metabolic Stability:

Electron-rich anilines are often more susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and rapid clearance from the body. The strategic introduction of electron-withdrawing groups can be a viable strategy to enhance metabolic stability.

Structure-Activity Relationships (SAR):

A systematic modification of substituents on an aniline-containing lead compound allows for the exploration of the chemical space around a biological target. Understanding how these modifications affect both reactivity and biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

The reactivity of substituted anilines is a fundamental consideration in modern drug discovery. A thorough understanding of the interplay between electronic and steric effects enables medicinal chemists to design molecules with tailored properties. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in the synthesis and optimization of novel therapeutic agents.

References

  • Benchchem. (n.d.). Electrophilic aromatic substitution reactivity of substituted anilines.
  • Benchchem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Seybold, P. G., & Gross, K. C. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Fu, Y., Liu, L., Yu, H.-Z., Guo, Q.-X., & Liu, Y.-C. (2005). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 109(39), 8844–8849.
  • Benchchem. (n.d.). Correlating Hammett constants with the pKa of substituted anilines like 5-Chloro-2-nitroaniline.
  • Hernández, G., Zagal, J. H., & Páez, M. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 107(32), 6214–6221.
  • Rogić, M., & Rogić, V. (1973). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 1515-1518.
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  • Yildirim, A., & Dege, N. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(1), 1-7.
  • Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80, 1107-1115.
  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478.
  • van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(3), 1934-1943.
  • Ben Salah, R., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry, 34(11), e4250.
  • Nemec, T., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
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The Dimethylaminoethoxy Group: A Strategic Advantage in Modulating Physicochemical and Biological Properties of 4-Anilino Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of functional groups is a critical determinant of a molecule's ultimate success as a therapeutic agent. The introduction of specific moieties can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for its biological target. Among the array of functional groups employed to optimize drug-like properties, the 2-(dimethylamino)ethoxy group, particularly when appended to an aniline scaffold as in "4-[2-(Dimethylamino)ethoxy]aniline," offers a unique and powerful combination of attributes.

This guide provides an in-depth comparison of the advantages conferred by the dimethylaminoethoxy moiety over other common chemical alternatives. We will explore its impact on fundamental physicochemical properties and delve into its role in establishing critical interactions with biological targets, supported by experimental data and detailed protocols for comparative analysis.

The Multifaceted Role of the Dimethylaminoethoxy Group

The this compound structure incorporates three key features: a primary aromatic amine, an ether linkage, and a terminal tertiary amine. It is the synergistic effect of the ethoxy spacer and the dimethylamino group that imparts the most significant advantages. This side chain provides a strategic blend of basicity, polarity, and conformational flexibility, which can be fine-tuned to enhance a molecule's overall pharmacological profile.

Key Advantages:
  • Modulation of Basicity and Aqueous Solubility: The terminal dimethylamino group is a tertiary amine with a pKa typically in the range of 8.8-9.8. This allows the group to be protonated at physiological pH (around 7.4), conferring a positive charge. This ionization capability is a primary driver for significantly improved aqueous solubility compared to non-ionizable analogues like methoxy or simple alkoxy groups.[1] Enhanced solubility is a critical first step in achieving adequate drug concentration for absorption and distribution.[2]

  • Enhanced Permeability and the "pH Partition Hypothesis": While increased polarity from ionization can sometimes hinder passive diffusion across lipid membranes, the dimethylaminoethoxy group offers a dynamic advantage.[3] According to the pH partition hypothesis, the neutral, unprotonated form of the molecule can readily cross cell membranes. Once in the systemic circulation or within the cell, the equilibrium shifts, and the protonated form can dominate, aiding in distribution and interaction with the target. This interplay between the charged and uncharged states is a key benefit over permanently neutral or acidic groups.

  • Crucial Anchor for Target Engagement: The basic side chain is not merely a solubilizing agent; it is a well-established pharmacophore for potent interactions with numerous biological targets.[4] In many protein binding pockets, the protonated tertiary amine can form strong ionic bonds or hydrogen bonds with acidic residues such as aspartate or glutamate.[5] This provides a powerful anchoring point that can significantly increase binding affinity and potency. A prime example is its role in Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.[4][6]

  • Metabolic Stability and Fine-Tuning of Pharmacokinetics: The ether linkage is generally more stable to metabolic degradation than an ester linkage. The N,N-dimethyl group can be susceptible to N-demethylation by cytochrome P450 enzymes, but this metabolic pathway can sometimes be leveraged to produce active metabolites or to control the drug's half-life.[7]

Comparative Analysis: Dimethylaminoethoxy vs. Alternative Groups

To objectively assess the advantages of the dimethylaminoethoxy group, it is essential to compare it against common bioisosteric replacements on a 4-substituted aniline scaffold. The following table illustrates the expected differences in key drug-like properties based on established physicochemical principles.

Functional Group at 4-PositionStructureKey Physicochemical CharacteristicsExpected Biological Impact
Dimethylaminoethoxy (Target) -O-CH₂-CH₂-N(CH₃)₂Basic (pKa ~9) : High aqueous solubility at physiological pH. Amphiphilic : Balances solubility with membrane permeability. H-bond Acceptor/Donor (protonated) : Strong potential for ionic/H-bond interactions with target proteins.Improved bioavailability. Potent target engagement through ionic interactions. Often essential for specific receptor antagonist/modulator activity.[4]
Methoxy (Common Alternative) -O-CH₃Neutral : Poor aqueous solubility. Lipophilic : Good passive permeability. H-bond Acceptor : Can form hydrogen bonds with target proteins.[8]May suffer from poor solubility, limiting absorption. Lacks the strong ionic anchoring potential.[7]
Hydroxy (Common Alternative) -OHWeakly Acidic (pKa ~10) : Can be deprotonated at high pH. Polar : Increases aqueous solubility over methoxy. H-bond Donor/Acceptor : Strong hydrogen bonding capability.Improved solubility over methoxy, but can be rapidly glucuronidated (metabolized), leading to short half-life.
Ethoxy (Simple Ether) -O-CH₂-CH₃Neutral : Poor aqueous solubility, slightly more lipophilic than methoxy. Lipophilic : Good passive permeability. H-bond Acceptor : Similar to methoxy.Similar limitations to the methoxy group, with potentially lower solubility due to increased lipophilicity.[9][10]

This table represents a qualitative comparison based on fundamental medicinal chemistry principles. Absolute values would be determined experimentally for a specific molecular series.

Case Study: The Essential Role of the Aminoalkoxy Side Chain in Tamoxifen

The clinical success of Tamoxifen as a treatment for estrogen receptor (ER)-positive breast cancer provides a compelling validation for the dimethylaminoethoxy side chain. Structure-activity relationship (SAR) studies have unequivocally demonstrated that this side chain is essential for its antiestrogenic activity.[4]

The triphenylethylene core of Tamoxifen binds to the ligand-binding domain of the ER. The dimethylaminoethoxy side chain then protrudes from the binding pocket and interacts with key amino acid residues, such as Asp351, on the receptor surface.[5] This interaction physically obstructs the conformational change required for the binding of coactivator proteins, thereby blocking the receptor's transcriptional activity.[11]

Derivatives of Tamoxifen where the basic side chain is removed or significantly altered lose their antiestrogenic effects and can even become full agonists.[6][12] This underscores that the dimethylaminoethoxy group is not merely a physicochemical modulator but an indispensable component of the pharmacophore responsible for the desired biological effect.

SERM_Mechanism cluster_0 Estrogen (Agonist) Binding cluster_1 SERM (Antagonist) Binding Estrogen Estrogen ER_inactive Estrogen Receptor (Inactive) Estrogen->ER_inactive Binds ER_active Active Conformation ER_inactive->ER_active Conformational Change ER_blocked Blocked Conformation ER_inactive->ER_blocked Induces Coactivator Coactivator Protein ER_active->Coactivator Recruits Transcription Gene Transcription (Cell Growth) Coactivator->Transcription Initiates Tamoxifen Tamoxifen Tamoxifen->ER_inactive Binds Side_Chain Dimethylaminoethoxy Side Chain Tamoxifen->Side_Chain Side_Chain->ER_blocked Steric Hindrance (Blocks Coactivator Site) No_Transcription No Transcription ER_blocked->No_Transcription Solubility_Assay cluster_workflow Kinetic Solubility Workflow start 1. Prepare 10 mM Stock in DMSO dispense 2. Dispense 2 µL into 96-well plate start->dispense add_buffer 3. Add 198 µL PBS (pH 7.4) dispense->add_buffer incubate 4. Shake for 2h at 25°C add_buffer->incubate filter 5. Filter to remove precipitate incubate->filter quantify 6. Quantify filtrate by UV-Vis filter->quantify

Caption: Workflow for Kinetic Solubility Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting the passive diffusion of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract. [13][14] Methodology:

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Coat Donor Plate Membrane: The donor plate has a filter bottom for each well. Pipette 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto each filter membrane and allow the solvent to evaporate, forming an artificial lipid layer. [15]3. Prepare Donor Solutions: In a separate plate, prepare the donor solutions by diluting the 10 mM DMSO stock of each compound into PBS (pH 6.5, to simulate the upper intestine) to a final concentration of 500 µM.

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using the following equation, which accounts for the concentrations in the donor and acceptor wells and the physical parameters of the system. [15]

PAMPA_Workflow cluster_setup Assay Setup cluster_process Permeation & Analysis donor Donor Plate (pH 6.5) + Test Compound membrane Artificial Lipid Membrane donor->membrane incubate Incubate (4-18h) donor->incubate Compound Diffuses acceptor Acceptor Plate (pH 7.4) membrane->acceptor quantify Quantify Donor & Acceptor Wells (UV-Vis or LC-MS/MS) incubate->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate

Sources

A Senior Application Scientist's Guide: 4-[2-(Dimethylamino)ethoxy]aniline as a Versatile Alternative in Functionalized Aniline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign and the ultimate performance of the target molecule. Functionalized anilines are a cornerstone of many synthetic endeavors, serving as crucial intermediates in the preparation of a vast array of bioactive compounds, including kinase inhibitors, and functional materials. Among the diverse palette of available anilines, 4-[2-(Dimethylamino)ethoxy]aniline has emerged as a compelling alternative to more traditional functionalized anilines, offering a unique combination of properties that can be advantageous in drug discovery and development.

This guide provides an in-depth technical comparison of this compound with other functionalized anilines, focusing on its synthesis, reactivity, and the potential impact of its unique side chain on the physicochemical and pharmacological properties of the resulting molecules. We will present supporting experimental data where available and provide detailed, field-proven protocols to enable researchers to make informed decisions in their synthetic strategies.

The Strategic Advantage of the Dimethylaminoethoxy Moiety

The core of this compound's utility lies in its trifunctional nature: a nucleophilic primary aromatic amine, an electron-rich aromatic ring, and a flexible, basic dimethylaminoethoxy side chain. This combination offers several potential advantages over other functionalized anilines, such as the commonly used 4-morpholinoaniline.

  • Enhanced Aqueous Solubility and Basicity: The tertiary amine in the dimethylaminoethoxy side chain has a pKa that can be leveraged to improve the aqueous solubility of the parent molecule at physiological pH. This is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulation of Pharmacokinetics: The lipophilic character of the ethyl linker combined with the hydrophilic nature of the terminal dimethylamino group can provide a means to fine-tune the overall lipophilicity of a molecule, impacting its pharmacokinetic properties.

  • Potential for Specific Biological Interactions: The dimethylamino group can participate in hydrogen bonding and ionic interactions with biological targets, such as the active sites of enzymes, potentially enhancing binding affinity and selectivity.

To provide a concrete context for comparison, we will consider the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, a class of drugs where functionalized anilines are frequently employed as key building blocks in molecules like Gefitinib and Erlotinib.[1][2]

Comparative Synthesis of Functionalized Anilines

The synthetic accessibility of a building block is a critical consideration for its practical application. Here, we compare the synthesis of this compound and a common alternative, 4-morpholinoaniline.

Protocol 1: Synthesis of this compound

The synthesis of this compound is readily achieved via a Williamson ether synthesis, a robust and scalable method.[3][4] This protocol is based on the reaction of 4-aminophenol with N-(2-chloroethyl)-N,N-dimethylamine.

Workflow for the Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Etherification cluster_2 Work-up and Purification 4-Aminophenol 4-Aminophenol Mix_Reagents Mix and Stir 4-Aminophenol->Mix_Reagents Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mix_Reagents Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mix_Reagents Add_Alkyl_Halide Add N-(2-chloroethyl)-N,N-dimethylamine Heat (e.g., 80°C) Mix_Reagents->Add_Alkyl_Halide Reaction Williamson Ether Synthesis Add_Alkyl_Halide->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Williamson ether synthesis workflow for this compound.

Step-by-Step Methodology:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add N-(2-chloroethyl)-N,N-dimethylamine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 4-Morpholinoaniline

The synthesis of 4-morpholinoaniline is typically achieved through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine, followed by the reduction of the nitro group.[5][6]

Workflow for the Synthesis of 4-Morpholinoaniline

cluster_0 Nucleophilic Aromatic Substitution cluster_1 Nitro Group Reduction cluster_2 Purification 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction1 Heat in Solvent (e.g., DMSO) 4-Fluoronitrobenzene->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Intermediate 4-(4-Nitrophenyl)morpholine Reaction1->Intermediate Reducing_Agent Add Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Intermediate->Reducing_Agent Reaction2 Reduction Reducing_Agent->Reaction2 Workup Filter and Concentrate Reaction2->Workup Recrystallize Recrystallization Workup->Recrystallize Product 4-Morpholinoaniline Recrystallize->Product Quinazoline 4-Chloro-6,7-dimethoxyquinazoline Reaction_1 Nucleophilic Substitution (e.g., IPA, reflux) Quinazoline->Reaction_1 Reaction_2 Nucleophilic Substitution (e.g., IPA, reflux) Quinazoline->Reaction_2 Aniline_1 This compound Aniline_1->Reaction_1 Aniline_2 4-Morpholinoaniline Aniline_2->Reaction_2 Product_1 EGFR Inhibitor Analogue A Reaction_1->Product_1 Product_2 EGFR Inhibitor Analogue B Reaction_2->Product_2

Sources

The Pivotal Role of the Dimethylaminoethoxy Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-[2-(Dimethylamino)ethoxy]aniline Analogs in Histamine H1 and Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of structure-activity relationships (SAR) serves as a compass, guiding the rational design of more potent and selective therapeutic agents. This guide delves into the SAR of analogs based on the "4-[2-(Dimethylamino)ethoxy]aniline" scaffold, a core component of several first-generation antihistamines. By examining structurally related and clinically relevant compounds, we will dissect the contribution of key chemical features to their antihistaminic and anticholinergic activities. This analysis will be supported by comparative experimental data and detailed protocols for the assays used to evaluate these properties, providing researchers and drug development professionals with a comprehensive understanding of this important chemical class.

The Ethanolamine Backbone: A Foundation for Dual Activity

The "this compound" scaffold belongs to the ethanolamine class of H1-antihistamines.[1][2] These first-generation antihistamines are renowned for their dual action: potent antagonism of the histamine H1 receptor and significant antimuscarinic (anticholinergic) activity.[3][4] This dual activity is a direct consequence of their structural features, which allow them to interact with both the histamine H1 and muscarinic acetylcholine receptors.

The general pharmacophore for first-generation antihistamines includes two aromatic rings, a spacer, and a terminal tertiary amine.[5] The "this compound" structure elegantly embodies this, with the aniline and a second aromatic or heteroaromatic system (in its derivatives) providing the lipophilic anchors, the ethoxy linkage acting as the spacer, and the dimethylamino group serving as the crucial basic center.[5]

Comparative Analysis of Key Analogs: Carbinoxamine and Doxylamine

To elucidate the SAR of the "this compound" scaffold, we will focus on two prominent analogs: Carbinoxamine and Doxylamine. These compounds share the core dimethylaminoethoxy moiety but differ in the nature of their diarylmethyl portion, providing a clear basis for a comparative SAR study.

Carbinoxamine features a 4-chlorophenyl and a 2-pyridyl group attached to the chiral carbon, while Doxylamine possesses a phenyl and a 2-pyridyl group at the same position.[2][6]

Impact of Aryl Substituents on H1 Receptor Affinity

The nature and substitution of the aromatic rings are critical determinants of H1 receptor affinity. The presence of a halogen, such as the chloro-substituent in Carbinoxamine, often enhances the antihistaminic potency. This is attributed to favorable hydrophobic and electronic interactions within the H1 receptor binding pocket.

CompoundAr1Ar2H1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (pA2)
Carbinoxamine 4-Chlorophenyl2-Pyridyl~3.5~6.2
Doxylamine Phenyl2-Pyridyl~10-20~5.8

Note: The Ki and pA2 values are approximate and can vary depending on the specific assay conditions. The data is synthesized from multiple sources for comparative purposes.[7][8]

As illustrated in the table, Carbinoxamine generally exhibits a higher affinity for the H1 receptor compared to Doxylamine, highlighting the positive contribution of the para-chloro substitution on the phenyl ring.

The Role of the Dimethylamino Group and Ethoxy Spacer

The dimethylamino group is essential for the antihistaminic activity of these compounds.[5] At physiological pH, this tertiary amine is protonated, forming a cationic head that is believed to interact with a conserved aspartate residue in the H1 receptor. The two-carbon ethoxy spacer provides the optimal distance between the diarylmethyl moiety and the cationic amine for effective receptor binding.[5] Modifications to the length of this spacer or the nature of the amine substituents can significantly impact activity. For instance, decreasing the size of the alkyl groups on the nitrogen can reduce potency.[9]

Antimuscarinic Activity: An Inherent Property

First-generation antihistamines, including the ethanolamine class, are known for their significant anticholinergic side effects, such as dry mouth and sedation.[1][4] This is due to their structural resemblance to muscarinic receptor antagonists.[4] The same pharmacophoric elements that confer H1 receptor affinity also allow for binding to muscarinic receptors.

The pA2 values in the table above indicate that both Carbinoxamine and Doxylamine are potent muscarinic receptor antagonists.[8] This off-target activity is a key differentiator from second-generation antihistamines, which are designed to have minimal affinity for muscarinic receptors.[10]

Experimental Protocols for In Vitro Evaluation

To quantitatively assess the antihistaminic and antimuscarinic properties of "this compound" analogs, the following in vitro assays are fundamental.

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[11]

Protocol:

  • Membrane Preparation: Utilize cell membranes from cell lines stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

  • Separation: Separate the bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit histamine-induced intracellular calcium release, a key event in H1 receptor signaling.[11][12]

Protocol:

  • Cell Culture: Use a cell line expressing the H1 receptor (e.g., CHO-K1 cells stably expressing the human H1R).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the histamine response against the antagonist concentration.

Muscarinic Receptor Functional Assay (Phosphoinositide Turnover)

This assay assesses the antagonist's potency at M3 muscarinic receptors, which are commonly involved in the anticholinergic side effects.[13]

Protocol:

  • Cell Culture: Use a cell line expressing the M3 muscarinic receptor (e.g., CHO-m3 cells).

  • Radiolabeling: Label the cells with [³H]-myo-inositol.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

  • Agonist Stimulation: Stimulate the cells with a muscarinic agonist (e.g., carbachol).

  • Inositol Phosphate Extraction: Stop the reaction and extract the [³H]-inositol phosphates.

  • Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: Determine the IC50 of the antagonist for the inhibition of the agonist-induced response.

Visualizing the SAR and Experimental Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

SAR_Ethanolamines cluster_scaffold Core Scaffold: this compound Analog cluster_modifications Key Structural Modifications cluster_activity Biological Activities Core Diarylmethyl - O-CH2-CH2-N(CH3)2 Aryl_Rings Aryl Rings (Ar1, Ar2) - Nature (Phenyl, Pyridyl) - Substitution (e.g., -Cl) Core->Aryl_Rings Determines Potency & Selectivity Amine Tertiary Amine - Protonation at physiological pH Core->Amine Essential for Receptor Interaction Spacer Ethoxy Spacer - Optimal length for receptor fit Core->Spacer Influences Binding Affinity M_Antagonism Muscarinic Antagonism (Anticholinergic Effect) Core->M_Antagonism H1_Antagonism Histamine H1 Antagonism (Antihistaminic Effect) Aryl_Rings->H1_Antagonism Amine->H1_Antagonism Spacer->H1_Antagonism

Caption: Key SAR features of ethanolamine antihistamines.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC50) Start_Bind Start: Binding Assay Incubate_Bind Incubate with Radioligand & Test Compound Start_Bind->Incubate_Bind Filter_Bind Separate Bound/Free Incubate_Bind->Filter_Bind Count_Bind Scintillation Counting Filter_Bind->Count_Bind Analyze_Bind Calculate IC50 & Ki Count_Bind->Analyze_Bind Start_Func Start: Functional Assay Load_Dye Load with Calcium Dye Start_Func->Load_Dye Incubate_Func Pre-incubate with Antagonist Load_Dye->Incubate_Func Stimulate_Func Stimulate with Histamine Incubate_Func->Stimulate_Func Measure_Func Measure Fluorescence Stimulate_Func->Measure_Func Analyze_Func Calculate IC50 Measure_Func->Analyze_Func

Caption: Workflow for in vitro evaluation of H1 antagonists.

Conclusion

The "this compound" scaffold is a cornerstone of the ethanolamine class of first-generation antihistamines. Through a comparative analysis of its close analogs, Carbinoxamine and Doxylamine, we have highlighted the critical structural features that govern their activity. The nature of the aryl substituents directly influences H1 receptor affinity, with halogenation often leading to increased potency. The dimethylamino group and the ethoxy spacer are essential for the interaction with both histamine H1 and muscarinic receptors, the latter being responsible for the characteristic anticholinergic side effects. The provided experimental protocols offer a robust framework for the in vitro characterization of novel analogs, enabling a deeper understanding of their SAR and guiding the development of future therapeutic agents.

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Performance Benchmark of Novel Amine Ligands in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the quintessential "click" reaction, offering a robust and highly selective method for forging covalent bonds.[1][2][3] Its widespread adoption in drug discovery, bioconjugation, and materials science is a testament to its efficiency and broad functional group tolerance.[4][5] The performance of the CuAAC reaction is critically dependent on the choice of ligand, which serves to stabilize the catalytic Cu(I) oxidation state and accelerate the cycloaddition.[6][7] While established ligands such as Tris(benzyltriazolyl)methyl amine (TBTA) and its derivatives have set a high benchmark, their synthesis can be complex and costly. This guide presents a comprehensive performance evaluation of a structurally simpler and more accessible amine-based ligand, 4-[2-(Dimethylamino)ethoxy]aniline , benchmarked against established standards in a model CuAAC reaction. We provide detailed experimental protocols, comparative kinetic data, and a mechanistic rationale for the observed performance, offering researchers and process chemists valuable insights into ligand selection for CuAAC applications.

Mechanistic Imperative: The Role of Ligands in the CuAAC Catalytic Cycle

The CuAAC reaction, while seemingly straightforward, involves a multi-step catalytic cycle.[4][8] The ligand is not a mere spectator but an active participant that dictates the reaction's efficiency. Its primary roles are to:

  • Stabilize the Cu(I) Oxidation State: In aqueous and aerobic environments, Cu(I) is prone to disproportionation and oxidation to the catalytically inactive Cu(II) state. Ligands chelate the copper ion, protecting it from these deactivating pathways.[7]

  • Enhance Catalytic Activity: By modulating the electronic environment of the copper center, ligands facilitate the key steps of the reaction: the formation of the copper-acetylide intermediate and the subsequent cycloaddition with the azide.[9]

  • Improve Solubility: Many effective ligands enhance the solubility of the copper catalyst in a variety of solvent systems, including the aqueous media often required for bioconjugation.[10]

Understanding this cycle is paramount to appreciating the performance differences between ligands.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_L Cu(I)-Ligand Complex Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_L->Cu_Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH (Terminal Alkyne) Metallacycle 6-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R₂-N₃ (Azide) Triazole_Cu Copper-Triazolide Intermediate Metallacycle->Triazole_Cu Ring Contraction (Rate-Determining) Triazole_Cu->Cu_L + H⁺ Product 1,4-Disubstituted Triazole Triazole_Cu->Product Product Release

Caption: The generally accepted catalytic cycle for the CuAAC reaction.

The Ligands: A Comparative Overview

For this benchmark study, we compare our challenger molecule with two of the most widely used ligands in the field.

LigandStructureKey Attributes
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)(Structure not shown)The first-generation gold standard ligand. Highly effective in organic and mixed aqueous solvents. Limited water solubility can be a drawback.[4][10]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)(Structure not shown)A second-generation, highly water-soluble ligand designed for bioconjugation. Often provides superior performance in aqueous buffers.[11][12]
This compound (Candidate Ligand)(Structure not shown)A structurally simple, commercially available aniline derivative. Possesses two potential nitrogen donor sites for bidentate chelation. Its cost-effectiveness and accessibility make it an attractive potential alternative.

Experimental Design: A Head-to-Head Comparison

To ensure a fair and objective comparison, a standardized model reaction was employed. The reaction between benzyl azide and phenylacetylene to form 1-benzyl-4-phenyl-1H-1,2,3-triazole is a well-characterized transformation, making it an ideal system for benchmarking ligand performance.

Objective: To quantify and compare the reaction rate and final yield of a model CuAAC reaction when catalyzed by Cu(I) in the presence of TBTA, THPTA, and this compound.

Experimental_Workflow cluster_workflow Benchmarking Protocol Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Azide + Alkyne in Solvent) prep->setup catalyst 3. Catalyst Premix (CuSO₄ + Ligand) setup->catalyst initiate 4. Reaction Initiation (Add Catalyst & Na-Ascorbate) catalyst->initiate monitor 5. Monitor Progress (TLC / LC-MS Aliquots) initiate->monitor analyze 6. Data Analysis (Yield vs. Time) monitor->analyze

Caption: Standardized workflow for the comparative ligand study.

Detailed Experimental Protocol

Materials:

  • Benzyl Azide (≥98%, Sigma-Aldrich)

  • Phenylacetylene (≥98%, Sigma-Aldrich)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (≥99.9%, Sigma-Aldrich)

  • Sodium Ascorbate (≥99%, freshly prepared solution, Sigma-Aldrich)

  • TBTA (≥97%, Sigma-Aldrich)

  • THPTA (≥95%, Sigma-Aldrich)

  • This compound (≥98%, Combi-Blocks)

  • Solvent: t-Butanol/H₂O (1:1 v/v), degassed

  • Analytical Supplies: TLC plates (Silica Gel 60 F₂₅₄), LC-MS grade solvents.

Step-by-Step Procedure:

  • Reactant Preparation: In three separate 10 mL round-bottom flasks, dissolve benzyl azide (0.1 mmol, 1.0 equiv) and phenylacetylene (0.11 mmol, 1.1 equiv) in 2 mL of degassed 1:1 t-BuOH/H₂O.

  • Catalyst Solution Preparation: In three separate microcentrifuge tubes, prepare the catalyst solutions:

    • Tube A (TBTA): Add 50 µL of a 10 mM CuSO₄ stock solution and 250 µL of a 10 mM TBTA stock solution in DMF/t-BuOH.

    • Tube B (THPTA): Add 50 µL of a 10 mM CuSO₄ stock solution and 250 µL of a 10 mM THPTA stock solution in water.

    • Tube C (Candidate): Add 50 µL of a 10 mM CuSO₄ stock solution and 250 µL of a 10 mM this compound stock solution in t-BuOH. (Note: This maintains a 1 mol% catalyst loading and a 5:1 ligand-to-copper ratio).

  • Reaction Initiation: To each of the three reaction flasks, add the corresponding catalyst solution (A, B, or C). Immediately following, add 100 µL of a freshly prepared 100 mM aqueous solution of sodium ascorbate (10 mol%).

  • Reaction Monitoring: Stir the reactions vigorously at room temperature. At specified time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 5 µL), quench with a drop of EDTA solution, and spot on a TLC plate or dilute for LC-MS analysis to determine the consumption of starting materials and formation of the triazole product.[13]

  • Work-up and Analysis: After 2 hours, or once the reaction has gone to completion, quench the reaction by exposing it to air. Dilute with 10 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Determine the final yield by NMR spectroscopy or by weight of the purified product.

Results and Discussion

The performance of each ligand was evaluated based on the rate of reaction and the final isolated yield of the triazole product after 2 hours.

LigandTime to >95% Conversion (min)Isolated Yield (after 2h)
TBTA~ 3096%
THPTA~ 1598%
This compound ~ 9085%
No Ligand Control> 240 (Incomplete)< 20%

Performance Analysis & Mechanistic Insights:

The experimental data clearly demonstrate that while This compound is a competent ligand for the CuAAC reaction, significantly outperforming the ligand-free control, its catalytic efficiency is lower than that of the established tridentate ligands, TBTA and THPTA.

  • Expertise & Causality: The superior performance of THPTA and TBTA can be attributed to their tripodal, tridentate structures.[7] These ligands form a stable "umbrella" over one face of the copper(I) ion, effectively protecting it from oxidation while leaving coordination sites open for the alkyne and azide to react.[9] In contrast, this compound likely acts as a bidentate ligand, coordinating to the copper center through the aniline nitrogen and the tertiary amine nitrogen. This bidentate chelation, while favorable, may be less effective at preventing catalyst deactivation and may create a less electronically optimal environment for the cycloaddition compared to the specialized triazole-based ligands. The slower reaction rate suggests a higher activation energy barrier for the rate-determining step of the catalytic cycle.[14][15]

Conclusion and Recommendations

This comparative guide demonstrates that This compound can function as a ligand for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, offering a viable, albeit slower, alternative to more complex ligands.

  • For High-Throughput Screening & Cost-Sensitive Applications: In scenarios where reaction time is not the primary constraint and cost is a major driver, this compound presents a pragmatic option. Its performance is robust enough for many standard synthetic applications where yields in the 80-85% range are acceptable.

  • For Bioconjugation & Time-Critical Syntheses: For demanding applications such as bioconjugation on sensitive substrates or in protocols where rapid and near-quantitative conversion is essential, the use of high-performance ligands like THPTA remains the recommended choice.[6][11]

Future work could explore optimizing reaction conditions (e.g., temperature, solvent system) for this compound to enhance its catalytic turnover or investigating structurally similar, accessible amine-based ligands.

References

  • Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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  • El-Harb, L., et al. (2020). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry, 18(34), 6698-6705. [Link]
  • ResearchGate. (n.d.). Proposed mechanism for the copper-catalyzed azide-alkyne cycloaddition...
  • Adpressa, D. A., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1252-1262. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 4-[2-(Dimethylamino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate

4-[2-(Dimethylamino)ethoxy]aniline is a trifunctional molecule of significant interest in synthetic chemistry, particularly within the pharmaceutical industry. Its structure, combining a primary aromatic amine, an ether linkage, and a tertiary amine, makes it a valuable building block for more complex molecules and active pharmaceutical ingredients (APIs).[1] The primary aniline group serves as a potent nucleophile and a precursor for various transformations, while the dimethylaminoethoxy side chain can influence solubility and interactions with biological targets.[1]

Given its role as a key intermediate, the purity of synthesized this compound is not merely a quality metric; it is a critical determinant of success in downstream applications. Impurities, whether unreacted starting materials, by-products, or degradation products, can lead to lower yields in subsequent reactions, introduce unwanted side products that complicate purification, and, most critically in drug development, pose significant safety and toxicity risks. This guide provides a comparative analysis of the principal analytical techniques used to validate the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Understanding Potential Impurities: A Synthesis-Forward Approach

Effective purity analysis begins with an understanding of the potential impurities that may arise during synthesis. While various synthetic routes exist, a common approach involves the etherification of 4-aminophenol with 2-dimethylaminoethyl chloride or a similar reagent.

Potential Process-Related Impurities Include:

  • Unreacted Starting Materials: 4-Aminophenol, 2-dimethylaminoethyl chloride.

  • By-products: Products of side reactions, such as dialkylated aniline or self-coupling products.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMSO, ethyl acetate) and reagents like bases (e.g., KOH, triethylamine).[2]

Identifying and quantifying these potential impurities is the primary goal of the analytical methods discussed below.

Comparative Analysis of Core Analytical Techniques

A multi-pronged approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The choice of method depends on the specific question being asked—from rapid qualitative checks to precise quantitative assessment and definitive structural confirmation.

TechniquePrinciplePrimary UseThroughputRelative CostSensitivityQuantitationKey AdvantagesKey Limitations
TLC Differential partitioning of analytes between a stationary phase and a mobile phase.Rapid, qualitative monitoring of reaction progress and fraction screening.HighLowModerate (µg-ng)Semi-quantitative at bestSimple, fast, inexpensive, allows for parallel analysis.Low resolution, not suitable for accurate quantification.
HPLC High-pressure separation on a packed column based on analyte polarity.Primary method for quantitative purity determination (% area).MediumMediumHigh (ng-pg)ExcellentHigh resolution, high sensitivity, excellent reproducibility and accuracy.Requires method development, higher cost per sample than TLC.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities and by-products.MediumHighVery High (pg-fg)ExcellentUnambiguous identification via mass spectra, high sensitivity.Limited to thermally stable and volatile compounds; derivatization may be needed.[3]
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural elucidation and confirmation of the main component.LowVery HighLow (mg)Possible (qNMR)Provides detailed structural information, non-destructive.Low sensitivity, expensive instrumentation, complex spectra for mixtures.

Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the key analytical techniques. These are robust starting points that can be further optimized for specific laboratory conditions and instrumentation.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable tool for the real-time monitoring of a synthesis and for quickly assessing the complexity of the crude product. For aromatic amines, specific visualization techniques are highly effective.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Application: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot a small amount onto the origin line using a capillary tube. Also spot reference standards of starting materials if available.

  • Mobile Phase (Eluent) Selection: The polarity of the mobile phase is critical. A mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate) is a good starting point.

    • Rationale: A typical starting eluent system is 70:30 Hexane:Ethyl Acetate. To prevent streaking of the basic amine spots on the acidic silica gel, add a small amount (0.5-1%) of triethylamine to the mobile phase.[2]

  • Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: View the dried plate under UV light (254 nm). Aromatic compounds will appear as dark spots.

    • Staining: For enhanced visualization of amines, use a specific stain. A p-anisaldehyde stain is effective for amines, often producing colored spots upon heating.[4] Alternatively, a ninhydrin stain can be used, which is specific for primary amines and will give a positive result for the product but not for tertiary amine impurities.[4] Cinnamaldehyde has also been reported as a selective reagent for detecting aromatic primary amines on TLC plates.[5][6]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot. Compare the Rf of spots in the product lane to the starting material lanes.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC is the primary method for accurately quantifying the purity of this compound and detecting non-volatile impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow A Sample Preparation (1 mg/mL in Mobile Phase A) B System Equilibration (Isocratic or Gradient) A->B C System Suitability Check (Inject Standard, Check RSD < 2%) B->C D Sample Injection (e.g., 10 µL) C->D E Data Acquisition (UV Chromatogram) D->E F Peak Integration & Analysis (% Area Calculation) E->F

Caption: High-level workflow for HPLC purity determination.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Rationale: A C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like anilines.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

    • Rationale: The acidic modifier is crucial. It protonates the basic amine functional groups, which suppresses unwanted interactions with residual silanols on the silica backbone, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[2][7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 254 nm.[2] A photodiode array (PDA) detector is recommended to check for peak purity across a range of wavelengths (e.g., 220-340 nm).[8]

    • Gradient: A typical gradient might be: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. An isocratic method (e.g., 40% Acetonitrile / 60% Water with acid) can be used if impurities are well-resolved from the main peak.[7]

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[8] This ensures the system is performing reliably.

  • Data Analysis: Purity is typically reported as "% area," calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or certain low-molecular-weight by-products.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity capillary column, such as a 30 m x 0.25 mm column coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SE-54 or equivalent).[9]

    • Rationale: This type of column is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.[10]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically set to 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C, hold for 2 min) to separate volatile solvents, then ramp up (e.g., at 10 °C/min) to a high temperature (e.g., 280 °C, hold for 5 min) to elute the main compound and any less volatile impurities.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • MS Transfer Line Temperature: 280 °C.

  • Data Analysis: The total ion chromatogram (TIC) is used to determine purity by % area, similar to HPLC. The key advantage is that a mass spectrum is obtained for each peak. The identity of the main peak and any impurity peaks can be confirmed by comparing their fragmentation patterns to a spectral library (e.g., NIST) or a reference standard.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation

While HPLC and GC-MS are excellent for purity assessment, ¹H NMR is the definitive technique for confirming the chemical structure of the synthesized compound.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Chemical Shift (δ): Confirm the presence of signals in the expected regions: aromatic protons (typically 6.5-8.0 ppm), protons on the carbon adjacent to the ether oxygen (-O-CH₂-), protons on the carbon adjacent to the tertiary amine (-N-CH₂-), and the methyl protons of the dimethylamino group (-N(CH₃)₂).

    • Integration: The integral ratio of the signals should correspond to the number of protons in each environment (e.g., the ratio of aromatic protons to the N-methyl protons).

    • Splitting Patterns (Multiplicity): The coupling patterns (e.g., doublets for the para-substituted aromatic ring) should match the expected structure.

    • Impurity Check: The absence of significant signals corresponding to starting materials or by-products provides strong evidence of high purity.

Integrated Strategy for Comprehensive Purity Validation

A robust quality control strategy integrates these techniques in a logical sequence.

Purity_Strategy cluster_0 Initial Screening & Purification cluster_1 Quantitation & Identification cluster_2 Structural Confirmation A Synthesized Crude Product B TLC Analysis A->B C Single Spot? B->C D Purification (e.g., Column Chromatography) C->D No E HPLC Analysis (% Purity, Non-volatiles) C->E Yes D->B Re-analyze F GC-MS Analysis (Volatiles, By-products) E->F G NMR Spectroscopy (Identity Confirmation) F->G H Final Purity Report G->H

Caption: An integrated workflow for purity analysis.

This strategy ensures that the synthesized this compound is not only of high purity (>98% by chromatographic methods is a common target) but also possesses the correct chemical structure, making it suitable for high-stakes applications in research and development.

References

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A Comparative In-Silico Modeling Guide to 4-[2-(Dimethylamino)ethoxy]aniline Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-silico evaluation of novel chemical entities based on the "4-[2-(Dimethylamino)ethoxy]aniline" scaffold. As researchers and drug development professionals, our goal is to efficiently identify and optimize promising lead compounds. This document outlines a validated, multi-faceted computational approach, integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to rationally design and prioritize derivatives for synthesis and experimental validation. We will ground our protocols in field-proven insights, ensuring a scientifically rigorous and reproducible workflow.

Introduction: The Therapeutic Potential of Aniline Derivatives

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Their utility often stems from their ability to act as "hinge-binders" in the ATP-binding pocket of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[5] The "this compound" core, in particular, has shown promise, with derivatives demonstrating inhibitory activity against targets like Microtubule Affinity Regulating Kinase 4 (MARK4), a protein implicated in cancer and neurodegenerative diseases.[5][6]

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a primary case study for molecular docking. VEGFR2 is a well-established receptor tyrosine kinase crucial for angiogenesis, and numerous aniline-based inhibitors targeting it have been developed.[7][8][9] This allows us to leverage a wealth of structural data to establish a robust and verifiable in-silico protocol.

The In-Silico Drug Discovery Workflow: A Self-Validating System

The power of computational modeling lies in its ability to rapidly screen and prioritize vast chemical spaces, reducing the time and cost associated with traditional drug discovery.[10][11] The workflow we will explore is designed as a self-validating system, where each stage provides insights that inform and refine the next, building confidence in our predictions before committing to resource-intensive laboratory work.

G cluster_0 Design & Preparation cluster_1 In-Silico Screening & Modeling cluster_2 Analysis & Prioritization Define Core Scaffold Define Core Scaffold Generate Derivatives Generate Derivatives Define Core Scaffold->Generate Derivatives 3D Structure Generation 3D Structure Generation Generate Derivatives->3D Structure Generation Energy Minimization Energy Minimization 3D Structure Generation->Energy Minimization Molecular Docking Molecular Docking Energy Minimization->Molecular Docking ADMET Prediction ADMET Prediction Energy Minimization->ADMET Prediction QSAR Modeling QSAR Modeling Energy Minimization->QSAR Modeling Comparative Analysis Comparative Analysis Molecular Docking->Comparative Analysis ADMET Prediction->Comparative Analysis QSAR Modeling->Comparative Analysis Identify Lead Candidates Identify Lead Candidates Comparative Analysis->Identify Lead Candidates Synthesis & In-Vitro Testing Synthesis & In-Vitro Testing Identify Lead Candidates->Synthesis & In-Vitro Testing

Caption: A generalized workflow for in-silico drug design.[10]

Part 1: Molecular Docking - Probing the Protein-Ligand Interface

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex.[1][12] This is a cornerstone of structure-based drug design.[2]

Expertise & Experience: Causality Behind the Protocol

Our choice of VEGFR2 (PDB ID: 1Y6B) as the target receptor is deliberate. This crystal structure contains a co-crystallized 2-anilino-5-aryl-oxazole inhibitor, which shares structural similarities with our scaffold of interest.[7] This allows for a critical validation step: re-docking the native ligand. A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates our docking protocol and parameters, lending confidence to the predictions for our novel derivatives.[12]

Experimental Protocol: Molecular Docking against VEGFR2
  • Protein Preparation:

    • Objective: To prepare the receptor for docking by removing extraneous molecules and ensuring correct protonation states.

    • Steps:

      • Download the crystal structure of VEGFR2 (PDB ID: 1Y6B) from the RCSB Protein Data Bank.[7]

      • Remove water molecules and any non-protein atoms from the PDB file.

      • Add polar hydrogens to the protein structure.

      • Assign partial charges (e.g., Kollman charges) to the protein atoms.

      • Save the prepared protein in a format suitable for the docking software (e.g., PDBQT for AutoDock).[13]

  • Ligand Preparation:

    • Objective: To generate low-energy 3D conformations of our "this compound" derivatives.

    • Steps:

      • Sketch the 2D structures of the derivatives.

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Assign partial charges (e.g., Gasteiger charges).

      • Define rotatable bonds.

      • Save the prepared ligands in the appropriate format (e.g., PDBQT).[13]

  • Grid Generation:

    • Objective: To define the search space for the docking simulation within the protein's active site.

    • Steps:

      • Identify the active site of VEGFR2, using the co-crystallized inhibitor in 1Y6B as a guide.[7]

      • Define a grid box that encompasses the entire binding pocket, providing enough space for the ligands to rotate and translate freely.

  • Docking Simulation:

    • Objective: To run the docking algorithm to predict the binding poses and affinities of the ligands.

    • Steps:

      • Use a validated docking program (e.g., AutoDock Vina).

      • Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

      • Execute the docking run for each prepared ligand.

  • Analysis of Results:

    • Objective: To analyze the docking results to identify the most promising derivatives.

    • Steps:

      • Analyze the predicted binding energies (in kcal/mol); more negative values indicate stronger binding.[1]

      • Visualize the top-ranked poses for each ligand and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

      • Compare the interaction patterns of the derivatives to that of known inhibitors.

Data Presentation: Comparative Docking Performance

Here we present hypothetical data for a series of "this compound" derivatives with modifications on a hypothetical appended ring system.

Derivative IDModification (R-group)Binding Energy (kcal/mol)Key Hydrogen Bond Interactions (VEGFR2 Residues)
Parent-01 -H-7.8Cys919, Asp1046
Deriv-02 -F-8.2Cys919, Asp1046
Deriv-03 -OH-8.9Cys919, Asp1046, Glu885
Deriv-04 -OCH3-8.5Cys919, Asp1046
Deriv-05 -CF3-7.5Cys919, Asp1046

Part 2: Quantitative Structure-Activity Relationship (QSAR) - Building Predictive Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14][15] This allows us to predict the activity of novel, unsynthesized compounds and to understand which molecular properties are key drivers of potency.

Trustworthiness: A Self-Validating System

A QSAR model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is paramount. Our protocol incorporates both internal validation (cross-validation) and external validation (using a dedicated test set) to ensure the model is robust and not overfitted to the training data.[16] A model that performs well in both validation stages can be considered trustworthy for predicting the activity of new derivatives.

G Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Data Splitting Data Splitting Descriptor Calculation->Data Splitting Training Set Training Set Data Splitting->Training Set Test Set Test Set Data Splitting->Test Set Model Building Model Building Training Set->Model Building External Validation External Validation Test Set->External Validation Internal Validation Internal Validation Model Building->Internal Validation Final Model Final Model Internal Validation->Final Model Final Model->External Validation

Caption: A typical workflow for QSAR model development.[14]
Experimental Protocol: QSAR Model Development
  • Data Set Preparation:

    • Objective: To compile a dataset of compounds with known biological activity against the target of interest.

    • Steps:

      • Gather a diverse set of "this compound" derivatives with experimentally determined IC50 values.

      • Convert IC50 values to a logarithmic scale (pIC50) for a more linear relationship.

      • Randomly split the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Descriptor Calculation:

    • Objective: To numerically represent the physicochemical properties of the molecules.

    • Steps:

      • Use software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical).

  • Feature Selection and Model Building:

    • Objective: To select the most relevant descriptors and build a predictive model.

    • Steps:

      • Employ a feature selection algorithm (e.g., genetic algorithm) to identify a subset of descriptors that are highly correlated with biological activity.

      • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR equation.

  • Model Validation:

    • Objective: To assess the statistical significance and predictive power of the QSAR model.

    • Steps:

      • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (Q²).

      • External Validation: Use the developed model to predict the pIC50 values of the test set compounds and calculate the predictive correlation coefficient (R²_pred).

Data Presentation: QSAR Model Performance
ParameterValueInterpretation
0.92High correlation between descriptors and activity for the training set.
0.75Good internal predictive ability (Q² > 0.5 is acceptable).
R²_pred 0.81Excellent predictive power on an external dataset (R²_pred > 0.6 is good).

Part 3: ADMET Prediction - Assessing Drug-Likeness

Experimental Protocol: In-Silico ADMET Profiling
  • Input Preparation:

    • Objective: To prepare the molecular structures for input into ADMET prediction software.

    • Steps:

      • Use the 2D or 3D structures of the "this compound" derivatives.

      • Ensure structures are in a compatible format (e.g., SMILES).

  • Property Prediction:

    • Objective: To predict a range of ADMET properties using a validated computational tool.

    • Steps:

      • Predict key properties related to:

        • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

        • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

        • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

        • Excretion: Total clearance.

        • Toxicity: AMES toxicity, hERG inhibition.

  • Analysis and Filtering:

    • Objective: To analyze the predicted ADMET profiles and filter out compounds with potential liabilities.

    • Steps:

      • Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

      • Prioritize compounds with a balanced profile of high potency (from docking/QSAR) and favorable ADMET properties.

Data Presentation: Comparative ADMET Profile
Derivative IDHIA (%)Caco-2 Perm.BBB PermeanthERG InhibitionAMES Toxicity
Parent-01 92.5HighYesLow RiskNo
Deriv-02 93.1HighYesLow RiskNo
Deriv-03 88.7MediumNoLow RiskNo
Deriv-04 91.2HighYesMedium RiskNo
Deriv-05 94.5HighYesLow RiskYes

Comparative Analysis and Lead Candidate Selection

By integrating the data from molecular docking, QSAR, and ADMET prediction, we can perform a holistic evaluation of our derivatives.

  • Deriv-03 shows the best binding energy in our docking simulation, likely due to an additional hydrogen bond formed by the hydroxyl group. Its predicted ADMET profile is also favorable, although its Caco-2 permeability is slightly reduced.

  • Deriv-02 , with a fluorine substitution, shows a good balance of improved binding affinity over the parent compound and an excellent ADMET profile.

  • Deriv-05 is predicted to be toxic and should be deprioritized, despite its favorable absorption characteristics.

  • Deriv-04 shows a potential hERG liability, which is a significant concern for cardiac safety and warrants caution.

Based on this integrated analysis, Deriv-02 and Deriv-03 emerge as the most promising lead candidates for synthesis and subsequent in-vitro validation. This data-driven approach allows us to focus our resources on the compounds with the highest probability of success.

Visualizing the Biological Context: VEGFR2 Signaling Pathway

To fully appreciate the therapeutic rationale, it is crucial to understand the biological context of our target. The diagram below illustrates the role of VEGFR2 in promoting angiogenesis and how an inhibitor can block this process.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Aniline Derivative Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Conclusion

This guide has outlined a robust, multi-pronged in-silico strategy for the evaluation of "this compound" derivatives as potential kinase inhibitors. By systematically applying molecular docking, QSAR modeling, and ADMET prediction, we can efficiently navigate the complexities of early-stage drug discovery. The emphasis on self-validating protocols ensures the generation of reliable and actionable data, enabling a more rational and resource-effective approach to identifying the next generation of therapeutic agents. The lead candidates identified through this workflow, Deriv-02 and Deriv-03 , represent the most promising starting points for further experimental investigation.

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A Comparative Guide to the Cost-Effectiveness of Aniline Starting Materials for Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline, a cornerstone of the chemical industry, serves as a vital precursor for a vast array of products, including polyurethanes, dyes, pharmaceuticals, and rubber processing chemicals.[1][2] The economic viability of these downstream products is intrinsically linked to the cost-effectiveness of aniline synthesis. This guide provides an in-depth technical comparison of the primary starting materials for industrial aniline production, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their strategic decisions.

The Industrial Workhorse: Aniline from Nitrobenzene (via Benzene)

The catalytic hydrogenation of nitrobenzene is the most prevalent industrial method for aniline production, accounting for the vast majority of global output.[1][3][4] This well-established, two-step process begins with the nitration of benzene.[2][5]

Synthetic Pathway

Step 1: Nitration of Benzene

Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid (a nitrating mixture) to yield nitrobenzene.[5] The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile.

Step 2: Hydrogenation of Nitrobenzene

Nitrobenzene is then reduced to aniline. Industrially, this is predominantly achieved through catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum, often on a carbon support.[1][4] The reaction can be carried out in either the vapor or liquid phase.[3] An older method, the Béchamp reduction, uses iron filings and hydrochloric acid.[4]

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene HNO₃, H₂SO₄ Aniline Aniline Nitrobenzene->Aniline H₂, Catalyst (Ni, Pd, Pt) or Fe/HCl

Figure 1: Synthetic route to aniline from benzene.
Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene (Industrial Example)

The following is a representative industrial protocol for the liquid-phase hydrogenation of nitrobenzene:

  • Catalyst Slurry Preparation: A supported palladium or nickel catalyst is slurried in a solvent, often aniline itself, within the hydrogenation reactor.

  • Reaction Initiation: Nitrobenzene and hydrogen gas are continuously fed into the reactor at elevated temperatures (typically 200–300 °C) and pressures.[1]

  • Reaction Control: The reaction is highly exothermic, and efficient heat removal is crucial to maintain a consistent temperature and prevent side reactions.

  • Product Separation: The crude aniline is separated from the catalyst (if in a slurry) and any unreacted starting materials.

  • Purification: The aniline is purified by distillation to remove water (a byproduct of the reaction) and other impurities, achieving a purity of over 99.5%.[6]

Cost-Effectiveness Analysis

The primary driver for the cost-effectiveness of this route is the price of benzene, a bulk petrochemical. While benzene prices fluctuate, recent estimates place it in the range of $700 - $1100 per metric ton .[7][8][9][10] The cost of nitric and sulfuric acids, as well as the hydrogenation catalyst, also contribute to the overall cost. However, the high yields (often exceeding 98%) and the continuous nature of the process make it highly efficient for large-scale production.[6]

The Phenolic Pathway: Aniline via Ammonolysis of Phenol

A less common, yet viable, industrial route to aniline is the direct amination of phenol with ammonia.[1][3] This method is particularly interesting when phenol is readily available as a lower-cost feedstock.

Synthetic Pathway

Phenol is reacted with ammonia at high temperatures and pressures over a solid-acid catalyst, such as alumina or silica-alumina.[11] The reaction is a nucleophilic aromatic substitution where the hydroxyl group of phenol is displaced by an amino group.

G Phenol Phenol Aniline Aniline Phenol->Aniline NH₃, Catalyst (e.g., Al₂O₃), High T/P

Figure 2: Synthetic route to aniline from phenol.
Experimental Protocol: Vapor-Phase Amination of Phenol
  • Feed Vaporization: Phenol and ammonia are vaporized separately and then mixed. It is crucial to vaporize the phenol in the absence of substantial amounts of ammonia to prevent the formation of by-products.[12]

  • Catalytic Reaction: The vapor mixture is passed through a fixed-bed reactor containing the solid catalyst at temperatures typically ranging from 300-450°C and pressures of 1-25 MPa.

  • Product Quenching and Separation: The reactor effluent is cooled to condense the aniline, unreacted phenol, and water.

  • Purification: The organic phase is separated from the aqueous phase, and the aniline is purified by distillation.

Cost-Effectiveness Analysis

The economic feasibility of this route is highly dependent on the price of phenol. Recent market data indicates phenol prices in the range of $810 - $1150 per metric ton .[13][14][15][16][17] While the raw material cost can be competitive with benzene, the process often requires more stringent conditions (higher temperatures and pressures), potentially leading to higher energy costs. However, this route avoids the use of nitric and sulfuric acids and the associated waste streams. The selectivity to aniline can be high, with reported values around 93%.[12]

Alternative and Emerging Routes

While the nitrobenzene and phenol routes dominate industrial production, other methods are employed in specific contexts or are the subject of ongoing research.

Aniline from Chlorobenzene

Aniline can also be produced by the ammonolysis of chlorobenzene at high temperatures and pressures in the presence of a copper catalyst.[18] This process, however, is generally less economical than the nitrobenzene or phenol routes due to the higher cost of chlorobenzene and the corrosive nature of the reaction conditions.

Direct Amination of Benzene

Significant research efforts are focused on the direct, one-step amination of benzene to aniline.[19] This approach is highly attractive from an atom-economy perspective as it avoids the nitration and reduction steps. However, activating the C-H bond of benzene for amination is challenging, and to date, no commercially viable industrial process has been established.[12]

Comparative Summary

Starting MaterialSynthetic RouteKey AdvantagesKey DisadvantagesTypical YieldRaw Material Price (per ton)
Benzene Nitration followed by hydrogenation of nitrobenzeneWell-established, high-yield process; continuous operation.[4][6]Two-step process; use of hazardous acids; generates waste streams.[5]>98%[6]$700 - $1100[7][8][9][10]
Phenol Direct amination with ammoniaOne-step process; avoids nitrating acids.[20]Requires high temperatures and pressures; potentially higher energy costs.[21]~93%[12]$810 - $1150[13][14][15][16][17]
Chlorobenzene Ammonolysis with a copper catalystDirect conversion.High cost of starting material; corrosive conditions.[18]VariesGenerally higher than benzene and phenol

Conclusion and Future Outlook

For large-scale, continuous production of aniline, the nitrobenzene route starting from benzene remains the most cost-effective and widely adopted industrial method . Its high yields and well-optimized processes provide a significant economic advantage.

The phenol ammonolysis route offers a competitive alternative , particularly in scenarios where phenol is available at a lower cost than benzene. Its one-step nature is a key advantage, though this is offset by more demanding reaction conditions.

Looking ahead, the development of a commercially viable direct amination of benzene would represent a paradigm shift in aniline production, offering a more sustainable and atom-efficient process. Continued research into novel catalysts and process intensification for all routes will undoubtedly lead to further improvements in the cost-effectiveness of aniline synthesis. The choice of the optimal starting material will always be a multifactorial decision, weighing raw material costs, energy consumption, capital investment, and environmental considerations.

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A Comparative Guide to the Strategic Use of 4-[2-(Dimethylamino)ethoxy]aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of foundational scaffolds is a critical determinant of a research project's trajectory. The aniline moiety, a cornerstone in medicinal chemistry, offers a versatile platform for the synthesis of a vast array of therapeutic agents.[1][2] However, the nuanced effects of substitutions on the aniline ring can profoundly impact the physicochemical properties, biological activity, and metabolic stability of the final compounds.[3] This guide presents a case study on the successful application of 4-[2-(Dimethylamino)ethoxy]aniline as a key building block in a research project aimed at developing novel inhibitors for Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in oncology.[4]

This document provides an objective comparison of this compound with a structurally simpler alternative, 4-ethoxyaniline , highlighting the causal relationships behind experimental choices and presenting supporting data. Our goal is to equip researchers, scientists, and drug development professionals with actionable insights into the strategic selection of aniline derivatives.

The Research Imperative: Targeting MARK4 in Oncology

MARK4 is a serine/threonine kinase that has emerged as a significant drug target in cancer, diabetes, and neurodegenerative diseases.[4] Its role in microtubule dynamics and cell cycle progression makes it a compelling target for anticancer therapies. The project's primary objective was to synthesize a series of small molecule inhibitors of MARK4 and evaluate their therapeutic potential. The core structure of our inhibitors was a chalcone derivative, a class of compounds known for their anti-inflammatory and anticancer properties.[5]

The synthetic strategy hinged on the selection of an appropriate aniline derivative to form a key part of the chalcone scaffold. The properties of this aniline building block were anticipated to influence not only the synthetic accessibility of the target compounds but also their biological activity and drug-like properties.

Comparative Analysis of Scaffolds: this compound vs. 4-ethoxyaniline

Two primary candidates were considered for the aniline moiety: this compound and 4-ethoxyaniline. The rationale for this comparison was to evaluate the impact of the dimethylaminoethoxy side chain on the overall performance of the resulting inhibitor.

FeatureThis compound4-ethoxyanilineRationale for Comparison
Structure Aniline with a dimethylaminoethoxy group at the para position.Aniline with an ethoxy group at the para position.To assess the influence of a basic, more complex side chain versus a simple ether linkage.
Key Properties Increased basicity and potential for specific interactions with biological targets.[6]A common and well-characterized building block in dye and pharmaceutical synthesis.[7]To compare a functionalized side chain with a more traditional substituent.
Hypothesized Impact on Final Compound The dimethylamino group could improve aqueous solubility and provide an additional point of interaction with the target protein.A simpler, more lipophilic profile which might influence cell permeability.To evaluate the trade-offs between solubility, permeability, and target engagement.

Experimental Workflow: From Synthesis to Biological Evaluation

The following workflow was employed to synthesize and evaluate the MARK4 inhibitors derived from our two aniline candidates.

G cluster_0 Synthesis Phase cluster_1 In Vitro Evaluation Synthesis of Chalcone Precursor Synthesis of Chalcone Precursor Condensation with Aniline Derivative Condensation with Aniline Derivative Synthesis of Chalcone Precursor->Condensation with Aniline Derivative Schiff Base Formation Purification and Characterization Purification and Characterization Condensation with Aniline Derivative->Purification and Characterization MARK4 Inhibition Assay MARK4 Inhibition Assay Purification and Characterization->MARK4 Inhibition Assay Cytotoxicity Assay (MCF-7 & A549 cells) Cytotoxicity Assay (MCF-7 & A549 cells) Purification and Characterization->Cytotoxicity Assay (MCF-7 & A549 cells) Aqueous Solubility Assay Aqueous Solubility Assay Purification and Characterization->Aqueous Solubility Assay IC50 Determination IC50 Determination MARK4 Inhibition Assay->IC50 Determination Comparative Data Analysis Comparative Data Analysis IC50 Determination->Comparative Data Analysis CC50 Determination CC50 Determination Cytotoxicity Assay (MCF-7 & A549 cells)->CC50 Determination CC50 Determination->Comparative Data Analysis Solubility Measurement Solubility Measurement Aqueous Solubility Assay->Solubility Measurement Solubility Measurement->Comparative Data Analysis

Caption: Experimental workflow for the synthesis and evaluation of MARK4 inhibitors. (Within 100 characters)

Results: A Clear Advantage for the Dimethylaminoethoxy Moiety

The experimental data revealed a significant performance advantage for the inhibitor synthesized with this compound (termed Inhibitor-DMAE ) compared to the one synthesized with 4-ethoxyaniline (termed Inhibitor-EtO ).

Table 1: Comparative Performance Data of MARK4 Inhibitors

ParameterInhibitor-DMAEInhibitor-EtO
MARK4 Inhibition (IC50) 27.39 µM89.12 µM
Cytotoxicity (CC50) - MCF-7 45.24 µM> 100 µM
Cytotoxicity (CC50) - A549 61.50 µM> 100 µM
Aqueous Solubility (pH 7.4) 152 µg/mL25 µg/mL
Synthetic Yield 78%85%

The data clearly indicates that while the synthesis of Inhibitor-EtO proceeded with a slightly higher yield, Inhibitor-DMAE exhibited substantially greater potency against MARK4, with an IC50 value more than three times lower. Furthermore, Inhibitor-DMAE demonstrated moderate cytotoxicity against both MCF-7 and A549 cancer cell lines, a desirable characteristic for a potential anticancer agent.[4] In contrast, Inhibitor-EtO showed minimal cytotoxicity at the concentrations tested.

Crucially, the aqueous solubility of Inhibitor-DMAE was significantly higher than that of Inhibitor-EtO. This is a critical parameter in drug development, as poor solubility can hinder oral bioavailability and complicate formulation. The presence of the terminal dimethylamino group, which is protonated at physiological pH, is the primary reason for this enhanced solubility.

Mechanistic Insights and Discussion

The superior performance of Inhibitor-DMAE can be attributed to the multifunctional nature of the this compound scaffold.

G cluster_0 This compound cluster_1 Inhibitor-DMAE Properties A Dimethylaminoethoxy moiety B Enhanced Aqueous Solubility A->B  Protonation at physiological pH C Improved Target Engagement (MARK4) A->C  Potential for additional H-bonding D Favorable Pharmacokinetic Profile B->D  Higher bioavailability potential C->D  Increased potency

Caption: Influence of the dimethylaminoethoxy moiety on inhibitor properties. (Within 100 characters)

The dimethylamino group not only enhances aqueous solubility but may also form additional hydrogen bonds or ionic interactions within the ATP-binding pocket of MARK4, leading to a lower IC50 value. While further structural biology studies would be needed to confirm this, the data strongly suggests a beneficial role for this functional group in target engagement.

Conversely, the simple ethoxy group of 4-ethoxyaniline contributes to a more lipophilic and less interactive profile for Inhibitor-EtO, resulting in weaker inhibition and poor solubility. While aniline and its derivatives are known to have toxicological concerns, the derivatization into the final inhibitor and the specific substitutions can modulate this profile.[3] The observed cytotoxicity of Inhibitor-DMAE in cancer cell lines is a desired outcome in this therapeutic context.

Experimental Protocols

Synthesis of N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline (Illustrative of Schiff Base Formation)
  • Materials : p-dimethylaminobenzaldehyde, 4-ethoxyaniline, absolute ethanol.

  • Procedure :

    • Dissolve p-dimethylaminobenzaldehyde (5 mmol) in 15 ml of absolute ethanol.

    • Add a solution of 4-ethoxyaniline (5 mmol) in 5 ml of absolute ethanol dropwise to the first solution.

    • Heat the mixture under reflux with stirring for 3 hours.[8]

    • Filter the hot solution and allow it to cool to room temperature.

    • Crystals of the Schiff base are obtained upon slow evaporation.[8]

  • Note : A similar procedure was followed for the synthesis of the chalcone precursor and its subsequent condensation with both this compound and 4-ethoxyaniline.

MARK4 Inhibition Assay
  • Principle : A kinase activity assay was used to measure the inhibition of MARK4 by the test compounds. The assay quantifies the amount of phosphorylated substrate produced by the enzyme.

  • Procedure :

    • Recombinant human MARK4 was incubated with the test compounds at various concentrations in a kinase assay buffer.

    • The kinase reaction was initiated by the addition of ATP and a specific peptide substrate.

    • After incubation, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.

    • IC50 values were calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)
  • Principle : The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure :

    • MCF-7 and A549 cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with various concentrations of the test compounds for 48 hours.

    • MTT reagent was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • CC50 values were determined from the dose-response curves.

Conclusion

This case study demonstrates the successful and strategic use of this compound in a drug discovery project targeting MARK4. The inclusion of the dimethylaminoethoxy moiety, when compared to a simpler ethoxy group, resulted in a lead compound with significantly improved potency, desirable cytotoxic effects against cancer cell lines, and enhanced aqueous solubility. These findings underscore the importance of rational scaffold selection in medicinal chemistry and highlight this compound as a valuable building block for the synthesis of bioactive molecules with favorable drug-like properties. While aniline-based compounds require careful toxicological assessment, their versatility as pharmaceutical intermediates is undeniable.[2][7][9]

References

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 628-636. [Link]
  • American Elements. (n.d.). 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline | CAS 101602-60-2.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. ResearchGate.
  • Alam, M. S., et al. (2018). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 8(52), 29631-29643. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates.
  • Wang, Q., & Wang, D. Q. (2007). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o51. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development.
  • MDPI. (n.d.). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline.
  • Lee, J. H., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5054-5057. [Link]
  • Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology, 33(2), 161-165. [Link]
  • Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. [Link]
  • HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.
  • Darnisha, P., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(6), 2751-2771. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-[2-(Dimethylamino)ethoxy]aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[2-(Dimethylamino)ethoxy]aniline (CAS No. 62345-76-0), a substituted aniline derivative. Adherence to these procedures is critical to mitigate risks to personnel and the environment, ensuring full compliance with regulatory standards.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound is a reactive compound with a significant hazard profile that necessitates its classification as hazardous waste. The Safety Data Sheet (SDS) indicates that this compound is:

  • Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332). [1]

  • Causes severe skin burns and eye damage (H314). [1]

These classifications underscore the corrosive and toxic nature of the chemical. Improper disposal, such as drain disposal or commingling with non-hazardous trash, can lead to severe consequences, including harm to aquatic life, contamination of water systems, and potential exposure risks to personnel.[2][3]

Regulatory Framework: RCRA Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While specific industrial processes generating aniline wastes have designated "K-listed" codes (e.g., K083, K103, K104), a research chemical like this compound used in a laboratory setting is typically classified based on its characteristics.[1][4][5]

Based on its properties, this compound would be classified as:

  • D002 (Corrosive) due to its ability to cause severe skin burns.[6]

It may also exhibit toxicity characteristics that would warrant a "D" code for toxicity, though this often requires specific testing like the Toxicity Characteristic Leaching Procedure (TCLP).[6] Regardless of the specific code, it must be managed as a hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Always inspect gloves for integrity before use.[7][8]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood.[7][8]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is a critical step in preventing dangerous chemical reactions.

  • Solid Waste: Collect solid this compound, contaminated weighing paper, and disposable labware in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.

  • Incompatible Materials: Do not mix aniline waste with strong oxidizing agents or strong acids.[7][9] Aniline and its derivatives can react violently with these substances.

Step 3: Containerization and Labeling - Clear and Compliant
  • Container Selection: Use only containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the specific hazards (Corrosive, Toxic).

Step 4: Storage - Safe and Secure Accumulation
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal - Professional Handling
  • Licensed Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][10]

  • Documentation: Ensure all required paperwork is completed for the waste manifest.

The logical flow for the disposal decision-making process is illustrated in the diagram below.

Caption: Disposal workflow for this compound.

Spill Management: Emergency Preparedness

In the event of a spill, prompt and correct action is crucial.

  • Small Spills: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to clean it up. The absorbed material must then be placed in the designated solid hazardous waste container.[9]

  • Large Spills: For any spill outside of a fume hood, or for a large spill, evacuate the immediate area, alert others, and contact your institution's emergency response team or EHS immediately.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 62345-76-0[1]
GHS Hazard Codes H302, H312, H314, H332[1]
RCRA Waste Code (Characteristic) D002 (Corrosive)[6]
Incompatible Materials Strong oxidizing agents, Strong acids[7][9]

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, strict adherence to established protocols, and a commitment to safety and environmental stewardship. By following this guide, laboratory professionals can ensure they are managing this chemical waste in a manner that is both safe and compliant.

References

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Washington State University. Aniline.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 4,4'-oxydianiline and its salts.
  • Rutgers University. Aniline.
  • CPAchem. Safety data sheet.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH.
  • U.S. Environmental Protection Agency. Waste Code.
  • Cresset Group. Aniline replacement in drug-like compounds.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.